Product packaging for VU0463271(Cat. No.:)

VU0463271

Cat. No.: B611754
M. Wt: 382.5 g/mol
InChI Key: DPONSKCACOZTGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

VU0463271 inhibits co-transporter KCC2.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18N4OS2 B611754 VU0463271

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS2/c1-13-11-26-19(20-13)23(15-7-8-15)18(24)12-25-17-10-9-16(21-22-17)14-5-3-2-4-6-14/h2-6,9-11,15H,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPONSKCACOZTGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N(C2CC2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Selective KCC2 Inhibitor VU0463271: A Technical Overview of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – VU0463271 is a potent and selective inhibitor of the neuronal potassium-chloride cotransporter 2 (KCC2). This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its effects on neuronal function. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: Inhibition of KCC2

This compound's primary mechanism of action is the selective inhibition of the KCC2 cotransporter.[1][2] KCC2 is crucial for maintaining low intracellular chloride concentrations in mature neurons, which is essential for the hyperpolarizing inhibitory effects of GABAergic neurotransmission.[1][3] By inhibiting KCC2, this compound disrupts this chloride homeostasis, leading to a cascade of effects on neuronal excitability.

The inhibition of KCC2 by this compound results in a depolarizing shift in the GABA_A reversal potential (EGABA). This shift diminishes the efficacy of GABAergic inhibition, tipping the balance towards neuronal excitation. Consequently, the application of this compound has been shown to increase neuronal spiking and, under certain conditions, induce epileptiform discharges.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity from various studies.

ParameterValueSpeciesAssay SystemReference
IC50 61 nMNot SpecifiedNot Specified

Table 1: Potency of this compound

Experimental ModelThis compound ConcentrationEffect on EGABA / EGlyChange in Intracellular Chloride [Cl-]iReference
KCC2-expressing HEK cells10 µMShift from -71 ± 2 mV to -35 ± 1 mVShift from 10.2 ± 0.7 mM to 40.3 ± 1.6 mM
KCC2-expressing HEK cells100 nMShift to -43 ± 1 mVShift to 28.7 ± 1.3 mM
Cultured Neurons10 µMShift from -74 ± 3 mV to -38 ± 2 mVShift from 9.4 ± 1.0 mM to 37.0 ± 2.6 mM
Cultured Neurons100 nMShift from -73 ± 4 mV to -42 ± 3 mVShift from 10.4 ± 1.3 mM to 32.4 ± 4.4 mM

Table 2: Electrophysiological and Chloride Homeostasis Effects of this compound

Experimental ModelThis compound ConcentrationEffect on Neuronal FiringReference
Cultured Neurons10 µMIncreased spontaneous action potentials from 18 ± 5 to 78 ± 26 AP/min
Cultured Neurons100 nMIncreased firing rate from 22 ± 6 to 83 ± 23 AP/min

Table 3: Effects of this compound on Neuronal Firing Rate

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway affected by this compound.

VU0463271_Mechanism_of_Action cluster_neuron Neuron GABA_A_Receptor GABA A Receptor Cl_ion_in Cl- Influx GABA_A_Receptor->Cl_ion_in Opens channel KCC2 KCC2 Transporter Cl_ion_out Cl- Efflux KCC2->Cl_ion_out Mediates High_Intracellular_Cl High Intracellular [Cl-] KCC2->High_Intracellular_Cl Inhibition leads to Intracellular_Cl Low Intracellular [Cl-] Cl_ion_out->Intracellular_Cl Maintains Hyperpolarization Hyperpolarization (Inhibition) Depolarization Depolarization (Excitation) Intracellular_Cl->Hyperpolarization Leads to High_Intracellular_Cl->Depolarization Leads to GABA GABA GABA->GABA_A_Receptor Binds to This compound This compound This compound->KCC2 Inhibits

Caption: Mechanism of this compound action on neuronal chloride homeostasis.

Experimental Protocols

Perforated Patch-Clamp Electrophysiology in HEK Cells and Cultured Neurons

A key method to assess the functional impact of this compound is perforated patch-clamp electrophysiology. This technique allows for the measurement of ion channel currents and membrane potential while maintaining the intracellular chloride concentration.

Objective: To determine the effect of this compound on the reversal potential of GABAA or glycine receptor-mediated currents (EGABA or EGly).

Methodology:

  • Cell Preparation: HEK cells transfected with KCC2 and glycine receptors, or cultured hippocampal neurons, are used.

  • Recording Setup: Perforated patch-clamp recordings are performed using gramicidin (50 μg/ml) in the pipette solution to perforate the cell membrane.

  • Pipette Solution: The pipette solution typically contains (in mM): 140 KCl and 10 HEPES, adjusted to pH 7.4 with KOH.

  • Bath Solution: The extracellular bath saline composition is maintained.

  • Drug Application: A baseline EGABA or EGly is established before perfusing the bath with this compound at various concentrations (e.g., 100 nM, 10 µM).

  • Data Acquisition: Glycine or GABA-activated currents are elicited at different holding potentials to determine the reversal potential before, during, and after this compound application.

Perforated_Patch_Workflow Cell_Culture Prepare KCC2-expressing HEK cells or neurons Establish_Seal Establish gigaseal and allow perforation Cell_Culture->Establish_Seal Patch_Pipette Prepare gramicidin-containing patch pipette Patch_Pipette->Establish_Seal Baseline_Recording Record baseline E-GABA/E-Gly Establish_Seal->Baseline_Recording Apply_this compound Bath apply this compound Baseline_Recording->Apply_this compound Record_Effect Record E-GABA/E-Gly in presence of this compound Apply_this compound->Record_Effect Washout Washout this compound Record_Effect->Washout Record_Recovery Record recovery of E-GABA/E-Gly Washout->Record_Recovery

Caption: Experimental workflow for perforated patch-clamp electrophysiology.

In Vitro and In Vivo Models of Epileptiform Activity

To investigate the pro-convulsant effects of this compound, researchers have utilized in vitro brain slice preparations and in vivo animal models.

Objective: To assess the impact of KCC2 inhibition by this compound on network excitability and seizure-like activity.

In Vitro Methodology (Hippocampal Slices):

  • Slice Preparation: Acute hippocampal slices are prepared from mice.

  • Epileptiform Activity Induction: Seizure-like events are induced by perfusing the slices with a low-magnesium artificial cerebrospinal fluid (ACSF).

  • Recording: Extracellular field potentials are recorded in specific hippocampal layers (e.g., layer III of the medial entorhinal cortex).

  • Drug Application: After establishing a baseline of recurrent epileptiform discharges, this compound (e.g., 10 µM) is added to the ACSF.

  • Analysis: Changes in the frequency, duration, and amplitude of epileptiform discharges are analyzed.

In Vivo Methodology (Mouse Model):

  • Animal Preparation: Mice are surgically implanted with electrodes for electroencephalogram (EEG) recordings.

  • Drug Administration: this compound is microinfused directly into the dorsal hippocampus.

  • EEG Recording: Continuous EEG recordings are performed to monitor for the emergence of epileptiform discharges.

Logical_Relationship_of_Effects This compound This compound Inhibit_KCC2 Inhibition of KCC2 This compound->Inhibit_KCC2 Increase_Cl Increased Intracellular [Cl-] Inhibit_KCC2->Increase_Cl Depolarize_EGABA Depolarizing Shift in E-GABA Increase_Cl->Depolarize_EGABA Weak_Inhibition Weakened GABAergic Inhibition Depolarize_EGABA->Weak_Inhibition Increase_Excitability Increased Neuronal Excitability Weak_Inhibition->Increase_Excitability Epileptiform_Activity Epileptiform Discharges Increase_Excitability->Epileptiform_Activity

Caption: Logical cascade of this compound's effects on neuronal function.

Selectivity

This compound exhibits high selectivity for KCC2 over the Na-K-2Cl cotransporter 1 (NKCC1), with a greater than 100-fold difference in inhibitory activity. Furthermore, it has been shown to have no significant activity against a wide panel of other G-protein coupled receptors, ion channels, and transporters. This selectivity makes it a valuable pharmacological tool for specifically investigating the role of KCC2 in various physiological and pathological processes.

Conclusion

This compound is a selective and potent inhibitor of the KCC2 cotransporter. Its mechanism of action, centered on the disruption of neuronal chloride homeostasis, leads to a reduction in GABAergic inhibition and a consequent increase in neuronal excitability. The detailed experimental data and protocols provided herein offer a comprehensive understanding of this compound's effects, underscoring its utility as a research tool for elucidating the critical role of KCC2 in brain function and disease.

References

VU0463271: An In-depth Technical Guide to a Selective KCC2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The K⁺-Cl⁻ cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter critical for maintaining low intracellular chloride concentrations in mature neurons. This chloride gradient is fundamental for the hyperpolarizing and inhibitory effects of GABAergic and glycinergic neurotransmission. Dysregulation of KCC2 function is implicated in a spectrum of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and spasticity, rendering it a compelling therapeutic target. VU0463271 has emerged as a potent and selective small-molecule inhibitor of KCC2, serving as an invaluable tool for elucidating the physiological and pathological roles of this transporter. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its characterization, and an exploration of the KCC2-related signaling pathways.

Introduction to this compound

This compound, with the chemical name N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide, is a robust and selective antagonist of the KCC2 transporter.[1][2] Its high potency and selectivity for KCC2 over other cation-chloride cotransporters, such as NKCC1, make it a superior research tool compared to less specific inhibitors like furosemide and bumetanide. The selective inhibition of KCC2 by this compound leads to a disruption of chloride homeostasis, resulting in a depolarizing shift in the GABA reversal potential (EGABA) and increased neuronal excitability.[3][4] This property has been leveraged to study the role of KCC2 in various neuronal processes and disease models, particularly in the context of epilepsy, where this compound has been shown to induce epileptiform discharges in vitro and in vivo.

Pharmacological Profile

Potency and Selectivity

This compound is a highly potent inhibitor of KCC2 with a reported half-maximal inhibitory concentration (IC₅₀) of 61 nM. It exhibits more than 100-fold selectivity for KCC2 over the Na⁺-K⁺-2Cl⁻ cotransporter 1 (NKCC1). This high degree of selectivity is crucial for dissecting the specific contributions of KCC2 to neuronal function, as NKCC1 is also expressed in the nervous system and plays a role in chloride regulation, particularly during development.

Table 1: Comparative Inhibitory Activity of KCC2 Antagonists

CompoundKCC2 IC₅₀NKCC1 IC₅₀Selectivity (NKCC1/KCC2)
This compound 61 nM>10,000 nM>164
ML077 537 nM>50,000 nM>93
Bumetanide ~25,000 nM~500 nM~0.02
Furosemide ~100,000 nM~1,000 nM~0.01

Data compiled from various sources.

Off-Target Profile

A secondary pharmacology screen of this compound was conducted to assess its selectivity against a broader range of targets. While generally selective, some off-target interactions were identified at higher concentrations.

Table 2: Off-Target Hits for this compound

TargetIC₅₀ (µM)Assay Type
TSPO, rat, heart0.204Radiometric binding
NK1, human, membrane4.975Radiometric binding
5-HT1A, human, membrane5.516Radiometric binding

Data from Sivakumaran et al., 2015.

It is important for researchers to consider these off-target effects, especially when using this compound at concentrations significantly higher than its KCC2 IC₅₀.

Mechanism of Action

KCC2 is a member of the solute carrier family 12 (SLC12) and facilitates the coupled, electroneutral transport of K⁺ and Cl⁻ ions across the neuronal membrane. The direction of transport is dictated by the combined electrochemical gradient for K⁺ and Cl⁻. In mature neurons, the low intracellular Cl⁻ concentration results in the outward transport of both ions, thus maintaining the hyperpolarizing nature of GABAergic and glycinergic signaling.

This compound directly inhibits the transport function of KCC2. This inhibition leads to an accumulation of intracellular chloride, causing a positive, depolarizing shift in the equilibrium potential for chloride (ECl) and, consequently, for GABAA receptor-mediated currents (EGABA). This shift diminishes the inhibitory postsynaptic potential (IPSP) and can even lead to excitatory GABAergic responses, thereby increasing neuronal excitability.

KCC2 KCC2 K_in High K+ KCC2->K_in Cl_in Low Cl- KCC2->Cl_in GABA_R GABA-A Receptor Cl_out Cl- GABA_R->Cl_out Cl- Influx K_out K+ K_out->KCC2 Transport Cl_out->KCC2 GABA GABA GABA->GABA_R Binding Cl_in->GABA_R This compound This compound This compound->KCC2 Inhibition

Figure 1: Mechanism of KCC2 inhibition by this compound.

KCC2 Signaling and Regulation

The activity of KCC2 is tightly regulated by a complex network of signaling pathways, primarily through phosphorylation and dephosphorylation events, as well as protein-protein interactions. Understanding these regulatory mechanisms is crucial for contextualizing the effects of this compound.

Phosphorylation

Phosphorylation at specific residues is a key mechanism for modulating KCC2 activity. The "with-no-lysine" (WNK) kinases and their downstream effectors, SPAK and OSR1, play a central role in this process.

  • Inhibitory Phosphorylation: Phosphorylation of KCC2 at Threonine 906 (Thr906) and Threonine 1007 (Thr1007) by the WNK-SPAK/OSR1 pathway leads to the inhibition of its transport activity.

  • Activating Dephosphorylation: Conversely, dephosphorylation of these residues enhances KCC2 function.

  • Other Regulatory Sites: Other phosphorylation sites, such as Serine 940 (Ser940), are targets for Protein Kinase C (PKC) and Protein Kinase A (PKA), and also modulate KCC2 activity and its interaction with the cytoskeleton.

cluster_membrane Neuronal Membrane KCC2 KCC2 WNK WNK Kinase SPAK_OSR1 SPAK/OSR1 WNK->SPAK_OSR1 Activates SPAK_OSR1->KCC2 Phosphorylates (Thr906, Thr1007) Inhibits Activity PKC_PKA PKC/PKA PKC_PKA->KCC2 Phosphorylates (Ser940) Modulates Activity Phosphatases Phosphatases Phosphatases->KCC2 Dephosphorylates Activates Activity

Figure 2: Key phosphorylation pathways regulating KCC2 activity.

Protein-Protein Interactions

KCC2 function is also modulated by its interaction with a variety of other proteins. These interactions can influence its surface expression, localization, and transport activity.

  • Gephyrin: The scaffolding protein gephyrin interacts with KCC2 and is crucial for its clustering at inhibitory synapses and for its overall function.

  • PACSIN1 (Syndapin1): This protein is a negative regulator of KCC2; its knockdown leads to increased KCC2 expression.

  • Neto2: Neto2 is an auxiliary subunit that interacts with KCC2 and is required for its proper function and neuronal chloride homeostasis.

  • Other Interactors: Other interacting proteins include the cytoskeleton-associated protein 4.1N, β-Pix, and brain-type creatine kinase (CKB).

Experimental Protocols

The following are detailed protocols for key experiments used to characterize this compound and other KCC2 inhibitors.

In Vitro Assays

This high-throughput fluorescence-based assay is a widely used method for screening and characterizing KCC2 modulators. It relies on the principle that KCC2 can transport thallium ions (Tl⁺), a surrogate for K⁺, which can be detected by a Tl⁺-sensitive fluorescent dye.

  • Principle: KCC2-mediated influx of Tl⁺ into cells leads to an increase in fluorescence of a specific dye. Inhibitors of KCC2 will reduce the rate of this fluorescence increase.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing human KCC2.

  • Materials:

    • HEK293-KCC2 cells

    • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

    • Stimulant buffer containing Tl⁺ and K⁺

    • Tl⁺-sensitive fluorescent dye (e.g., FluxOR™, Thallos-AM)

    • Test compounds (e.g., this compound)

    • 96- or 384-well black-walled, clear-bottom microplates

    • Fluorescence plate reader (e.g., FLIPR, FlexStation)

  • Procedure:

    • Cell Plating: Seed HEK293-KCC2 cells into microplates and culture overnight to form a confluent monolayer.

    • Dye Loading: Remove the culture medium and add the dye loading buffer containing the Tl⁺-sensitive dye. Incubate for 1 hour at 37°C in the dark.

    • Compound Incubation: Add test compounds at various concentrations to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

    • Thallium Influx Measurement: Place the plate in the fluorescence plate reader. Initiate KCC2-mediated Tl⁺ influx by adding the stimulant buffer.

    • Data Acquisition: Measure the fluorescence intensity over time. The initial rate of fluorescence increase corresponds to the rate of Tl⁺ influx.

  • Data Analysis:

    • Calculate the initial rate of Tl⁺ influx for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

A Seed HEK293-KCC2 cells in microplate B Load cells with Tl+-sensitive dye A->B C Incubate with This compound B->C D Add Tl+ stimulus buffer C->D E Measure fluorescence (rate of influx) D->E F Calculate IC50 E->F

Figure 3: Workflow for the KCC2 Thallium (Tl⁺) Flux Assay.

This radioisotope-based assay provides a direct and highly sensitive measure of KCC2-mediated cation transport and is often used for validation and mechanistic studies.

  • Principle: ⁸⁶Rb⁺ is used as a radioactive tracer for K⁺. KCC2-expressing cells will take up ⁸⁶Rb⁺, and the amount of accumulated radioactivity is measured. KCC2 inhibitors will reduce this uptake.

  • Cell Line: HEK293 cells stably expressing KCC2.

  • Materials:

    • HEK293-KCC2 cells

    • Na⁺-free pre-incubation buffer (e.g., containing N-methyl-D-glucamine chloride)

    • Uptake buffer containing ⁸⁶RbCl

    • Ice-cold wash buffer

    • Lysis buffer (e.g., 1% SDS)

    • Test compounds

    • Multi-well plates (e.g., 24-well)

    • Scintillation counter

  • Procedure:

    • Cell Culture: Grow KCC2-expressing cells to confluence in multi-well plates.

    • Pre-incubation: Wash cells with Na⁺-free pre-incubation buffer and incubate for 10 minutes to minimize the contribution from other transporters.

    • Compound Incubation: Add fresh buffer containing the desired concentrations of the test inhibitor and incubate for 10-15 minutes.

    • Initiate Uptake: Add the uptake buffer containing ⁸⁶RbCl and incubate for a defined period (e.g., 5-10 minutes).

    • Terminate Uptake: Stop the uptake by aspirating the radioactive solution and rapidly washing the cells three times with ice-cold wash buffer.

    • Cell Lysis and Measurement: Lyse the cells with lysis buffer, transfer the lysate to a scintillation vial, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the ⁸⁶Rb⁺ uptake rate (e.g., in nmol/mg protein/min).

    • Determine the percentage of inhibition for each compound concentration relative to a vehicle control.

    • Calculate the IC₅₀ value as described for the Tl⁺ flux assay.

Electrophysiology

This electrophysiological technique allows for the measurement of GABAA receptor-mediated currents without disturbing the native intracellular chloride concentration of the recorded neuron.

  • Principle: Gramicidin forms small pores in the cell membrane that are permeable to monovalent cations but impermeable to anions like chloride. This allows for electrical access to the cell interior while preserving the physiological chloride gradient. Inhibition of KCC2 will lead to an accumulation of intracellular chloride and a depolarizing shift in EGABA.

  • Preparation: Primary cultured neurons or acute brain slices.

  • Materials:

    • Patch-clamp setup (amplifier, micromanipulator, microscope)

    • Borosilicate glass capillaries for patch pipettes

    • Gramicidin

    • Internal pipette solution (e.g., KCl-based)

    • External recording solution (aCSF)

    • GABA or a GABAA receptor agonist (e.g., muscimol)

    • This compound

  • Procedure:

    • Pipette Preparation: Prepare an internal pipette solution containing gramicidin (e.g., 50-100 µg/mL). Backfill the pipette tip with gramicidin-free solution to facilitate seal formation.

    • Patch Formation and Perforation: Achieve a giga-ohm seal on the neuron. Monitor the access resistance as the gramicidin pores incorporate into the membrane patch.

    • EGABA Measurement: Once a stable perforated patch is achieved, clamp the neuron at various holding potentials and apply brief puffs of a GABAA agonist. Measure the resulting currents to determine the reversal potential (EGABA).

    • Inhibitor Application: Perfuse the preparation with this compound (e.g., 10 µM) for 5-10 minutes.

    • Post-Inhibitor Recording: Repeat the EGABA measurement in the presence of the inhibitor.

  • Data Analysis: Compare the EGABA value before and after the application of this compound. A significant positive (depolarizing) shift in EGABA indicates functional inhibition of KCC2.

In Vivo Experimentation

This protocol, adapted from Sivakumaran et al. (2015), is used to study the acute effects of KCC2 inhibition on neuronal network activity in vivo.

  • Principle: Direct infusion of this compound into a specific brain region, such as the hippocampus, allows for the localized inhibition of KCC2 and the subsequent assessment of its effects on neuronal activity, often monitored by electroencephalography (EEG).

  • Animals: Adult male mice (e.g., C57BL/6J).

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Artificial cerebrospinal fluid (aCSF)

    • Stereotaxic apparatus

    • Microinfusion pump

    • Hamilton syringe and injection cannula

    • Anesthesia (e.g., isoflurane)

    • EEG recording system (optional)

  • Procedure:

    • Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, dilute the stock solution in aCSF to a final concentration of 100 µM.

    • Animal Surgery: Anesthetize the mouse and place it in a stereotaxic frame. Create a small burr hole in the skull over the dorsal hippocampus (e.g., from bregma: AP -2.0 mm, ML ±1.5 mm).

    • Intrahippocampal Microinfusion: Lower the injection cannula to the target depth in the hippocampus (e.g., DV -1.8 mm). Infuse a total volume of 500 nL of the 100 µM this compound solution at a slow rate (e.g., 100 nL/min).

    • Post-operative Care: After infusion, leave the cannula in place for 5-10 minutes before slowly retracting it. Suture the scalp and allow the animal to recover.

  • Expected Outcome: Microinfusion of this compound into the hippocampus is expected to rapidly induce epileptiform discharges, which can be monitored with EEG.

A Anesthetize mouse and place in stereotaxic frame B Create burr hole over hippocampus A->B C Lower injection cannula B->C D Infuse this compound solution (100 µM) C->D E Monitor EEG and behavior D->E F Post-operative care E->F

References

The KCC2 Inhibitor VU0463271: A Technical Guide to its Impact on GABAergic Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VU0463271 is a potent and selective inhibitor of the neuronal K-Cl cotransporter, KCC2.[1][2][3] Contrary to acting directly on the GABA-A receptor, this compound indirectly modulates GABAergic inhibition by altering intracellular chloride homeostasis.[4][5] This guide provides an in-depth analysis of this compound, its mechanism of action, and its profound effects on GABAergic signaling, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying pathways. Understanding the function of this compound is critical for research into neurological disorders where chloride dysregulation and altered GABAergic inhibition are implicated, such as epilepsy and schizophrenia.

Mechanism of Action: Inhibition of KCC2

The primary molecular target of this compound is the neuron-specific potassium-chloride cotransporter 2 (KCC2). KCC2 is crucial for maintaining a low intracellular chloride concentration ([Cl⁻]i) in mature neurons. This low [Cl⁻]i is essential for the hyperpolarizing and inhibitory action of GABA-A receptors. When GABA binds to its receptor, it opens a chloride-permeable channel. In neurons with low [Cl⁻]i, this leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.

This compound selectively inhibits KCC2, disrupting its ability to extrude chloride from the neuron. This leads to an accumulation of intracellular chloride, causing a depolarizing shift in the GABA-A reversal potential (EGABA). Consequently, the activation of GABA-A receptors in the presence of this compound can lead to a less hyperpolarizing or even a depolarizing (excitatory) response, thereby weakening or reversing GABAergic inhibition.

Mechanism of Action of this compound cluster_neuron Neuron cluster_effect Effect of this compound KCC2 KCC2 Transporter Cl_in_low Low [Cl⁻]in KCC2->Cl_in_low Cl⁻ Cl_in_high High [Cl⁻]in KCC2->Cl_in_high Accumulation GABAAR GABA-A Receptor Hyperpolarization Hyperpolarization (Inhibition) GABAAR->Hyperpolarization Cl⁻ influx Depolarization Depolarization (Excitation) GABAAR->Depolarization Cl⁻ efflux/reduced influx This compound This compound This compound->KCC2 Inhibits Cl_out High [Cl⁻]out Cl_out->KCC2 K⁺ GABA GABA GABA->GABAAR

This compound inhibits KCC2, leading to altered GABAergic signaling.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from various studies on this compound.

Table 1: Potency and Selectivity of this compound

ParameterValueSpecies/SystemReference
IC50 for KCC2 61 nMNot specified
Selectivity vs. NKCC1 >100-foldNot specified

Table 2: Electrophysiological Effects of this compound

Experimental ModelConcentrationEffect on EGABA (depolarizing shift)Other EffectsReference
Cultured Hippocampal Neurons10 µMFrom ~ -80 mV to -62 mVIncreased neuronal spiking
Cultured Hippocampal Neurons100 nMFrom -73 mV to -42 mV-
Spinal Cord Slices (VGluT2 neurons)25 µM~15 mVIncreased frequency of mEPSCs
Spinal Cord Slices (VGAT neurons)25 µM~15 mVNo effect on mEPSCs
KCC2-expressing HEK cells10 µMFrom -71 mV to -35 mV (EGly)-

Table 3: In Vivo and Ex Vivo Effects on Neuronal Excitability

Experimental ModelAdministrationObserved EffectReference
Mouse Hippocampal Slices (low Mg2+)10 µMInduced unremitting recurrent epileptiform discharges
Mouse Dorsal Hippocampus (in vivo)MicroinfusionRapidly caused epileptiform discharges
Organotypic Hippocampal Slices1 µMIncreased duration and power of ictal-like discharges

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common experimental protocols used to study this compound.

Electrophysiology in Cell Culture
  • Cell Preparation: Primary hippocampal neurons are cultured from embryonic rats or mice. For heterologous expression systems, HEK-293 cells are transfected with KCC2 and a reporter ion channel (e.g., glycine receptors).

  • Recording Technique: Gramicidin perforated-patch clamp recordings are used to measure the GABA-A or glycine reversal potential (EGABA/EGly) without disturbing the intracellular chloride concentration. Whole-cell patch-clamp can be used to measure synaptic currents and neuronal firing.

  • Drug Application: this compound, dissolved in DMSO and then diluted in the extracellular recording solution, is perfused into the recording chamber at specified concentrations.

  • Data Analysis: Changes in EGABA are calculated from current-voltage plots of GABA- or muscimol-evoked currents. Spiking frequency and synaptic event frequency/amplitude are analyzed before and after drug application.

Workflow for Cell Culture Electrophysiology A Primary Neuron Culture or HEK Cell Transfection B Gramicidin Perforated Patch-Clamp Recording A->B C Baseline E-GABA Measurement B->C D Perfusion of this compound C->D E Post-Drug E-GABA Measurement D->E F Washout and Recovery E->F G Data Analysis: Compare E-GABA Shift F->G

A typical workflow for assessing this compound's effect on E-GABA.
Brain Slice Electrophysiology

  • Slice Preparation: Acute brain slices (e.g., hippocampal or cortical) are prepared from rodents. Slices are maintained in artificial cerebrospinal fluid (aCSF).

  • Recording Technique: Field potential recordings are used to measure network activity, such as epileptiform discharges. Whole-cell recordings can be used to study synaptic transmission in specific neuronal populations.

  • Induction of Pathological Activity: Often, a pro-convulsant agent or condition (e.g., low magnesium aCSF) is used to induce seizure-like events to study the effect of this compound on network hyperexcitability.

  • Drug Application: this compound is bath-applied to the slices.

  • Data Analysis: The frequency, duration, and power of epileptiform events are quantified before and after the application of this compound.

In Vivo Microinfusion
  • Animal Surgery: Anesthetized animals (e.g., mice) are implanted with a guide cannula targeting a specific brain region, such as the hippocampus.

  • Drug Administration: A microinjection needle is inserted through the guide cannula, and a small volume of this compound solution is infused directly into the brain tissue.

  • Monitoring: Electroencephalography (EEG) electrodes are often implanted to record brain electrical activity and detect the onset of seizures or other hyperexcitability phenomena.

  • Data Analysis: EEG recordings are analyzed for the presence and characteristics of epileptiform discharges.

Signaling Pathways and Logical Relationships

The inhibition of KCC2 by this compound initiates a cascade of events that ultimately alters neuronal function. The following diagram illustrates the logical progression from KCC2 inhibition to neuronal hyperexcitability.

Consequences of KCC2 Inhibition by this compound A This compound Administration B Inhibition of KCC2 Transporter A->B C Impaired Neuronal Cl⁻ Extrusion B->C D Increased Intracellular [Cl⁻] C->D E Depolarizing Shift in E-GABA D->E F Weakened GABAergic Inhibition D->F G GABA-A Receptor Activation becomes Less Hyperpolarizing or Depolarizing E->G F->G H Increased Neuronal Excitability G->H I Hyperexcitability & Epileptiform Discharges H->I

Logical flow from KCC2 inhibition to network hyperexcitability.

Conclusion and Future Directions

This compound is an invaluable pharmacological tool for investigating the role of KCC2 and chloride homeostasis in neuronal function and dysfunction. Its high potency and selectivity allow for precise interrogation of the consequences of impaired chloride extrusion. The resulting disruption of GABAergic inhibition, leading to neuronal hyperexcitability, underscores the critical role of KCC2 in maintaining the balance of excitation and inhibition in the central nervous system.

Future research utilizing this compound will likely focus on elucidating the complex interplay between KCC2 function, GABAergic signaling, and the pathophysiology of neurological and psychiatric disorders. This includes exploring its effects in different neuronal circuits, its potential to model disease states, and its use in screening for compounds that may enhance KCC2 function as a novel therapeutic strategy. The data and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding in these critical areas.

References

Unveiling VU0463271: A Technical Guide to a Selective KCC2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0463271 is a potent and highly selective antagonist of the neuronal potassium-chloride cotransporter 2 (KCC2). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its application in both in vitro and in vivo settings are presented, alongside a summary of its effects on neuronal activity. Furthermore, this document elucidates the key signaling pathways influenced by the inhibition of KCC2, offering a valuable resource for researchers investigating neuronal chloride homeostasis and its implications in neurological disorders.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide, is a small molecule inhibitor of KCC2.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide[1][2]
Molecular Formula C₁₉H₁₈N₄OS₂[1]
Molecular Weight 382.5 g/mol
CAS Number 1391737-01-1
Canonical SMILES CC1=CSC(=N1)N(C2CC2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4
Appearance Off-white to yellow solid
Purity ≥98% (HPLC)
Solubility Soluble to 50 mM in DMSO
Storage Store at +4°C

Biological Activity and Target Specificity

This compound is a potent and selective inhibitor of the neuronal K-Cl cotransporter, KCC2, with a reported half-maximal inhibitory concentration (IC₅₀) of 61 nM. It demonstrates over 100-fold selectivity for KCC2 compared to the related Na-K-2Cl cotransporter 1 (NKCC1). Furthermore, it has been shown to have no significant activity against a broad panel of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters, highlighting its specificity as a pharmacological tool.

The primary mechanism of action of this compound is the direct inhibition of KCC2-mediated chloride extrusion from neurons. This leads to an increase in the intracellular chloride concentration, resulting in a depolarizing shift in the reversal potential for GABA (EGABA). Consequently, the activation of GABAA receptors, which are permeable to chloride ions, can lead to a less hyperpolarizing or even depolarizing postsynaptic potential, thereby reducing the efficacy of GABAergic inhibition.

Experimental Protocols

In Vitro and Ex Vivo Electrophysiology

The following table summarizes recommended concentrations of this compound for various in vitro and ex vivo experimental models based on published literature.

Experimental ModelRecommended Concentration RangeObserved EffectReference
KCC2-expressing HEK cells100 nM - 10 µMConcentration-dependent depolarizing shift in EGly
Cultured Hippocampal Neurons100 nM - 10 µMDepolarizing shift in EGABA and increased spiking
Mouse Hippocampal Slices0.1 µM - 1 µMIncreased frequency and duration of epileptiform discharges

Protocol for Electrophysiological Recordings in Hippocampal Slices:

This protocol is adapted from methodologies described for studying the effects of KCC2 inhibition on neuronal activity.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 119 NaCl, 2.5 KCl, 1.3 MgSO₄, 1 CaCl₂, 26.2 NaHCO₃, 1 NaH₂PO₄, and 11 glucose, saturated with 95% O₂/5% CO₂.

  • Sucrose-based cutting solution (in mM): 87 NaCl, 2.5 KCl, 7 MgCl₂, 0.5 CaCl₂, 26.2 NaHCO₃, 1.25 NaH₂PO₄, 25 glucose, and 50 sucrose; saturated with 95% O₂/5% CO₂.

  • Vibrating microtome

  • Recording chamber and perfusion system

  • Electrophysiology rig with amplifier, digitizer, and data acquisition software

  • Glass micropipettes for recording

Procedure:

  • Slice Preparation:

    • Anesthetize a mouse and decapitate.

    • Rapidly remove the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.

    • Prepare 350-400 µm thick transverse hippocampal slices using a vibrating microtome.

    • Transfer slices to a holding chamber containing oxygenated aCSF at 34°C for 30 minutes, and then maintain at room temperature for at least 1 hour before recording.

  • Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 32-34°C.

    • Perform whole-cell or field potential recordings from neurons in the desired hippocampal region (e.g., CA1 pyramidal cells).

    • Establish a stable baseline recording for at least 10-15 minutes.

  • This compound Application:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in aCSF to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

    • Bath-apply the this compound-containing aCSF to the slice.

    • Record the changes in neuronal activity, such as membrane potential, firing rate, and synaptic responses.

  • Data Analysis:

    • Analyze the recorded data to quantify the effects of this compound on the parameters of interest.

In Vivo Intrahippocampal Microinfusion

This protocol is adapted from the methodology described by Sivakumaran et al. (2015) to study the acute effects of KCC2 inhibition on neuronal activity in vivo.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus

  • Microinfusion pump

  • Hamilton syringe (e.g., 10 µL)

  • Injection cannula (e.g., 33-gauge)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day of the experiment, dilute the stock solution in aCSF to a final concentration of 100 µM. The final DMSO concentration should be kept low (e.g., <1%) to avoid solvent-induced effects.

  • Animal Surgery:

    • Anesthetize the mouse (e.g., C57BL/6J) with isoflurane and place it in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Using a dental drill, create a small burr hole over the dorsal hippocampus at the desired stereotaxic coordinates (e.g., from bregma: Anterior-Posterior -2.0 mm, Medial-Lateral ±1.5 mm).

  • Intrahippocampal Microinfusion:

    • Lower the injection cannula through the burr hole to the target depth in the dorsal hippocampus (e.g., Ventral -1.8 mm from the cortical surface).

    • Connect the cannula to a microinfusion pump.

    • Infuse a total volume of 500 nL of the 100 µM this compound solution at a slow, controlled rate (e.g., 100 nL/min).

    • After the infusion, leave the cannula in place for an additional 5-10 minutes to prevent backflow upon retraction.

  • Post-operative Care:

    • Slowly withdraw the cannula and suture the scalp incision.

    • Allow the animal to recover from anesthesia in a warm, clean cage.

    • Monitor the animal for any behavioral changes.

Signaling Pathways and Logical Relationships

The inhibition of KCC2 by this compound has significant implications for neuronal signaling, primarily by altering the dynamics of GABAergic neurotransmission. Furthermore, the activity of KCC2 itself is tightly regulated by intracellular signaling cascades, most notably the WNK (With-No-Lysine) kinase pathway.

Impact of this compound on GABAergic Signaling

The following diagram illustrates the consequence of KCC2 inhibition by this compound on a GABAergic synapse.

GABA_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron GABA GABA GABA_R GABA-A Receptor GABA->GABA_R binds Cl_in High [Cl-]in GABA_R->Cl_in Cl- influx KCC2 KCC2 KCC2_normal Normal KCC2 Activity (Low [Cl-]in) Hyperpolarization KCC2->KCC2_normal Depolarization Depolarization Cl_in->Depolarization leads to This compound This compound This compound->KCC2 inhibits

Effect of this compound on GABAergic signaling.
WNK Kinase Signaling Pathway Regulating KCC2

The WNK kinase pathway plays a crucial role in the reciprocal regulation of NKCC1 and KCC2, thereby controlling intracellular chloride concentration. Several WNK kinases, including WNK1, WNK2, and WNK3, can phosphorylate and regulate the activity of downstream kinases SPAK and OSR1, which in turn phosphorylate KCC2, leading to its inhibition.

WNK_Pathway WNKs WNK Kinases (WNK1, WNK2, WNK3) SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 phosphorylates & activates KCC2 KCC2 SPAK_OSR1->KCC2 phosphorylates Phosphorylation Phosphorylation (e.g., Thr906, Thr1007) KCC2->Phosphorylation Inhibition Inhibition of Cl- extrusion Phosphorylation->Inhibition

WNK kinase pathway regulating KCC2 activity.
Experimental Workflow for In Vivo Microinfusion

The logical flow of an in vivo microinfusion experiment using this compound is depicted in the following workflow diagram.

Experimental_Workflow A Prepare 100 µM This compound in aCSF E Infuse this compound (100 nL/min, 500 nL total) A->E B Anesthetize Mouse C Stereotaxic Surgery (Drill burr hole) B->C D Lower Injection Cannula C->D D->E F Wait 5-10 min E->F G Withdraw Cannula F->G H Suture & Recover G->H I Monitor Behavior H->I

Workflow for in vivo microinfusion of this compound.

Conclusion

This compound is a valuable pharmacological tool for the specific and potent inhibition of the KCC2 cotransporter. Its high selectivity makes it superior to less specific inhibitors like furosemide for elucidating the precise roles of KCC2 in neuronal function and pathology. The provided data and protocols in this guide are intended to facilitate the design and execution of experiments aimed at understanding the critical role of chloride homeostasis in the central nervous system. Further research utilizing this compound will undoubtedly contribute to our understanding of various neurological and psychiatric disorders where KCC2 function is dysregulated, and may pave the way for the development of novel therapeutic strategies.

References

The KCC2 Inhibitor VU0463271: A Technical Guide for Investigating Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0463271 is a potent and selective inhibitor of the neuronal K-Cl cotransporter, KCC2.[1] This transporter is crucial for maintaining low intracellular chloride concentrations in mature neurons, a prerequisite for the hyperpolarizing and shunting actions of GABAergic inhibition.[2] By inhibiting KCC2, this compound provides a powerful pharmacological tool to investigate the multifaceted roles of chloride homeostasis and KCC2-mediated signaling in synaptic function and plasticity. This in-depth technical guide summarizes the core pharmacology of this compound, details its mechanism of action, provides established and proposed experimental protocols for its use in studying synaptic plasticity, and visualizes the key signaling pathways involved.

Core Pharmacology and Quantitative Data

This compound exhibits high affinity for KCC2 with excellent selectivity over the Na-K-2Cl cotransporter (NKCC1), which is responsible for chloride accumulation in immature neurons and under certain pathological conditions. This selectivity makes this compound a precise tool for dissecting the specific contributions of KCC2-mediated chloride extrusion.

ParameterValueSpecies/SystemReference
IC50 (KCC2) 61 nMRat[1]
Selectivity >100-fold vs. NKCC1Rat[1]
Effect on EGABA Depolarizing shift from -76 mV to -36 mV (at 10 µM)Cultured rat hippocampal neurons[2]
Effect on [Cl-]i Increase from ~9.8 mM to ~39.1 mM (at 10 µM)Cultured rat hippocampal neurons
Effect on Neuronal Firing Increased spontaneous action potentialsCultured rat hippocampal neurons

Mechanism of Action: Beyond Chloride Homeostasis

The primary mechanism of action of this compound is the inhibition of KCC2's ion transport function. This leads to an accumulation of intracellular chloride, causing a depolarizing shift in the GABA reversal potential (EGABA). Consequently, GABAergic neurotransmission can become less hyperpolarizing or even excitatory, leading to increased neuronal excitability. This disruption of inhibitory tone is a form of synaptic plasticity and has been extensively studied in the context of epilepsy and neuronal hyperexcitability.

However, emerging evidence reveals a non-canonical, transporter-independent role for KCC2 in regulating synaptic structure and function. KCC2 directly interacts with the actin cytoskeleton, influencing dendritic spine morphology and the stability of glutamatergic synapses. This structural role of KCC2 is critical for long-term potentiation (LTP) at excitatory synapses.

Signaling Pathways

KCC2's influence on synaptic plasticity is mediated by distinct signaling pathways, both dependent on and independent of its ion transport activity.

Chloride-Dependent Signaling

Inhibition of KCC2 by this compound disrupts chloride homeostasis, leading to a cascade of events that modulate neuronal excitability. This pathway is central to understanding how alterations in inhibitory tone can shape synaptic plasticity.

This compound This compound KCC2 KCC2 This compound->KCC2 inhibits Cl_extrusion Chloride Extrusion KCC2->Cl_extrusion mediates Cl_i Intracellular Cl- ↑ Cl_extrusion->Cl_i EGABA EGABA Depolarization Cl_i->EGABA GABA_inhibition GABAergic Inhibition ↓ EGABA->GABA_inhibition Excitability Neuronal Hyperexcitability GABA_inhibition->Excitability Plasticity Altered Synaptic Plasticity Excitability->Plasticity

Caption: Chloride-dependent signaling pathway modulated by this compound.

Transporter-Independent Signaling: KCC2 and the Actin Cytoskeleton

KCC2 plays a crucial role in structural plasticity at excitatory synapses through its interaction with the actin cytoskeleton. This function is independent of its chloride transport activity and is mediated by the Rac1/PAK signaling pathway.

KCC2 KCC2 beta_PIX β-PIX KCC2->beta_PIX interacts with Rac1 Rac1 beta_PIX->Rac1 activates PAK PAK Rac1->PAK activates LIMK LIMK PAK->LIMK activates Cofilin Cofilin LIMK->Cofilin phosphorylates (inactivates) Actin Actin Dynamics Cofilin->Actin regulates Spine Dendritic Spine Morphology Actin->Spine LTP LTP Expression Spine->LTP

Caption: KCC2 transporter-independent signaling pathway regulating actin dynamics.

Experimental Protocols

This compound can be utilized in a variety of experimental paradigms to probe the role of KCC2 in synaptic plasticity.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is designed to measure synaptic plasticity (LTP/LTD) in individual neurons in brain slices while pharmacologically inhibiting KCC2.

Materials:

  • Acute brain slices (e.g., hippocampus)

  • Artificial cerebrospinal fluid (aCSF)

  • This compound stock solution (in DMSO)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass pipettes (3-7 MΩ)

  • Intracellular solution (K-gluconate based for current-clamp, Cs-based for voltage-clamp)

Procedure:

  • Slice Preparation: Prepare 300-400 µm thick brain slices in ice-cold, oxygenated slicing solution. Allow slices to recover in aCSF for at least 1 hour at room temperature.

  • Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.

  • Patching: Obtain a whole-cell patch-clamp recording from a neuron of interest (e.g., CA1 pyramidal neuron).

  • Baseline Recording: Record baseline synaptic responses (EPSPs or EPSCs) evoked by a stimulating electrode placed in the appropriate afferent pathway (e.g., Schaffer collaterals). Stimulate at a low frequency (e.g., 0.1 Hz) for 10-20 minutes to establish a stable baseline.

  • This compound Application: Bath-apply this compound at the desired concentration (e.g., 10 µM) for at least 10-15 minutes before plasticity induction.

  • Plasticity Induction:

    • LTP: Apply a high-frequency stimulation (HFS) protocol (e.g., 1 train of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.

    • LTD: Apply a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).

  • Post-Induction Recording: Continue recording synaptic responses for at least 30-60 minutes post-induction to assess the magnitude and stability of plasticity.

Slice Prepare Brain Slices Record Obtain Whole-Cell Recording Slice->Record Baseline Record Baseline (10-20 min) Record->Baseline VU_app Apply this compound Baseline->VU_app Induction Induce Plasticity (LTP/LTD) VU_app->Induction Post_record Record Post-Induction (30-60 min) Induction->Post_record

Caption: Workflow for whole-cell patch-clamp recording with this compound.

In Vivo Microinfusion

This protocol allows for the localized inhibition of KCC2 in a specific brain region of a living animal to study its effects on network activity and behavior.

Materials:

  • Anesthetized mouse

  • Stereotaxic apparatus

  • Microinfusion pump and syringe

  • Cannula

  • This compound solution (e.g., 100 µM in aCSF with a small percentage of DMSO)

  • Surgical tools

Procedure:

  • Anesthesia and Stereotaxic Surgery: Anesthetize the mouse and secure it in a stereotaxic frame. Expose the skull and drill a small craniotomy over the target brain region (e.g., hippocampus).

  • Cannula Implantation: Lower the infusion cannula to the desired coordinates.

  • Microinfusion: Infuse this compound solution at a slow rate (e.g., 100 nL/min) for a total volume of ~500 nL.

  • Post-Infusion: Leave the cannula in place for a few minutes to allow for diffusion before slowly retracting it.

  • Behavioral or Electrophysiological Monitoring: Monitor the animal for behavioral changes or record neural activity via implanted electrodes.

Anesthesia Anesthetize Animal Surgery Stereotaxic Surgery Anesthesia->Surgery Cannula Implant Cannula Surgery->Cannula Infusion Microinfuse this compound Cannula->Infusion Monitoring Behavioral/Electrophysiological Monitoring Infusion->Monitoring

Caption: Workflow for in vivo microinfusion of this compound.

Application of this compound in Studying Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

While direct studies employing this compound to modulate canonical LTP and LTD are currently limited, its known mechanisms of action provide a strong rationale for its use in this area of research.

Proposed Research Directions:

  • Investigating the Role of GABAergic Tone in LTP/LTD Induction: By acutely applying this compound, researchers can investigate how a rapid shift in GABAergic inhibition affects the threshold and magnitude of LTP and LTD. The resulting disinhibition may facilitate LTP induction or alter the frequency-dependence of plasticity.

  • Dissecting the Transporter-Independent Functions of KCC2 in Plasticity: The structural role of KCC2 in dendritic spine dynamics is critical for LTP. While genetic knockdown of KCC2 impairs LTP, these are chronic manipulations. This compound, by primarily targeting the transporter function, could be used in conjunction with other tools (e.g., peptides that disrupt KCC2's protein-protein interactions) to differentiate the acute effects of altered chloride homeostasis from the structural roles of KCC2 in synaptic plasticity.

  • Modeling Pathological Plasticity: In conditions like epilepsy and neuropathic pain, KCC2 function is often downregulated. This compound can be used to acutely mimic this pathological state and study how it alters synaptic plasticity, potentially providing insights into the mechanisms of these disorders and identifying novel therapeutic targets.

Conclusion

This compound is a valuable pharmacological tool for probing the complex roles of KCC2 in neuronal function. Its high potency and selectivity allow for precise inhibition of KCC2-mediated chloride transport, enabling the investigation of how chloride homeostasis impacts synaptic plasticity. Furthermore, the growing understanding of KCC2's transporter-independent functions in regulating the actin cytoskeleton opens up new avenues of research where this compound can be used to dissect the multifaceted contributions of this critical neuronal protein to the structural and functional plasticity of synapses. This guide provides a foundation for researchers to design and execute experiments that will further elucidate the intricate relationship between KCC2, chloride signaling, and the mechanisms of learning and memory.

References

The Critical Role of KCC2 in Neuronal Inhibition and the Impact of its Antagonist, VU0463271, on the Excitatory-Inhibitory Balance

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The potassium-chloride cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a cornerstone of inhibitory neurotransmission in the mature central nervous system. By actively extruding chloride ions from neurons, KCC2 establishes and maintains a low intracellular chloride concentration, which is fundamental for the hyperpolarizing and inhibitory actions of GABAergic and glycinergic signaling.[1][2] Dysregulation of KCC2 function is implicated in a host of neurological disorders, including epilepsy, neuropathic pain, and spasticity, making it a significant target for therapeutic intervention.[2][3] This technical guide provides an in-depth examination of the effects of VU0463271, a potent and selective inhibitor of KCC2, on the delicate excitatory-inhibitory (E-I) balance within neuronal circuits.

This compound: A Potent and Selective KCC2 Inhibitor

This compound is a small molecule antagonist that has proven to be an invaluable tool for dissecting the physiological and pathophysiological roles of KCC2.[4] It exhibits high potency and selectivity for KCC2 over the closely related Na-K-2Cl cotransporter 1 (NKCC1), which is crucial for avoiding confounding effects.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound on KCC2 and its downstream effects on neuronal physiology.

Parameter Value Reference
IC50 for KCC2 61 nM
Selectivity >100-fold vs. NKCC1
Chemical Formula C19H18N4OS2
Molecular Weight 382.5 g/mol
Table 1: In Vitro Inhibitory Activity of this compound
Experimental Model Parameter Measured Basal Condition With 10 µM this compound Reference
KCC2-expressing HEK cellsEGly (mV)-71 ± 2-35 ± 1
KCC2-expressing HEK cells[Cl⁻]i (mM)10.2 ± 0.740.3 ± 1.6
Cultured Hippocampal NeuronsEGABA (mV)-76 ± 5-36 ± 2
Cultured Hippocampal Neurons[Cl⁻]i (mM)9.8 ± 1.639.1 ± 2.6
Table 2: Effect of this compound on Reversal Potentials and Intracellular Chloride Concentration
Experimental Model Effect of this compound Reference
Cultured Hippocampal NeuronsIncreased spiking
Mouse Hippocampal Slices (low-Mg²⁺)Induced unremitting recurrent epileptiform discharges
In Vivo (mouse dorsal hippocampus infusion)Rapidly caused epileptiform discharges
Drosophila CNS1 µM resulted in a 2.5-2.7-fold increase in peak firing rate
Table 3: Physiological Consequences of KCC2 Inhibition by this compound

Signaling Pathway and Mechanism of Action

KCC2's function is tightly regulated by a complex network of signaling pathways, primarily involving phosphorylation and dephosphorylation events. The transporter's activity is crucial for setting the chloride electrochemical gradient, which in turn dictates the nature of the response to the neurotransmitter GABA.

KCC2_Inhibition_Pathway cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space KCC2 KCC2 Transporter K_in K+ KCC2->K_in Cl_in_low Low [Cl-] KCC2->Cl_in_low Cl_in_high High [Cl-] KCC2->Cl_in_high Accumulation GABA_A_R GABA-A Receptor Inhibition Inhibition (Hyperpolarization) GABA_A_R->Inhibition Excitation Excitation (Depolarization) GABA_A_R->Excitation K_out K+ K_out->KCC2 Extrusion Cl_out Cl- Cl_out->KCC2 Extrusion Cl_out->GABA_A_R Influx GABA GABA GABA->GABA_A_R Binds Cl_in_high->GABA_A_R Efflux This compound This compound This compound->KCC2 Inhibits EI_Balance_Shift Shift in E-I Balance (Hyperexcitability) Excitation->EI_Balance_Shift

KCC2 signaling and its inhibition by this compound.

In mature neurons, KCC2 utilizes the potassium gradient to extrude chloride, maintaining a low intracellular chloride concentration. This allows the GABA-A receptor, a chloride channel, to mediate hyperpolarizing, inhibitory postsynaptic potentials upon GABA binding. This compound directly inhibits KCC2, leading to an accumulation of intracellular chloride. This shift in the chloride gradient can cause the GABAergic response to become depolarizing, thereby disrupting the E-I balance and leading to a state of hyperexcitability.

Experimental Protocols

The characterization of KCC2 inhibitors like this compound relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.

Thallium (Tl⁺) Flux Assay for High-Throughput Screening

This assay is a widely used method for the primary screening of KCC2 modulators.

  • Principle: KCC2 can transport thallium ions (Tl⁺) as a surrogate for potassium ions (K⁺). The influx of Tl⁺ into cells expressing KCC2 is detected by a Tl⁺-sensitive fluorescent dye. Inhibitors of KCC2 will block this influx, resulting in a reduced fluorescence signal.

  • Methodology:

    • Cell Culture: HEK-293 cells stably expressing KCC2 are plated in 384-well plates.

    • Dye Loading: Cells are loaded with a Tl⁺-sensitive fluorescent dye (e.g., FluxOR™) for 60-90 minutes at room temperature.

    • Compound Addition: Test compounds, including this compound as a control, are added to the wells.

    • Tl⁺/K⁺ Stimulation and Fluorescence Reading: A stimulus buffer containing Tl₂SO₄ and K₂SO₄ is added to initiate transport. Fluorescence is immediately and continuously monitored using a fluorescence plate reader (e.g., FLIPR).

    • Data Analysis: The rate of fluorescence increase is proportional to KCC2 activity. The initial rate of influx is calculated and normalized to controls to determine the percent inhibition and IC50 values.

Rubidium (⁸⁶Rb⁺) Influx Assay for Potency Determination

This radioactive assay provides a direct measure of KCC2-mediated cation transport and is often used to validate hits from primary screens.

  • Principle: The radioactive isotope of potassium, ⁸⁶Rb⁺, is used as a tracer to measure KCC2 activity.

  • Methodology:

    • Cell Culture: KCC2-expressing cells are grown to confluence in multi-well plates.

    • Pre-incubation: Cells are washed and pre-incubated in a Na⁺-free buffer to minimize the contribution of other transporters.

    • Compound Incubation: Test compounds are added at desired concentrations.

    • ⁸⁶Rb⁺ Uptake: The assay is initiated by adding a buffer containing ⁸⁶Rb⁺.

    • Termination of Uptake: After a defined period, the radioactive solution is aspirated, and cells are washed with an ice-cold wash buffer.

    • Cell Lysis and Measurement: Cells are lysed, and the radioactivity in the lysate is measured using a scintillation counter.

    • Data Analysis: The rate of ⁸⁶Rb⁺ uptake is calculated and used to determine the inhibitory potency of the compounds.

Gramicidin-Perforated Patch-Clamp Electrophysiology

This technique is the gold standard for measuring the reversal potential of GABA-A receptor-mediated currents (EGABA) without disturbing the intracellular chloride concentration.

  • Principle: Gramicidin forms pores in the cell membrane that are permeable to monovalent cations but not anions like chloride. This allows for electrical access to the cell while preserving the endogenous [Cl⁻]i.

  • Methodology:

    • Preparation: Prepare acute brain slices or cultured neurons for recording.

    • Patching: Establish a perforated patch-clamp configuration using a pipette containing a gramicidin-supplemented internal solution.

    • EGABA Measurement: In voltage-clamp mode, apply brief pulses of a GABA-A receptor agonist (e.g., muscimol or GABA) at different holding potentials to determine the reversal potential.

    • Inhibitor Application: Perfuse the slice or culture with the KCC2 inhibitor (e.g., 10 µM this compound) for 5-10 minutes.

    • Post-Inhibitor Recording: Repeat the EGABA measurement protocol in the presence of the inhibitor.

    • Data Analysis: A positive shift in EGABA indicates an increase in intracellular chloride and thus, inhibition of KCC2.

Experimental and Logical Workflows

The study of KCC2 inhibitors follows a logical progression from in vitro characterization to in vivo validation of their effects on neuronal network activity.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Studies HTS High-Throughput Screening (Thallium Flux Assay) Hit_Validation Hit Validation & Potency (Rubidium Flux Assay) HTS->Hit_Validation Identify Hits Mechanism Mechanism of Action (Electrophysiology - EGABA shift) Hit_Validation->Mechanism Confirm Potency Slices Brain Slice Electrophysiology (Network Activity, Epileptiform Discharges) Mechanism->Slices Validate on Neuronal Circuits Animal_Models Animal Models (Direct Infusion, Seizure Models) Slices->Animal_Models Assess In Vivo Efficacy & Phenotype Logical_Relationship KCC2_Inhibition KCC2 Inhibition (e.g., by this compound) Cl_Extrusion_Decrease Decreased Cl- Extrusion KCC2_Inhibition->Cl_Extrusion_Decrease Cl_Accumulation Increased Intracellular [Cl-] Cl_Extrusion_Decrease->Cl_Accumulation EGABA_Shift Depolarizing Shift in EGABA Cl_Accumulation->EGABA_Shift GABA_Inhibition_Weakened Weakened GABAergic Inhibition EGABA_Shift->GABA_Inhibition_Weakened GABA_Excitation GABAergic Excitation EGABA_Shift->GABA_Excitation EI_Imbalance E-I Imbalance GABA_Inhibition_Weakened->EI_Imbalance GABA_Excitation->EI_Imbalance Hyperexcitability Neuronal Hyperexcitability EI_Imbalance->Hyperexcitability Pathophysiology Pathophysiological Outcomes (e.g., Seizures) Hyperexcitability->Pathophysiology

References

VU0463271: A Technical Guide for its Application in Neurological Disorder Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0463271 is a potent and selective inhibitor of the neuron-specific K-Cl cotransporter 2 (KCC2).[1][2] KCC2 is a crucial ion transporter responsible for establishing and maintaining the low intracellular chloride concentrations necessary for the hyperpolarizing inhibitory effects of GABA-A and glycine receptors in the mature central nervous system.[1] Dysregulation of KCC2 function has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and stress-related disorders.[1][3] this compound's high selectivity for KCC2 over the Na-K-2Cl cotransporter 1 (NKCC1) and other receptors and channels makes it an invaluable pharmacological tool for elucidating the specific roles of KCC2 in both normal physiological processes and pathological conditions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity and its effects in various experimental models.

Table 1: Potency and Selectivity of this compound

ParameterValueSpecies/SystemReference
IC₅₀ for KCC261 nMRat
Selectivity vs. NKCC1>100-foldNot specified

Table 2: Electrophysiological Effects of this compound in Cultured Hippocampal Neurons

Experimental ConditionParameterBasal ValueValue with this compoundConcentrationReference
Gramicidin perforated patchEGABA-73 ± 4 mV-42 ± 3 mV100 nM
Gramicidin perforated patch[Cl⁻]ᵢ10.4 ± 1.3 mM32.4 ± 4.4 mM100 nM
Whole-cell recordingSpontaneous Action Potentials18 ± 5 AP/min78 ± 26 AP/min10 µM
Whole-cell recordingSpontaneous Action Potentials22 ± 6 AP/min83 ± 23 AP/min100 nM

Table 3: Effects of this compound in HEK Cells Transfected with Glycine Receptors and KCC2

ParameterBasal ValueValue with this compound (10 µM)Reference
EGly-71 ± 2 mV-35 ± 1 mV
[Cl⁻]ᵢ10.2 ± 0.7 mM40.3 ± 1.6 mM

Signaling Pathways

The primary mechanism of action of this compound is the direct inhibition of the K-Cl cotransporter 2 (KCC2). This transporter plays a critical role in GABAergic synaptic inhibition. The following diagrams illustrate the role of KCC2 and its regulation.

KCC2_GABA_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_R GABA-A Receptor GABA->GABA_R Binds to Cl_ion Cl⁻ GABA_R->Cl_ion Influx KCC2 KCC2 KCC2->Cl_ion Extrusion K_ion K⁺ KCC2->K_ion Extrusion This compound This compound This compound->KCC2 Inhibits

Role of KCC2 in GABAergic Synaptic Inhibition.

The activity of KCC2 is also regulated by various signaling cascades, including the WNK-SPAK/OSR1 pathway.

WNK_SPAK_Pathway WNK WNK Kinase SPAK_OSR1 SPAK/OSR1 WNK->SPAK_OSR1 Activates KCC2 KCC2 SPAK_OSR1->KCC2 Phosphorylates NKCC1 NKCC1 SPAK_OSR1->NKCC1 Phosphorylates Phosphorylation_KCC2 Phosphorylation (Inhibition) KCC2->Phosphorylation_KCC2 Phosphorylation_NKCC1 Phosphorylation (Activation) NKCC1->Phosphorylation_NKCC1

WNK Kinase Signaling Pathway Regulating KCC2 and NKCC1.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from published literature.

In Vivo Microinfusion of this compound in Mice

This protocol is adapted from the methodology described by Sivakumaran et al. (2015) to study the acute effects of KCC2 inhibition on neuronal activity in vivo.

1. Preparation of this compound Solution:

  • On the day of the experiment, dilute a stock solution of this compound in artificial cerebrospinal fluid (aCSF) to a final concentration of 100 µM.

  • Ensure the final concentration of the solvent (e.g., DMSO) is kept low (<1%) to avoid solvent-induced effects.

2. Animal Surgery:

  • Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane) and place it in a stereotaxic frame.

  • Maintain anesthesia throughout the surgical procedure.

  • Make a midline incision on the scalp to expose the skull.

  • Using a dental drill, create a small burr hole over the target brain region, for example, the dorsal hippocampus (e.g., from bregma: anterior-posterior -2.0 mm, medial-lateral ±1.5 mm).

3. Intrahippocampal Microinfusion:

  • Lower the injection cannula through the burr hole to the target depth (e.g., ventral -1.8 mm from the cortical surface for the dorsal hippocampus).

  • Connect the cannula to a microinfusion pump.

  • Infuse a total volume of 500 nL of the 100 µM this compound solution at a slow, controlled rate (e.g., 100 nL/min).

  • After the infusion is complete, leave the cannula in place for an additional 5-10 minutes to prevent backflow.

4. Post-operative Care and Analysis:

  • Allow the mouse to recover from anesthesia in a warm, clean cage.

  • Monitor the animal for any behavioral changes and signs of seizure activity.

  • For quantitative analysis, electroencephalogram (EEG) recordings can be performed before, during, and after the microinfusion.

InVivo_Workflow prep Prepare 100 µM This compound in aCSF anesthetize Anesthetize Mouse & Place in Stereotaxic Frame prep->anesthetize surgery Perform Craniotomy over Dorsal Hippocampus anesthetize->surgery infusion Microinfuse 500 nL of this compound (100 nL/min) surgery->infusion wait Wait 5-10 min Post-infusion infusion->wait recover Animal Recovery wait->recover monitor Monitor Behavior & Record EEG recover->monitor

Experimental Workflow for In Vivo Microinfusion.
In Vitro Application of this compound to Hippocampal Slices

This protocol is based on studies investigating the effects of this compound on epileptiform activity in brain slices.

1. Slice Preparation:

  • Prepare transverse hippocampal slices (e.g., 400 µm thick) from mice in ice-cold cutting solution.

  • Transfer slices to a holding chamber with aCSF for recovery.

2. Electrophysiological Recording:

  • Place a slice in a recording chamber continuously perfused with aCSF.

  • Obtain stable baseline recordings (e.g., field potentials or whole-cell recordings).

3. Induction of Epileptiform Activity (Optional):

  • To model epilepsy, perfuse the slice with a modified aCSF, such as a low-magnesium solution, to induce seizure-like events.

4. Application of this compound:

  • Perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 100 nM to 10 µM).

  • Record the changes in neuronal activity, such as the frequency and duration of epileptiform discharges or changes in the reversal potential of GABAergic currents.

5. Washout:

  • Perfuse the slice with regular aCSF to wash out this compound and observe any reversal of its effects.

Conclusion

This compound is a powerful and selective tool for investigating the role of KCC2 in neurological function and disease. Its ability to acutely inhibit KCC2 allows for the precise examination of the consequences of impaired chloride homeostasis in various experimental models. The data and protocols presented in this guide are intended to serve as a starting point for researchers. It is crucial to optimize these parameters for specific experimental questions and models. While this compound has proven invaluable for ex vivo and in vivo studies, it is noted to have poor pharmacokinetic properties, which may limit its utility in certain chronic in vivo applications. Further research and development of KCC2 modulators will continue to advance our understanding of neurological disorders and may pave the way for novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for VU0463271 in In Vitro Slice Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

VU0463271 is a potent and selective antagonist of the neuronal potassium-chloride cotransporter 2 (KCC2), with an IC50 of 61 nM and over 100-fold selectivity against the Na-K-2Cl cotransporter 1 (NKCC1). KCC2 is crucial for maintaining low intracellular chloride concentrations in mature neurons, which is essential for the hyperpolarizing action of GABAergic neurotransmission. By inhibiting KCC2, this compound elevates intracellular chloride, leading to a depolarizing shift in the GABA reversal potential (EGABA). This attenuates GABAergic inhibition and can induce neuronal hyperexcitability. These properties make this compound a valuable tool for studying the role of KCC2 in synaptic plasticity, neuronal excitability, and pathological conditions such as epilepsy and neuropathic pain.

This document provides detailed protocols for the application of this compound in in vitro brain slice electrophysiology, focusing on two primary applications: the induction of epileptiform activity and the measurement of EGABA shifts.

Data Presentation

Table 1: this compound Properties and Recommended Concentrations
PropertyValueReference
Mechanism of Action Selective KCC2 Antagonist[1]
IC50 for KCC2 61 nM[2]
Selectivity >100-fold vs. NKCC1[2]
Molecular Weight 382.5 g/mol [2]
Stock Solution 10 mM in DMSO[2]
Working Concentration (EGABA Shift) 100 nM - 10 µM
Working Concentration (Epileptiform Activity) 1 - 10 µM
Table 2: Solutions for In Vitro Slice Electrophysiology
SolutionComponentConcentration (mM)
Slicing Solution (Ice-cold) NaCl87
NaHCO₃25
KCl2.5
NaH₂PO₄1.25
CaCl₂0.5
MgCl₂7
Sucrose75
Glucose25
Artificial Cerebrospinal Fluid (aCSF) NaCl126
NaHCO₃26
KCl2.5
NaH₂PO₄1.5
CaCl₂2
MgCl₂2
Glucose10
Gramicidin Perforated Patch Pipette Solution K-gluconate135
KCl10
HEPES10
EGTA0.1
Mg-ATP4
Na-GTP0.4
Gramicidin50-100 µg/mL
Field Potential Recording Pipette Solution aCSF-

Experimental Protocols

Protocol 1: Induction of Epileptiform Activity with this compound

This protocol describes the use of this compound to induce seizure-like events in acute brain slices, a common model for studying the mechanisms of epilepsy.

1. Brain Slice Preparation: a. Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines. b. Perfuse transcardially with ice-cold, carbogenated (95% O₂ / 5% CO₂) slicing solution. c. Rapidly dissect the brain and immerse it in ice-cold, carbogenated slicing solution. d. Prepare 300-400 µm thick coronal or horizontal slices of the desired brain region (e.g., hippocampus or entorhinal cortex) using a vibratome. e. Transfer slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 1 hour before recording.

2. Field Potential Recording: a. Transfer a slice to the recording chamber, continuously perfused with carbogenated aCSF at 30-32°C. b. To facilitate the induction of epileptiform activity, use a modified aCSF with low magnesium (e.g., Mg²⁺-free aCSF). c. Place a glass recording microelectrode (filled with aCSF, 1-3 MΩ resistance) in the desired cell layer (e.g., CA1 stratum pyramidale of the hippocampus). d. Record baseline field potentials for at least 20 minutes to ensure a stable recording.

3. Application of this compound: a. Prepare a stock solution of this compound (10 mM in DMSO). b. Dilute the stock solution in aCSF to a final working concentration of 1-10 µM. Note: The final DMSO concentration should be kept below 0.1% to avoid solvent effects. c. Bath-apply the this compound-containing aCSF to the slice.

4. Data Acquisition and Analysis: a. Record the field potentials continuously during the application of this compound. b. Monitor for the emergence of spontaneous epileptiform discharges, characterized by recurrent, high-frequency, and high-amplitude spikes. c. Quantify the frequency, duration, and amplitude of the epileptiform events before and after this compound application.

Protocol 2: Measurement of EGABA Shift using Gramicidin Perforated-Patch Clamp

This protocol allows for the measurement of the GABA reversal potential (EGABA) without disturbing the intracellular chloride concentration of the recorded neuron, enabling a direct assessment of KCC2 function.

1. Brain Slice Preparation: a. Follow the same procedure as in Protocol 1, step 1.

2. Gramicidin Perforated-Patch Recording: a. Transfer a slice to the recording chamber. b. Prepare the gramicidin-containing internal solution shortly before use and keep it on ice. Sonicate the solution to ensure gramicidin is well-dissolved. c. Use a patch pipette (3-5 MΩ resistance) filled with the gramicidin solution. d. Establish a gigaohm seal with a neuron in the whole-cell configuration. e. Monitor the series resistance and wait for it to decrease and stabilize as gramicidin pores form in the patched membrane (typically 15-30 minutes). This indicates a successful perforated patch.

3. Measurement of EGABA: a. In voltage-clamp mode, hold the neuron at various membrane potentials (e.g., from -80 mV to -30 mV in 10 mV steps). b. At each holding potential, apply a brief puff of a GABAA receptor agonist (e.g., 100 µM muscimol or 1 mM GABA) to the soma of the recorded neuron. c. Record the resulting current. d. Plot the peak current amplitude against the holding potential to generate an I-V curve. The x-intercept of this curve represents the EGABA.

4. Application of this compound and Re-measurement of EGABA: a. Bath-apply this compound at the desired concentration (e.g., 100 nM to 10 µM) for 5-10 minutes. b. Repeat the EGABA measurement protocol (step 3). c. A positive shift in the x-intercept of the I-V curve indicates a depolarizing shift in EGABA due to KCC2 inhibition.

5. Data Analysis: a. Calculate the EGABA before and after this compound application by fitting a line to the linear portion of the I-V curve and determining the x-intercept. b. The intracellular chloride concentration ([Cl⁻]i) can be estimated using the Nernst equation: EGABA = (RT/zF) * ln([Cl⁻]out/[Cl⁻]in), where R is the gas constant, T is the absolute temperature, z is the valence of the ion, and F is Faraday's constant.

Mandatory Visualization

VU0463271_Signaling_Pathway cluster_membrane Neuronal Membrane KCC2 KCC2 Cl_in [Cl-]i KCC2->Cl_in Extrusion Inhibition Inhibition GABA_R GABA-A Receptor GABA_R->Cl_in Increased_Cli Increased [Cl-]i Cl_out [Cl-]o Cl_out->GABA_R Influx This compound This compound This compound->KCC2 Binds to Depolarized_EGABA Depolarized EGABA Increased_Cli->Depolarized_EGABA Reduced_Inhibition Reduced GABAergic Inhibition Depolarized_EGABA->Reduced_Inhibition Hyperexcitability Neuronal Hyperexcitability Reduced_Inhibition->Hyperexcitability Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Slice_Prep 1. Brain Slice Preparation (300-400 µm) Recovery 2. Slice Recovery (aCSF, 32-34°C, >1h) Slice_Prep->Recovery Baseline 3. Establish Baseline Recording (Field Potential or Perforated Patch) Recovery->Baseline VU_Application 4. Bath Apply this compound (100 nM - 10 µM) Baseline->VU_Application Post_VU_Recording 5. Record Post-Application Activity VU_Application->Post_VU_Recording Analysis 6. Quantify Effects Post_VU_Recording->Analysis Epileptiform Epileptiform Activity: Frequency, Amplitude, Duration Analysis->Epileptiform EGABA EGABA Shift: I-V Curve, Reversal Potential Analysis->EGABA

References

Application Notes and Protocols for the Preparation of VU0463271 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

VU0463271 is a potent and selective antagonist of the neuronal potassium-chloride cotransporter 2 (KCC2), with an IC50 value of 61 nM.[1][2] It demonstrates over 100-fold selectivity for KCC2 compared to the related Na-K-2Cl cotransporter 1 (NKCC1).[1] KCC2 is critical for extruding chloride ions from neurons, thereby establishing a low intracellular chloride concentration that is essential for the hyperpolarizing and inhibitory actions of GABAergic neurotransmission.[3][4] Inhibition of KCC2 by this compound leads to an accumulation of intracellular chloride, a depolarizing shift in the GABA reversal potential (EGABA), and subsequent neuronal hyperexcitability. Due to its potent and selective activity, this compound is a valuable pharmacological tool for investigating the physiological and pathological roles of KCC2 in the central nervous system.

This document provides detailed protocols for the dissolution and preparation of this compound in Dimethyl Sulfoxide (DMSO) for use in research applications.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide
Molecular Weight 382.5 g/mol
Formula C₁₉H₁₈N₄OS₂
Appearance Off-white to yellow solid
Purity ≥98% (HPLC)
CAS Number 1391737-01-1

Table 2: Solubility of this compound in DMSO

ParameterValueNotesReference
Maximum Concentration 50 mM(19.12 mg/mL)
Maximum Concentration 65.36 mM(25 mg/mL). May require sonication. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.

Experimental Protocols

Materials Required
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended for higher concentrations)

  • Calibrated analytical balance

  • Pipettes and sterile tips

Safety Precautions
  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handle this compound powder in a well-ventilated area or a chemical fume hood.

  • DMSO is a powerful solvent that can facilitate the absorption of other chemicals through the skin. Avoid direct contact.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a commonly used 10 mM stock solution.

  • Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before opening to prevent moisture condensation.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.825 mg of this compound.

    • Calculation:

      • Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

      • 0.001 L x 0.010 mol/L x 382.5 g/mol = 0.003825 g = 3.825 mg

  • Add DMSO: Add the calculated volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolve the Compound: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.

  • Sonication (Optional): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution

For most biological experiments, the DMSO stock solution must be further diluted into an aqueous buffer (e.g., aCSF, PBS, or cell culture media). It is crucial to keep the final concentration of DMSO low (typically ≤0.1% - 1%) to minimize solvent-induced toxicity or off-target effects.

  • Thaw Stock Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your experimental buffer.

    • Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

      • Use the formula: C₁V₁ = C₂V₂

      • (10,000 µM)(V₁) = (10 µM)(1000 µL)

      • V₁ = 1 µL

  • Prepare Working Solution: Add 1 µL of the 10 mM stock solution to 999 µL of the desired aqueous buffer.

  • Mix Thoroughly: Mix the working solution by gentle vortexing or by pipetting up and down. Ensure the compound remains in solution. Serial dilutions may be necessary for very low final concentrations to ensure accurate pipetting.

Storage and Stability
  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.

  • DMSO Stock Solution: When stored at -80°C, the solution is stable for up to 2 years. At -20°C, it is stable for up to 1 year. It is recommended to use aliquots to minimize freeze-thaw cycles.

Mandatory Visualization

Signaling Pathway

The KCC2 cotransporter utilizes the favorable electrochemical gradient of potassium (K⁺) to actively extrude chloride (Cl⁻) ions from neurons. This process is fundamental for maintaining a low intracellular Cl⁻ concentration, which allows the GABAA receptor (GABAAR), a ligand-gated chloride channel, to mediate hyperpolarizing, inhibitory neurotransmission upon binding GABA. This compound selectively binds to and inhibits KCC2, preventing Cl⁻ extrusion. The resulting increase in intracellular Cl⁻ concentration causes the GABAAR-mediated current to become less hyperpolarizing or even depolarizing, leading to diminished synaptic inhibition and neuronal hyperexcitability.

KCC2_Inhibition_Pathway KCC2 KCC2 Transporter Intracellular Intracellular Space (High K⁺, Low Cl⁻) Result1 Maintains Low Intracellular [Cl⁻] KCC2->Result1 GABAaR GABA-A Receptor Result2 Hyperpolarizing Inhibition GABAaR->Result2 Extracellular Extracellular Space (Low K⁺, High Cl⁻) K_out K⁺ Cl_out Cl⁻ Cl_out->GABAaR Influx K_in K⁺ K_in->KCC2 Efflux Cl_in Cl⁻ Cl_in->KCC2 Efflux GABA GABA GABA->GABAaR binds VU This compound VU->KCC2 inhibits Result_Inhib Increased Intracellular [Cl⁻] & Depolarizing GABA Response VU->Result_Inhib Result1->Result2

Caption: Inhibition of KCC2-mediated chloride extrusion by this compound.

References

Application Notes: In Vivo Microinfusion of VU0463271

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

VU0463271 is a potent and highly selective antagonist of the neuronal potassium-chloride cotransporter 2 (KCC2), with an IC50 of 61 nM and over 100-fold selectivity against the related Na-K-2Cl cotransporter 1 (NKCC1).[1][2] In the mature central nervous system, KCC2 is crucial for extruding chloride ions from neurons, maintaining a low intracellular chloride concentration.[3] This low chloride level is essential for the hyperpolarizing, inhibitory action of GABAergic neurotransmission mediated by GABA-A receptors.

By inhibiting KCC2, this compound prevents chloride extrusion, leading to an accumulation of intracellular chloride. This causes a depolarizing shift in the GABA-A reversal potential (EGABA), which can convert GABA's effect from inhibitory to excitatory. This mechanism makes this compound an invaluable tool for investigating the role of KCC2-dependent inhibition in various physiological and pathological states, including epilepsy, neuropathic pain, and cognitive processes.

Pharmacokinetic studies in rats show that this compound has a high clearance rate and a short in vivo half-life of approximately 9 minutes when administered intravenously, making direct microinfusion into specific brain regions the optimal method for targeted in vivo research.

Mechanism of Action: KCC2 Inhibition

The primary mechanism of this compound is the disruption of chloride homeostasis in mature neurons. The diagram below illustrates the signaling pathway affected by this compound.

G cluster_neuron Neuron (Intracellular) cluster_extracellular Extracellular Space KCC2 KCC2 Transporter Cl_out [Cl⁻] KCC2->Cl_out Normal Cl⁻ Extrusion GABA_A GABA-A Receptor Cl_in High [Cl⁻] (Depolarization) GABA_A->Cl_in Cl⁻ Influx note Result: GABAergic neurotransmission becomes excitatory. Cl_in_normal Low [Cl⁻] (Hyperpolarization) Cl_in_normal->KCC2 VU This compound VU->KCC2 Inhibits GABA GABA GABA->GABA_A Binds Cl_out->GABA_A

Caption: Mechanism of this compound action on neuronal chloride homeostasis.

Quantitative Data

The following tables summarize the key properties of this compound and established parameters for its use in rodent models.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

Property Value Source
Target KCC2 (Potassium-Chloride Cotransporter 2)
IC₅₀ 61 nM
Selectivity >100-fold vs. NKCC1
Molecular Weight 382.5 g/mol
Solubility Soluble up to 50 mM in DMSO
Rat IV Clearance 57 mL/min/kg
Rat IV Vdss 0.4 L/kg

| Rat IV Half-life (t1/2) | 9 minutes | |

Table 2: In Vivo Microinfusion Parameters for this compound (Mouse Hippocampus)

Parameter Value Source
Animal Model C57BL/6 Mouse
Target Structure Dorsal Hippocampus
Stereotaxic Coordinates From Bregma: AP: -2.0 mm; ML: ±1.5 mm; DV: -1.8 mm
Drug Concentration 100 µM
Vehicle Artificial Cerebrospinal Fluid (aCSF) or Saline with minimal DMSO
Infusion Volume 500 nL
Infusion Rate 100 nL/min
Post-infusion Dwell Time 5-10 minutes

| Expected Outcome | Epileptiform discharges, behavioral seizures | |

Experimental Protocols

Protocol 1: Preparation of this compound for Microinfusion

This protocol describes the preparation of a 100 µM working solution of this compound.

  • Prepare Stock Solution:

    • This compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 3.83 mg of this compound (MW: 382.5) in 1 mL of 100% DMSO.

    • Use sonication if necessary to ensure the compound is fully dissolved.

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C for long-term stability.

  • Prepare Working Solution (100 µM):

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Perform a serial dilution. For example, to make 1 mL of 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of sterile artificial cerebrospinal fluid (aCSF) or saline.

    • Vortex thoroughly to mix. This results in a final DMSO concentration of 1%, which is generally well-tolerated for intracerebral infusions.

    • The final solution should be clear. Filter through a 0.22 µm syringe filter before loading into the infusion pump.

Protocol 2: Stereotaxic Surgery and Microinfusion

This protocol is adapted from methodologies used for acute intrahippocampal microinfusion in mice.

  • Animal Preparation & Anesthesia:

    • Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane or ketamine/xylazine). Confirm proper anesthetic depth by checking for the absence of a pedal withdrawal reflex.

    • Administer a pre-operative analgesic.

    • Secure the animal in a stereotaxic frame, ensuring the head is level.

  • Surgical Procedure:

    • Shave and sterilize the scalp with an antiseptic solution.

    • Make a midline incision to expose the skull.

    • Identify and clear the bregma landmark.

    • Using the coordinates from Table 2, mark the target location for the dorsal hippocampus (AP: -2.0 mm, ML: ±1.5 mm from bregma).

    • Drill a small burr hole through the skull at the marked location, being careful not to damage the underlying dura mater.

  • Microinfusion:

    • Lower the injection cannula (e.g., 33-gauge) through the burr hole to the target depth (DV: -1.8 mm from the cortical surface).

    • Connect the cannula to a microinfusion pump (e.g., a Hamilton syringe pump) loaded with the 100 µM this compound working solution.

    • Infuse a total volume of 500 nL at a rate of 100 nL/min. Slower infusion rates minimize tissue damage and improve drug distribution.

    • After the infusion is complete, leave the cannula in place for an additional 5-10 minutes to prevent backflow upon retraction.

    • Slowly withdraw the cannula.

  • Post-Operative Care:

    • Suture the scalp incision.

    • Allow the animal to recover from anesthesia in a warm, clean cage.

    • Monitor the animal closely for behavioral changes, signs of distress, or seizure activity. For quantitative analysis, EEG recordings can be performed before, during, and after the microinfusion to detect epileptiform discharges.

Experimental Workflow and Logic

The following diagram outlines the logical flow of a typical in vivo microinfusion experiment with this compound.

G prep 1. Drug & Equipment Preparation surgery 2. Animal Anesthesia & Stereotaxic Surgery prep->surgery infusion 3. Intra-cranial Microinfusion surgery->infusion recovery 4. Post-infusion Dwell & Recovery infusion->recovery monitoring 5. Data Acquisition (e.g., EEG, Behavior) recovery->monitoring analysis 6. Data Analysis & Histology monitoring->analysis

Caption: A standard workflow for in vivo microinfusion experiments.

References

Application Notes and Protocols for Inducing Epileptiform Activity In Vitro Using VU0463271

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive guide to utilizing VU0463271 for inducing epileptiform activity in in vitro models. It is critical to note that while the initial query referenced this compound in the context of M5 receptor antagonism, this compound is, in fact, a potent and selective inhibitor of the K-Cl cotransporter 2 (KCC2).[1][2] Its ability to induce seizure-like activity stems from its inhibition of KCC2, which plays a crucial role in maintaining inhibitory neurotransmission.[3][4]

Dysfunction of KCC2 is increasingly implicated in the pathophysiology of epilepsy.[5] Reduced KCC2 function leads to a depolarizing shift in the GABA reversal potential, compromising synaptic inhibition and contributing to neuronal hyperexcitability and seizure generation. Therefore, this compound serves as a valuable pharmacological tool for studying the consequences of KCC2 hypofunction and for validating KCC2 as a therapeutic target in epilepsy research.

Mechanism of Action: KCC2 Inhibition

In mature neurons, the hyperpolarizing action of GABAA receptors is dependent on a low intracellular chloride concentration ([Cl-]i), which is primarily maintained by the KCC2 transporter. KCC2 extrudes Cl- from the neuron, keeping the GABAA reversal potential (EGABA) more negative than the resting membrane potential. This results in an influx of Cl- and hyperpolarization upon GABAA receptor activation, leading to synaptic inhibition.

This compound selectively inhibits KCC2, leading to an accumulation of intracellular chloride. This shifts EGABA to a more depolarized potential. Consequently, GABAA receptor activation can become less hyperpolarizing or even depolarizing, leading to a breakdown of synaptic inhibition and a state of neuronal hyperexcitability that can manifest as epileptiform discharges.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on key physiological parameters in various in vitro models.

Experimental ModelThis compound ConcentrationObserved EffectReference
KCC2-expressing HEK cells10 µMShifted EGly from -71 ± 2 mV to -35 ± 1 mV.Sivakumaran et al., 2015
KCC2-expressing HEK cells100 nMShifted EGly to -43 ± 1 mV.Sivakumaran et al., 2015
Cultured Hippocampal Neurons10 µMIncreased spontaneous action potentials from 18 ± 5 to 78 ± 26 AP/min.Sivakumaran et al., 2015
Cultured Hippocampal Neurons100 nMIncreased spontaneous action potentials from 22 ± 6 to 83 ± 23 AP/min.Sivakumaran et al., 2015
Cultured Hippocampal Neurons100 nMShifted EGABA from -73 ± 4 to -42 ± 3 mV.Sivakumaran et al., 2015
Mouse Hippocampal Slices (low Mg2+)10 µMInduced unremitting recurrent epileptiform discharges.Sivakumaran et al., 2015
Organotypic Hippocampal Slices0.1 and 1 µMReduced Cl- extrusion rates and increased duration of ictal-like discharges.Chen et al., 2020
Subicular Slices10 µMGenerated hypersynchronous discharges dependent on GABAA and AMPA receptors.Otsu et al., 2021

Signaling Pathway

KCC2_Inhibition_Pathway cluster_neuron Neuron cluster_drug Pharmacological Intervention cluster_pathological Pathological State KCC2 KCC2 Cl_in Low [Cl-]i KCC2->Cl_in Cl- extrusion High_Cl_in High [Cl-]i GABA_A GABA-A Receptor GABA_A->Cl_in Cl- influx Hyperpolarization Hyperpolarization (Inhibition) Cl_in->Hyperpolarization Cl_out High [Cl-]o Cl_out->GABA_A GABA binding Depolarization Depolarization (Excitation) Epileptiform_Activity Epileptiform Activity Depolarization->Epileptiform_Activity This compound This compound This compound->KCC2 Inhibits High_Cl_in->Depolarization GABA_A_patho GABA-A Receptor GABA_A_patho->High_Cl_in Cl- efflux/reduced influx Cl_out_patho High [Cl-]o Cl_out_patho->GABA_A_patho GABA binding Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_tissue Prepare In Vitro Model (e.g., Neuronal Culture or Brain Slice) setup_recording Set up Electrophysiology Recording (Patch-clamp or Field Potential) prep_tissue->setup_recording prep_drug Prepare this compound Solution (Stock and Working) application Bath Apply this compound prep_drug->application baseline Record Baseline Activity (Spontaneous Firing or SLEs) setup_recording->baseline baseline->application record_effect Record Post-Application Activity (Increased Firing or Epileptiform Discharges) application->record_effect analysis Analyze Electrophysiological Data (Firing Rate, E_GABA, Event Frequency/Duration) record_effect->analysis conclusion Draw Conclusions analysis->conclusion

References

Application Notes and Protocols for KCC2 Inhibition using VU0463271 in a Thallium Flux Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific cation-chloride cotransporter that is critical for establishing and maintaining the low intracellular chloride concentrations necessary for fast hyperpolarizing synaptic inhibition mediated by GABA-A and glycine receptors in the mature central nervous system.[1][2][3] Dysregulation of KCC2 function has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and autism spectrum disorders.[2][4] Consequently, KCC2 has emerged as a promising therapeutic target. Small molecule modulators of KCC2 are valuable tools for studying its physiological roles and for developing novel therapeutics. VU0463271 is a selective inhibitor of KCC2 that can be used to probe the transporter's function and its role in pathological states.

These application notes provide a detailed protocol for a thallium (Tl⁺) flux assay to measure the inhibitory activity of compounds such as this compound on KCC2. The thallium flux assay is a robust, fluorescence-based method suitable for high-throughput screening (HTS) of KCC2 modulators. The assay relies on the principle that KCC2 can transport Tl⁺ along with Cl⁻. The influx of Tl⁺ is detected by a Tl⁺-sensitive fluorescent dye, and the signal is proportional to KCC2 activity.

KCC2 Signaling and Inhibition Pathway

KCC2 activity is tightly regulated by a complex network of signaling pathways that modulate its expression, trafficking to the plasma membrane, and phosphorylation state. Key regulators include brain-derived neurotrophic factor (BDNF) and its receptor TrkB, which can lead to either up- or down-regulation of KCC2 depending on the specific signaling cascades activated. Protein kinases such as Protein Kinase C (PKC) and with-no-lysine (WNK) kinases also play crucial roles in modulating KCC2 function. Inhibition of KCC2, for instance by this compound, blocks the extrusion of chloride ions, leading to an increase in intracellular chloride concentration. This, in turn, can shift the GABAergic response from hyperpolarizing to depolarizing, resulting in increased neuronal excitability.

KCC2_Signaling_Pathway KCC2 Signaling and Inhibition Pathway cluster_regulation Upstream Regulation cluster_transporter KCC2 Transporter cluster_inhibition Pharmacological Inhibition cluster_downstream Downstream Effects BDNF BDNF TrkB TrkB BDNF->TrkB activates KCC2 KCC2 TrkB->KCC2 regulates expression & function PKC PKC PKC->KCC2 phosphorylates (S940) (increases activity) WNK_Kinases WNK_Kinases WNK_Kinases->KCC2 phosphorylates (T1007) (decreases activity) K_ion_in K⁺ (in) KCC2->K_ion_in Cl_ion_in Cl⁻ (in) KCC2->Cl_ion_in extrusion GABA_A_R GABA-A Receptor KCC2->GABA_A_R maintains Cl⁻ gradient for K_ion_out K⁺ (out) K_ion_out->KCC2 Cl_ion_out Cl⁻ (out) Cl_ion_out->KCC2 This compound This compound This compound->KCC2 inhibits Neuronal_Depolarization Neuronal Depolarization This compound->Neuronal_Depolarization disrupts Cl⁻ gradient, leading to Neuronal_Hyperpolarization Neuronal Hyperpolarization GABA_A_R->Neuronal_Hyperpolarization leads to Increased_Excitability Increased Neuronal Excitability Neuronal_Depolarization->Increased_Excitability

Caption: KCC2 signaling pathway and mechanism of inhibition by this compound.

Quantitative Data Summary

The inhibitory potency of this compound and other common KCC inhibitors can be quantified by determining their half-maximal inhibitory concentration (IC₅₀) from concentration-response curves generated using the thallium flux assay. The following table summarizes typical data for KCC2 inhibitors.

CompoundTargetAssay TypeIC₅₀Reference(s)
This compound KCC2Electrophysiology~10 µM (effective concentration)
This compound KCC2Thallium Flux Assay61 nM
R-(+)-DIOAKCCThallium Flux Assay~30 µM
FurosemideKCC/NKCCThallium Flux AssayHigh µM to mM range

Note: IC₅₀ values can vary depending on the specific assay conditions, cell line, and thallium/potassium concentrations used.

Experimental Protocol: Thallium Flux Assay for KCC2 Inhibition

This protocol is designed for a 96- or 384-well plate format and is adapted from established methods and commercially available kits (e.g., FLIPR Potassium Assay Kit, FluxOR™ Thallium Assay Kit).

Materials and Reagents
  • Cell Line: HEK293 or CHO cells stably or transiently expressing human KCC2.

  • KCC2 Inhibitor: this compound

  • Thallium Flux Assay Kit: (e.g., FluxOR™ Potassium Ion Channel Assay Kit, Thermo Fisher Scientific; FLIPR Potassium Assay Kit, Molecular Devices). These kits typically include:

    • Thallium-sensitive dye (e.g., FluxOR™ reagent)

    • Probenecid (anion-exchange inhibitor to prevent dye leakage)

    • Thallium sulfate (Tl₂SO₄)

    • Potassium sulfate (K₂SO₄)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Chloride-free Buffer: For specific assay conditions.

  • Cell Culture Medium: DMEM/Ham's F-12 (1:1) supplemented with 10% FBS, 50 units/mL penicillin, and 50 µg/mL streptomycin.

  • Microplates: 96- or 384-well black, clear-bottom microplates, Poly-D-Lysine coated.

  • Compound Plates: For serial dilutions of this compound.

  • Fluorescence Plate Reader: With automated liquid handling capabilities (e.g., FLIPR®, FlexStation®).

Experimental Workflow

Thallium_Flux_Assay_Workflow Thallium Flux Assay Experimental Workflow start Start cell_plating 1. Cell Plating (KCC2-expressing cells in 96/384-well plates) start->cell_plating end End dye_loading 2. Dye Loading (Incubate with thallium-sensitive dye) cell_plating->dye_loading compound_addition 3. Compound Addition (Add serial dilutions of This compound) dye_loading->compound_addition plate_reading_baseline 4. Baseline Fluorescence Reading compound_addition->plate_reading_baseline stimulus_addition 5. Stimulus Addition (Inject K⁺/Tl⁺ solution) plate_reading_baseline->stimulus_addition plate_reading_kinetic 6. Kinetic Fluorescence Reading stimulus_addition->plate_reading_kinetic data_analysis 7. Data Analysis (Calculate influx rate, IC₅₀ determination) plate_reading_kinetic->data_analysis data_analysis->end

Caption: Experimental workflow for the KCC2 thallium flux assay.

Detailed Protocol

1. Cell Plating: a. Culture KCC2-expressing cells to approximately 80-90% confluency. b. Harvest the cells and resuspend them in fresh culture medium. c. Seed the cells into a 96- or 384-well black, clear-bottom microplate at a density of 10,000-20,000 cells per well. d. Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

2. Dye Loading: a. Prepare the dye-loading solution according to the manufacturer's protocol of the chosen thallium flux assay kit. This typically involves diluting the thallium-sensitive dye and probenecid in assay buffer. b. Remove the culture medium from the cell plate and add the appropriate volume of dye-loading solution to each well (e.g., 80 µL for a 96-well plate). c. Incubate the plate at room temperature or 37°C for 60-90 minutes in the dark.

3. Compound Preparation and Addition: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for the concentration-response curve. c. After the dye-loading incubation, you may either proceed with the assay or replace the dye-loading solution with fresh assay buffer. d. Add the diluted this compound solutions to the respective wells of the cell plate. Include vehicle control (DMSO) wells. e. Incubate the plate with the compound for 10-30 minutes at room temperature.

4. Thallium Flux Measurement: a. Prepare the stimulus buffer containing a mixture of potassium sulfate (K₂SO₄) and thallium sulfate (Tl₂SO₄) according to the kit manufacturer's instructions. b. Set up the fluorescence plate reader to measure the fluorescence kinetically. Typical settings are excitation at ~480-490 nm and emission at ~520-540 nm. c. Place the cell plate in the reader and begin recording the baseline fluorescence for a short period (e.g., 10-20 seconds). d. The instrument's automated liquid handler should then add the stimulus buffer to all wells simultaneously. e. Continue to record the fluorescence intensity every 1-2 seconds for 1-3 minutes to measure the rate of thallium influx.

5. Data Analysis: a. The rate of thallium influx is determined from the initial slope of the fluorescence increase over time. b. Normalize the data to the vehicle control (considered 0% inhibition) and a maximal inhibition control (if available) or use the baseline fluorescence as a reference. c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Fit the data to a sigmoidal dose-response curve (four-parameter logistic equation) to determine the IC₅₀ value.

Conclusion

The thallium flux assay is a powerful and adaptable method for characterizing the activity of KCC2 inhibitors like this compound in a high-throughput format. This protocol provides a comprehensive framework for researchers to implement this assay, enabling the screening and characterization of novel KCC2 modulators for basic research and drug discovery. Careful optimization of cell density, dye loading, and stimulus concentrations will ensure robust and reproducible results.

References

Application Notes and Protocols: Measuring Changes in EGABA with VU0463271

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0463271 is a potent and selective inhibitor of the K-Cl cotransporter 2 (KCC2), a neuron-specific ion transporter essential for maintaining low intracellular chloride concentrations.[1] The regulation of intracellular chloride is critical for the hyperpolarizing action of GABA-A and glycine receptors in the mature central nervous system.[1][2] Dysregulation of KCC2 function and the subsequent shift in the GABA reversal potential (EGABA) have been implicated in various neurological disorders, including epilepsy and neuropathic pain.[1]

This document provides detailed application notes and protocols for utilizing this compound to experimentally manipulate and measure changes in EGABA. While initial inquiries may associate this compound with M5 muscarinic acetylcholine receptors, it is crucial to note that the primary and well-documented mechanism of action for this compound is the selective inhibition of KCC2, with an IC50 of 61 nM and over 100-fold selectivity against the Na-K-2Cl cotransporter 1 (NKCC1).

Mechanism of Action: KCC2 Inhibition and EGABA Modulation

KCC2 actively extrudes chloride ions from neurons, maintaining a low intracellular chloride concentration ([Cl⁻]i). This low [Cl⁻]i is fundamental for the inhibitory effect of GABA, allowing the opening of GABA-A receptor channels to cause an influx of chloride and subsequent hyperpolarization of the neuronal membrane.

By inhibiting KCC2, this compound disrupts this chloride extrusion process. This leads to an accumulation of intracellular chloride, causing a depolarizing shift in EGABA. Consequently, GABAergic neurotransmission can become less hyperpolarizing or even excitatory, leading to increased neuronal excitability.

Below is a diagram illustrating the role of KCC2 in maintaining low intracellular chloride and the impact of this compound.

cluster_neuron Neuron cluster_extracellular Extracellular Space KCC2 KCC2 Transporter Cl_in Low [Cl⁻]i KCC2->Cl_in Cl⁻ extrusion GABA_A GABA-A Receptor GABA_A->Cl_in Hyperpolarization GABA GABA GABA->GABA_A Binds Cl_out High [Cl⁻]o Cl_out->GABA_A Influx This compound This compound This compound->KCC2 Inhibits

Figure 1: Mechanism of KCC2 inhibition by this compound.

Quantitative Data Summary

The following tables summarize the effects of this compound on EGABA and neuronal firing rates as reported in the literature.

Table 1: Effect of this compound on EGABA and Intracellular Chloride Concentration ([Cl⁻]i)

PreparationThis compound ConcentrationBasal EGABA (mV)EGABA with this compound (mV)Basal [Cl⁻]i (mM)[Cl⁻]i with this compound (mM)Reference
Cultured Hippocampal Neurons10 µM-76 ± 5-36 ± 29.8 ± 1.639.1 ± 2.6
Cultured Hippocampal Neurons (10 mM Cl⁻ pipette)10 µM-83 ± 2-62 ± 16.6 ± 0.514.3 ± 0.5
KCC2-expressing HEK cells (EGly)100 nM--43 ± 1-28.7 ± 1.3

Table 2: Effect of this compound on Neuronal Firing Rate

PreparationThis compound ConcentrationBasal Firing Rate (AP/min)Firing Rate with this compound (AP/min)Reference
Cultured Hippocampal Neurons10 µM18 ± 578 ± 26
Cultured Hippocampal Neurons100 nM22 ± 683 ± 23

Experimental Protocols

Protocol 1: In Vitro Measurement of EGABA in Cultured Neurons

This protocol is adapted from Sivakumaran et al. (2015) and describes the use of whole-cell patch-clamp electrophysiology to measure EGABA in cultured hippocampal neurons.

Materials:

  • Cultured hippocampal neurons

  • External solution (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂.

  • Internal solution containing (in mM): 120 K-gluconate, 10 KCl, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.2 with KOH).

  • GABA-A agonist (e.g., muscimol, 5 µM)

  • This compound (100 nM to 10 µM)

  • Patch-clamp electrophysiology setup

Procedure:

  • Prepare stock solutions of this compound in DMSO. On the day of the experiment, dilute the stock solution in aCSF to the final desired concentration. The final DMSO concentration should be kept below 1%.

  • Establish a whole-cell patch-clamp recording from a cultured neuron.

  • Apply the GABA-A agonist (muscimol) via a puffer pipette to evoke a GABAergic current.

  • Use a voltage-ramp protocol (e.g., -100 mV to 0 mV over 1 second) during the muscimol application to determine the reversal potential of the current (EGABA).

  • Obtain a stable baseline EGABA measurement.

  • Perfuse the culture with aCSF containing the desired concentration of this compound for 5 minutes.

  • Repeat the muscimol application and voltage-ramp protocol to measure EGABA in the presence of this compound.

  • To confirm the reversibility of the effect, wash out this compound with aCSF and re-measure EGABA.

cluster_workflow In Vitro EGABA Measurement Workflow start Start patch Establish Whole-Cell Patch-Clamp Recording start->patch muscimol_base Apply Muscimol (GABA-A Agonist) patch->muscimol_base egaba_base Measure Baseline EGABA (Voltage Ramp) muscimol_base->egaba_base vu_app Apply this compound (e.g., 10 µM for 5 min) egaba_base->vu_app muscimol_vu Apply Muscimol vu_app->muscimol_vu egaba_vu Measure EGABA with this compound muscimol_vu->egaba_vu washout Washout this compound egaba_vu->washout egaba_wash Measure EGABA After Washout washout->egaba_wash end End egaba_wash->end

Figure 2: Experimental workflow for in vitro EGABA measurement.
Protocol 2: In Vivo Microinfusion of this compound

This protocol is for the direct microinfusion of this compound into a specific brain region, such as the hippocampus, to study its effects on neuronal activity in vivo.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic frame

  • Microinfusion pump and cannula

  • EEG recording equipment (optional)

Procedure:

  • Prepare a 100 µM solution of this compound in aCSF.

  • Anesthetize the animal and secure it in a stereotaxic frame.

  • Perform a craniotomy over the target brain region (e.g., dorsal hippocampus).

  • Lower the injection cannula to the desired coordinates.

  • Infuse a total volume of 500 nL of the 100 µM this compound solution at a slow rate (e.g., 100 nL/min).

  • Leave the cannula in place for an additional 5-10 minutes post-infusion to prevent backflow.

  • Monitor the animal for behavioral changes and/or record neuronal activity using EEG before, during, and after the microinfusion.

cluster_workflow_invivo In Vivo Microinfusion Workflow start Start anesthetize Anesthetize Animal & Place in Stereotaxic Frame start->anesthetize surgery Perform Craniotomy Over Target Region anesthetize->surgery cannula Lower Injection Cannula surgery->cannula infuse Infuse this compound (e.g., 500 nL of 100 µM) cannula->infuse wait Wait 5-10 min Post-Infusion infuse->wait monitor Monitor Behavior/ Record EEG wait->monitor end End monitor->end

Figure 3: Experimental workflow for in vivo microinfusion.

Concluding Remarks

This compound is a valuable pharmacological tool for investigating the role of KCC2 in regulating neuronal chloride homeostasis and GABAergic inhibition. The protocols and data presented here provide a foundation for designing and conducting experiments to measure changes in EGABA and neuronal excitability. Researchers should optimize concentrations and experimental parameters for their specific models and scientific questions.

References

Application Notes and Protocols for VU0463271: A Selective KCC2 Inhibitor for Studying Neuronal Function

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The K+/Cl- cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter critical for maintaining low intracellular chloride ([Cl-]i) concentrations in mature neurons.[1] This low [Cl-]i is essential for the hyperpolarizing and shunting actions of GABAergic and glycinergic inhibition.[2][3] Dysregulation of KCC2 function is implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and stress-related disorders.[1][4]

VU0463271 is a potent and selective antagonist of KCC2, making it an invaluable pharmacological tool for investigating the role of KCC2 in neuronal physiology and pathophysiology. It exhibits high selectivity for KCC2 over the related Na-K-2Cl cotransporter 1 (NKCC1) and other ion channels and receptors. These application notes provide detailed protocols and quantitative data for the use of this compound in studying KCC2 function in specific brain regions.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: Potency and Selectivity of this compound

ParameterValueSpeciesReference
IC50 for KCC261 nMNot Specified
Selectivity>100-fold vs. NKCC1Not Specified

Table 2: Effective Concentrations of this compound in In Vitro and Ex Vivo Preparations

PreparationConcentrationEffectBrain RegionReference
Cultured Hippocampal Neurons10 µMDepolarizing shift in EGABAHippocampus
Cultured Hippocampal Neurons100 nM & 10 µMIncreased spontaneous action potentialsHippocampus
Mouse Hippocampal Slices10 µMInduced recurrent epileptiform discharges (in low Mg2+)Hippocampus
Rat Entorhinal Cortex SlicesNot SpecifiedIncreased interneuron firingEntorhinal Cortex
Spinal Cord Slices25 µMIncreased mEPSC frequency in VGluT2 neuronsSpinal Cord

Table 3: In Vivo Effects of this compound

Application MethodConcentration & VolumeEffectBrain RegionSpeciesReference
Microinfusion100 µM, 500 nLInduced epileptiform dischargesDorsal HippocampusMouse
Intrathecal InjectionNot SpecifiedReduced mechanical and thermal thresholdsSpinal CordMouse

Signaling Pathways and Experimental Workflows

KCC2 and GABAergic Signaling

KCC2 plays a pivotal role in establishing the chloride gradient necessary for inhibitory neurotransmission mediated by GABAA receptors. Inhibition of KCC2 by this compound disrupts this gradient, leading to a depolarizing shift in the GABA reversal potential (EGABA) and compromised synaptic inhibition.

KCC2_GABA_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_R GABA-A Receptor GABA->GABA_A_R Binds Cl_channel Cl- Channel GABA_A_R->Cl_channel Opens Cl_in [Cl-]in Cl_channel->Cl_in KCC2 KCC2 Cl_out [Cl-]out KCC2->Cl_out Efflux K_out [K+]out KCC2->K_out Efflux Cl_in->KCC2 Cl_out->Cl_channel Influx K_in [K+]in K_in->KCC2 This compound This compound This compound->KCC2 Inhibits

Caption: KCC2-mediated chloride extrusion and its inhibition by this compound.

Regulation of KCC2 Activity

The function of KCC2 is dynamically regulated by various signaling pathways, including phosphorylation and dephosphorylation events. Brain-derived neurotrophic factor (BDNF) signaling through its receptor TrkB has been shown to downregulate KCC2 expression and function.

KCC2_Regulation BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds & Activates PLCg PLCγ TrkB->PLCg Activates Shc Shc/FRS-2 TrkB->Shc Activates Downstream Downstream Signaling (e.g., MAPK, CaMK) PLCg->Downstream Shc->Downstream KCC2_exp KCC2 Expression & Function Downstream->KCC2_exp Downregulates

Caption: BDNF-TrkB signaling pathway leading to downregulation of KCC2.

Experimental Workflow for In Vivo Microinfusion

This workflow outlines the key steps for administering this compound directly into a specific brain region in a live animal model to study its acute effects.

InVivo_Workflow prep Prepare this compound Solution (e.g., 100 µM in aCSF) infusion Lower Cannula & Infuse this compound (e.g., 500 nL at 100 nL/min) prep->infusion animal_prep Anesthetize Animal & Mount in Stereotaxic Apparatus surgery Perform Craniotomy over Target Brain Region animal_prep->surgery surgery->infusion post_op Suture & Post-operative Care infusion->post_op monitoring Monitor Behavior & Record Electrophysiological Activity (EEG) post_op->monitoring

Caption: Workflow for in vivo microinfusion of this compound.

Experimental Protocols

Perforated Patch-Clamp Electrophysiology in Cultured Neurons

This protocol is adapted from Sivakumaran et al. (2015) to measure the effect of this compound on the GABA reversal potential (EGABA).

Objective: To determine the effect of KCC2 inhibition by this compound on EGABA in cultured hippocampal neurons.

Materials:

  • Cultured hippocampal neurons

  • This compound (stock solution in DMSO)

  • Gramicidin (for perforated patch)

  • Muscimol (GABAA agonist)

  • External and internal recording solutions

  • Patch-clamp electrophysiology setup

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • On the day of the experiment, dilute the stock solution in the external recording solution to the final desired concentration (e.g., 10 µM).

  • Prepare the internal pipette solution containing gramicidin to achieve a perforated patch configuration. This preserves the endogenous intracellular chloride concentration.

  • Establish a gigaohm seal and allow for membrane perforation by gramicidin.

  • Apply the GABAA agonist muscimol (e.g., 5 µM) via a puffer pipette to elicit GABAergic currents at various holding potentials to determine the basal EGABA.

  • Perfuse the bath with the this compound-containing external solution for a defined period (e.g., 5 minutes).

  • During this compound application, repeat the muscimol puffs at different holding potentials to measure the shift in EGABA.

  • Perform a washout with the control external solution to assess the reversibility of the effect.

Expected Outcome: Application of this compound is expected to cause a significant depolarizing (positive) shift in EGABA, indicating an increase in intracellular chloride concentration due to KCC2 inhibition.

In Vivo Microinfusion and Electrophysiological Recording

This protocol is for the targeted delivery of this compound into the hippocampus of a mouse to assess its effects on neuronal network activity, adapted from Sivakumaran et al. (2015).

Objective: To investigate the acute effects of KCC2 inhibition in the dorsal hippocampus on seizure-like activity in vivo.

Materials:

  • Adult male mice (e.g., C57BL/6J)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus

  • Microinfusion pump and syringe

  • 33-gauge injection cannula

  • Anesthesia (e.g., isoflurane)

  • EEG recording system (optional)

Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, dilute the stock solution in aCSF to a final concentration of 100 µM.

  • Animal Preparation and Surgery: Anesthetize the mouse and place it in a stereotaxic frame. Perform a craniotomy over the target coordinates for the dorsal hippocampus.

  • Intrahippocampal Microinfusion: Lower the injection cannula to the target depth. Infuse a total volume of 500 nL of the 100 µM this compound solution at a slow, controlled rate (e.g., 100 nL/min).

  • Leave the cannula in place for an additional 5-10 minutes post-infusion to prevent backflow.

  • Post-operative Care and Monitoring: Suture the scalp incision and allow the animal to recover in a warm, clean cage.

  • Monitor the animal for behavioral changes, such as behavioral arrest and signs of seizure activity.

  • For quantitative analysis, record EEG activity before, during, and after the microinfusion to detect the emergence of epileptiform discharges.

Expected Outcome: Microinfusion of this compound into the hippocampus is expected to rapidly induce epileptiform discharges, demonstrating that acute inhibition of KCC2 function in vivo leads to network hyperexcitability.

Conclusion

This compound is a powerful and selective tool for elucidating the multifaceted roles of KCC2 in neuronal function. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding the contributions of KCC2 to both normal brain function and the pathophysiology of neurological disorders. As with any pharmacological agent, it is recommended that researchers perform dose-response experiments to determine the optimal concentration for their specific experimental model and scientific question.

References

Long-Term Storage and Stability of VU0463271 Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0463271 is a potent and selective inhibitor of the neuronal potassium-chloride cotransporter KCC2, with an IC50 of 61 nM. It exhibits over 100-fold selectivity for KCC2 versus the related Na-K-2Cl cotransporter, NKCC1. This selectivity makes this compound a critical tool for investigating the role of KCC2 in neuronal chloride homeostasis, GABAergic neurotransmission, and various neurological disorders. Given its widespread use, ensuring the integrity and stability of this compound stock solutions is paramount for obtaining reproducible and reliable experimental results. These application notes provide detailed protocols for the preparation, storage, and stability assessment of this compound stock solutions.

Data Presentation

Recommended Storage Conditions

The stability of this compound is dependent on whether it is in solid form or in solution. The following table summarizes the recommended storage conditions based on supplier datasheets and general laboratory best practices.

FormSolventStorage TemperatureRecommended Duration
Solid Powder N/A+4°CUp to 2 years[1]
-20°CUp to 3 years[1]
Stock Solution DMSO-20°CUp to 1 year[1]
-80°CUp to 2 years[1]

Note: These are general recommendations. For critical applications, it is advisable to perform in-house stability studies.

Solubility

This compound is readily soluble in dimethyl sulfoxide (DMSO).

SolventMaximum Concentration
DMSO50 mM

Signaling Pathway of KCC2 Inhibition

This compound exerts its effects by directly inhibiting the KCC2 transporter. KCC2 is crucial for maintaining a low intracellular chloride concentration in mature neurons. This low chloride level is essential for the hyperpolarizing (inhibitory) action of GABAergic neurotransmission. By blocking KCC2, this compound leads to an accumulation of intracellular chloride, which can shift the GABA reversal potential to a more depolarized state, thereby reducing the efficacy of GABAergic inhibition and potentially leading to neuronal hyperexcitability.

KCC2_Inhibition_Pathway Mechanism of this compound Action cluster_neuron Neuron KCC2 KCC2 Transporter Cl_in Low Intracellular Cl- KCC2->Cl_in Cl- Increased_Cl_in Increased Intracellular Cl- KCC2->Increased_Cl_in GABA_A_Receptor GABA-A Receptor GABA_A_Receptor->Cl_in Cl- influx GABA_A_Receptor->Increased_Cl_in Cl- influx Hyperpolarization Hyperpolarization (Inhibition) Cl_in->Hyperpolarization Cl_out High Extracellular Cl- Cl_out->KCC2 K+ GABA GABA GABA->GABA_A_Receptor This compound This compound This compound->KCC2 Inhibits Depolarization Depolarization (Reduced Inhibition) Increased_Cl_in->Depolarization

Caption: Mechanism of this compound action on neuronal chloride homeostasis.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Calculate the required amount of this compound and DMSO to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound = 382.5 g/mol ).

  • Carefully weigh the solid this compound and add it to a sterile vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Long-Term Stability Assessment of this compound in DMSO

This protocol outlines a method to assess the stability of this compound in DMSO over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • 10 mM this compound in DMSO stock solution (prepared as in Protocol 1)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Temperature-controlled storage units (-20°C and +4°C)

Procedure:

  • Time-Zero Analysis (T0):

    • Immediately after preparing the 10 mM stock solution, dilute a small aliquot to a suitable concentration for HPLC analysis (e.g., 10 µM) using the initial mobile phase composition.

    • Inject the diluted sample into the HPLC system and record the chromatogram.

    • The peak area of the parent this compound compound at T0 will serve as the 100% reference.

  • Sample Storage:

    • Store the aliquots of the 10 mM stock solution under the desired conditions to be tested (e.g., -20°C and +4°C), protected from light.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.

    • Allow the aliquot to thaw completely and equilibrate to room temperature.

    • Prepare and analyze the sample by HPLC as described in the T0 analysis.

  • Data Analysis:

    • For each time point, calculate the percentage of this compound remaining by comparing the peak area to the T0 peak area: % Remaining = (Peak Area at Time X / Peak Area at T0) * 100

    • A decrease in the percentage remaining and the appearance of new peaks in the chromatogram indicate degradation.

HPLC Method Example (to be optimized):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1 mL/min

  • Detection: UV at an appropriate wavelength (to be determined by UV scan of this compound)

  • Injection Volume: 10 µL

Stability_Workflow Workflow for this compound Stability Assessment Prep Prepare 10 mM this compound in DMSO Stock T0 T0 Analysis: Dilute and inject into HPLC. Record peak area. Prep->T0 Store Aliquot and store at: -20°C +4°C Prep->Store Compare Compare peak area to T0 and calculate % remaining T0->Compare Timepoints At each time point (1, 3, 6, 12 months) Store->Timepoints Thaw Thaw aliquot to room temperature Timepoints->Thaw Analyze Analyze by HPLC Thaw->Analyze Analyze->Compare

References

Troubleshooting & Optimization

Troubleshooting VU0463271 solubility issues in ACSF

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VU0463271. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound, with a specific focus on its application in artificial cerebrospinal fluid (ACSF).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the neuronal K-Cl cotransporter, KCC2.[1][2] KCC2 is crucial for establishing and maintaining the low intracellular chloride concentration necessary for the hyperpolarizing (inhibitory) action of GABAergic and glycinergic neurotransmission in mature neurons.[3][4][5] By inhibiting KCC2, this compound increases intracellular chloride levels, which can lead to a depolarizing shift in the GABA reversal potential, thereby reducing the efficacy of synaptic inhibition.

Q2: What is the solubility of this compound in common laboratory solvents?

This compound is soluble in dimethyl sulfoxide (DMSO). The maximum concentration in DMSO is typically reported to be around 50 mM. It is considered poorly soluble in aqueous solutions like ACSF.

Q3: What are the recommended final concentrations of this compound for in vitro experiments in ACSF?

The effective concentration of this compound in ACSF can vary depending on the experimental paradigm. Published studies have used concentrations ranging from 0.1 µM to 10 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific application.

Q4: What are the signs of this compound precipitation in ACSF?

Precipitation of this compound in ACSF can manifest as:

  • Cloudiness or turbidity: The ACSF solution may appear hazy or milky.

  • Visible particles: Small solid particles or crystals may be observed in the solution.

  • Inconsistent experimental results: Poor solubility can lead to a lower effective concentration of the compound, resulting in variability and lack of expected biological effect.

Troubleshooting Guide: this compound Solubility in ACSF

This guide addresses common issues encountered when preparing solutions of this compound in ACSF.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in ACSF The concentration of this compound exceeds its solubility limit in the final ACSF solution.- Decrease the final concentration of this compound in the ACSF.- Increase the proportion of DMSO as a co-solvent, but be mindful of the final DMSO concentration's effect on your preparation (typically <0.1%).
The rate of addition of the DMSO stock to the ACSF is too rapid, causing localized high concentrations and precipitation.- Add the DMSO stock solution to the ACSF drop-wise while continuously vortexing or stirring the ACSF.
The temperature of the ACSF is affecting solubility.- Gently warm the ACSF to room temperature or 37°C before adding the DMSO stock. The solubility of many compounds increases with temperature. However, ensure the temperature is compatible with the stability of ACSF components.
Inconsistent or weaker-than-expected biological effects The actual concentration of dissolved this compound is lower than the calculated concentration due to partial precipitation.- After preparing the final solution, centrifuge it at high speed and measure the concentration of the supernatant using an appropriate analytical method (e.g., HPLC) to determine the actual soluble concentration.- Prepare fresh solutions for each experiment to avoid issues with compound degradation or precipitation over time.
The final DMSO concentration is affecting the biological preparation.- Prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.
Cloudy ACSF even at low this compound concentrations The ACSF was not prepared correctly, leading to the precipitation of other components which can be mistaken for the compound precipitating.- Ensure that ACSF components are added in the correct order, often with calcium and magnesium salts added last after the solution is bubbled with carbogen (95% O2 / 5% CO2) to prevent precipitation of phosphate and carbonate salts.

Experimental Protocols

Protocol for Preparing this compound in ACSF

This protocol provides a step-by-step method for preparing a working solution of this compound in ACSF from a DMSO stock.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Artificial cerebrospinal fluid (ACSF), freshly prepared and pre-warmed to the desired experimental temperature

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution in DMSO:

    • Weigh the required amount of this compound powder and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).

    • Ensure the this compound is completely dissolved by vortexing. This stock solution can be stored at -20°C for future use, though fresh preparations are recommended.

  • Prepare the Final Working Solution in ACSF:

    • Obtain freshly prepared ACSF that has been continuously bubbled with carbogen (95% O2 / 5% CO2) for at least 20 minutes to ensure proper oxygenation and pH.

    • Warm the ACSF to your experimental temperature (e.g., 32-37°C).

    • Perform a serial dilution of the DMSO stock solution in ACSF to achieve the desired final concentration. It is recommended to do this in a stepwise manner to avoid precipitation.

    • Crucially , add the this compound/DMSO stock solution to the ACSF while the ACSF is being vigorously vortexed or stirred. This rapid dispersal is key to preventing localized high concentrations that can lead to precipitation.

    • Ensure the final concentration of DMSO in the ACSF is kept to a minimum, ideally below 0.1%, to avoid solvent-induced artifacts in your experiments.

Example Dilution: To prepare 10 mL of 10 µM this compound in ACSF from a 10 mM DMSO stock:

  • Add 10 µL of the 10 mM this compound stock solution to 9.99 mL of pre-warmed, carbogenated ACSF.

  • This results in a final DMSO concentration of 0.1%.

Quantitative Data Summary
Compound Molecular Weight Solubility in DMSO Recommended Final Concentration in ACSF
This compound382.5 g/mol Up to 50 mM0.1 - 10 µM

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for its use.

VU0463271_Mechanism Mechanism of Action of this compound cluster_neuron Neuron KCC2 KCC2 Intracellular_Cl [Cl-]i KCC2->Intracellular_Cl Extrusion GABA_A_Receptor GABA-A Receptor GABA_A_Receptor->Intracellular_Cl Influx Hyperpolarization Hyperpolarization Intracellular_Cl->Hyperpolarization Low [Cl-]i leads to Extracellular_Cl [Cl-]e Extracellular_Cl->KCC2 Inhibition Inhibition Hyperpolarization->Inhibition This compound This compound This compound->KCC2 inhibits

Caption: Mechanism of this compound action on neuronal chloride homeostasis.

Experimental_Workflow Experimental Workflow for this compound Application Start Start Prepare_Stock Prepare this compound Stock in DMSO Start->Prepare_Stock Prepare_ACSF Prepare and Carbogenate ACSF Start->Prepare_ACSF Prepare_Working Prepare Working Solution of this compound in ACSF Prepare_Stock->Prepare_Working Prepare_ACSF->Prepare_Working Apply_to_Preparation Apply to Experimental Preparation (e.g., brain slice) Prepare_Working->Apply_to_Preparation Record_Data Record Electrophysiological or Imaging Data Apply_to_Preparation->Record_Data Analyze_Data Analyze Data Record_Data->Analyze_Data End End Analyze_Data->End

Caption: A typical experimental workflow for using this compound in vitro.

References

Off-target effects of VU0463271 to consider in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of VU0463271, a potent and selective inhibitor of the K-Cl cotransporter 2 (KCC2).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent and selective inhibitor of the neuronal K-Cl cotransporter, KCC2, with a reported IC50 of 61 nM.[1] It demonstrates over 100-fold selectivity for KCC2 versus the Na-K-2Cl cotransporter 1 (NKCC1). KCC2 is crucial for establishing low intracellular chloride concentrations in neurons, which is essential for the hyperpolarizing inhibitory action of GABAergic neurotransmission.

Q2: What are the known off-target effects of this compound?

A2: A secondary pharmacology screen revealed that this compound has off-target activity. The most significant off-target interactions identified are with the mitochondrial translocator protein (TSPO) and the α1B adrenergic receptor. It is important to note that these specific off-target proteins are not known to directly affect chloride homeostasis.

Q3: What is the potency of this compound at its off-target sites compared to its primary target?

A3: The inhibitory concentrations for the off-targets are higher than for KCC2, indicating a window of selectivity. The IC50 for TSPO is approximately 200 nM, and for the α1B adrenergic receptor, it is around 350 nM.

Troubleshooting Guide

Issue: I am observing unexpected cellular effects that do not seem to be related to KCC2 inhibition.

  • Possible Cause 1: Off-target activity at the α1B adrenergic receptor.

    • Troubleshooting Step: The α1B adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to an increase in intracellular calcium via the phospholipase C pathway. Inhibition of this receptor by this compound could potentially alter intracellular calcium signaling in your experimental system.

    • Recommended Control Experiment: To determine if the observed effects are mediated by the α1B adrenergic receptor, co-administer a specific α1B adrenergic receptor agonist (e.g., phenylephrine) with this compound. If the unexpected effect is reversed or occluded by the agonist, it is likely due to the off-target interaction.

  • Possible Cause 2: Off-target activity at the mitochondrial translocator protein (TSPO).

    • Troubleshooting Step: TSPO is involved in various mitochondrial functions, including cholesterol transport, steroidogenesis, and apoptosis. Inhibition of TSPO could lead to alterations in mitochondrial membrane potential, cellular metabolism, or apoptotic pathways.

    • Recommended Control Experiment: Use a structurally distinct TSPO ligand (e.g., PK 11195) as a positive control for TSPO-mediated effects. If the effects observed with this compound are mimicked by the specific TSPO ligand, this suggests an off-target liability.

Issue: My experimental results show a change in neuronal excitability, but I want to be certain it is solely due to KCC2 inhibition.

  • Troubleshooting Step: The primary mechanism of this compound is to inhibit KCC2, leading to a depolarizing shift in the GABA reversal potential (EGABA) and increased neuronal excitability.

  • Recommended Control Experiment: Perform electrophysiological recordings, such as gramicidin perforated patch-clamp, to directly measure EGABA in the presence and absence of this compound. A positive shift in EGABA upon application of this compound provides direct evidence of KCC2 inhibition. This can be complemented by using a lower concentration of this compound (e.g., 100 nM) which should still effectively inhibit KCC2 while minimizing off-target engagement.

Quantitative Data Summary

TargetSpeciesIC50Reference
KCC2 -61 nM
TSPORat (heart)~200 nM
α1B Adrenergic Receptor-~350 nM
NK1Human4.975 µM
5-HT1AHuman5.516 µM
NKCC1->100-fold selective vs KCC2

Experimental Protocols

Gramicidin Perforated Patch-Clamp Electrophysiology

This technique is used to measure the reversal potential of GABAA receptor-mediated currents (EGABA) while maintaining the endogenous intracellular chloride concentration.

  • Cell Preparation: Prepare cultured hippocampal neurons or acute brain slices as per standard laboratory protocols.

  • Pipette Solution: Prepare an internal pipette solution containing gramicidin (e.g., 50-100 µg/mL). Gramicidin forms small pores in the cell membrane that are permeable to monovalent cations but impermeable to larger ions like chloride.

  • Recording: Approach a neuron and form a giga-ohm seal. Wait for the gramicidin to perforate the membrane, which is monitored by the appearance of a stable capacitative transient and access resistance.

  • EGABA Measurement: Clamp the neuron at various holding potentials and apply a GABAA receptor agonist (e.g., muscimol). The holding potential at which the GABA-evoked current reverses is the EGABA.

  • This compound Application: Perfuse the cells with a solution containing this compound (e.g., 100 nM to 10 µM) for a sufficient duration (e.g., 5 minutes).

  • Post-treatment Measurement: Re-measure EGABA in the presence of this compound. A depolarizing (positive) shift in EGABA indicates inhibition of KCC2-mediated chloride extrusion.

Visualizations

KCC2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular KCC2 KCC2 K_out K+ KCC2->K_out Cl_out Cl- KCC2->Cl_out GABA_R GABA-A Receptor Cl_out->GABA_R K_in K+ K_in->KCC2 Cl_in Cl- Cl_in->KCC2 GABA_R->Cl_in Hyperpolarization Hyperpolarization (Inhibition) GABA_R->Hyperpolarization This compound This compound This compound->KCC2 Inhibition

Caption: KCC2-mediated chloride extrusion and its inhibition by this compound.

Experimental_Workflow cluster_troubleshooting Troubleshooting Off-Target Effects start Start: Observe unexpected cellular effect with this compound q1 Is the effect related to α1B adrenergic signaling? start->q1 exp1 Control Experiment 1: Co-administer α1B agonist (e.g., phenylephrine) q1->exp1 Yes q2 Is the effect related to TSPO function? q1->q2 No res1 Result: Effect reversed or occluded? exp1->res1 res1->q2 No conclusion1 Conclusion: Effect is likely due to α1B off-target activity res1->conclusion1 Yes exp2 Control Experiment 2: Apply specific TSPO ligand (e.g., PK 11195) q2->exp2 Yes conclusion3 Conclusion: Effect is likely due to KCC2 inhibition or another cause q2->conclusion3 No res2 Result: Effect mimicked? exp2->res2 conclusion2 Conclusion: Effect is likely due to TSPO off-target activity res2->conclusion2 Yes res2->conclusion3 No

Caption: Workflow for troubleshooting potential off-target effects of this compound.

References

Optimizing VU0463271 concentration to avoid non-specific effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of VU0463271, a potent and selective inhibitor of the K-Cl cotransporter 2 (KCC2). Here you will find troubleshooting guides and frequently asked questions to help you design and execute experiments while avoiding non-specific effects.

Troubleshooting Guide: Optimizing this compound Concentration

Unexpected results can arise from suboptimal experimental conditions. This guide addresses common issues encountered when using this compound and provides strategies for concentration optimization.

Issue Potential Cause Recommended Action
High cell toxicity or unexpected cell death Concentration of this compound is too high, leading to off-target effects or general cytotoxicity.1. Perform a dose-response curve: Determine the minimal effective concentration for KCC2 inhibition in your specific cell type or preparation. Start with a broad range (e.g., 10 nM - 10 µM) and narrow down to the optimal concentration. 2. Assess cytotoxicity: Use a standard cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the concentration at which this compound becomes toxic to your cells.[1][2] 3. Check solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding cytotoxic levels (typically <0.1%).[3]
Inconsistent or variable results 1. Incomplete dissolution of this compound: The compound may not be fully dissolved in the stock solution or working solution. 2. Degradation of the compound: Improper storage or handling can lead to reduced potency. 3. Variability in experimental conditions: Inconsistent cell density, incubation times, or reagent concentrations.1. Ensure proper solubilization: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO) and dilute it to the final working concentration in your experimental buffer. Sonication may aid dissolution. 2. Proper storage: Store the stock solution at -20°C or -80°C for long-term stability. Prepare fresh working solutions for each experiment. 3. Standardize protocols: Maintain consistent experimental parameters across all experiments.
Suspected off-target effects The concentration of this compound used may be high enough to interact with known off-target proteins.1. Review off-target profile: Be aware of the known off-targets of this compound, such as the mitochondrial translocator protein (TSPO) (IC50 ~200 nM) and the α1B adrenergic receptor (IC50 ~350 nM). 2. Use the lowest effective concentration: Based on your dose-response curve, use the lowest concentration that produces the desired KCC2 inhibition to minimize the risk of engaging off-targets. 3. Employ control experiments: Use a structurally distinct KCC2 inhibitor, if available, to confirm that the observed effects are due to KCC2 inhibition.
No observable effect 1. Concentration is too low: The concentration of this compound is insufficient to inhibit KCC2 in your system. 2. Low KCC2 expression: The cell type or tissue being studied may have low or no expression of KCC2. 3. Issues with the assay: The experimental readout may not be sensitive enough to detect the effects of KCC2 inhibition.1. Increase concentration: Titrate the concentration of this compound upwards in a stepwise manner. 2. Confirm KCC2 expression: Verify the expression of KCC2 in your experimental model using techniques like Western blotting, qPCR, or immunohistochemistry. 3. Optimize your assay: Ensure your assay is validated and sensitive enough to detect changes in chloride homeostasis or neuronal activity resulting from KCC2 inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: Potency and Selectivity
Target IC50 Notes Reference
KCC2 61 nMPotent and selective inhibitor.
NKCC1 >10 µMOver 100-fold selectivity for KCC2 over NKCC1.
TSPO (mitochondrial translocator protein) ~200 nMKnown off-target.
α1B adrenergic receptor ~350 nMKnown off-target.
Panel of 68 GPCRs, ion channels, and transporters No significant activityDemonstrates high selectivity.
Table 2: Recommended Concentration Ranges for In Vitro and Ex Vivo Studies
Experimental Model Recommended Concentration Range Observed Effect Reference
KCC2-expressing HEK cells100 nM - 10 µMConcentration-dependent depolarizing shift in EGly.
Cultured hippocampal neurons100 nM - 10 µMDepolarizing shift in EGABA and increased spiking.
Mouse hippocampal slices100 nM - 1 µMInduction of epileptiform discharges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the K-Cl cotransporter 2 (KCC2). KCC2 is a neuron-specific transporter responsible for extruding chloride ions from the cell, which is crucial for maintaining the hyperpolarizing nature of GABAergic inhibition in mature neurons. By inhibiting KCC2, this compound leads to an increase in intracellular chloride concentration, resulting in a depolarizing shift in the GABA reversal potential (EGABA).

Q2: How should I prepare and store this compound?

A2: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO and store it at -20°C or -80°C for long-term use. For experiments, dilute the stock solution to the desired final concentration in your aqueous experimental buffer immediately before use. Ensure the final DMSO concentration in your assay is low (e.g., <0.1%) to avoid solvent-induced effects.

Q3: What are the known off-target effects of this compound?

A3: While this compound is highly selective for KCC2, it has been shown to have some off-target activity at higher concentrations. The most notable off-targets are the mitochondrial translocator protein (TSPO) with an IC50 of approximately 200 nM and the α1B adrenergic receptor with an IC50 of about 350 nM. To minimize the risk of these non-specific effects, it is crucial to use the lowest effective concentration of this compound that achieves the desired level of KCC2 inhibition in your specific experimental setup.

Q4: What are the expected functional consequences of KCC2 inhibition by this compound in neurons?

A4: Inhibition of KCC2 by this compound leads to a disruption of chloride homeostasis, causing an accumulation of intracellular chloride. This results in a depolarizing shift of the GABAA receptor reversal potential (EGABA). Consequently, GABAergic neurotransmission can become less hyperpolarizing or even excitatory, leading to increased neuronal excitability, spontaneous action potential firing, and, in neuronal networks, the emergence of epileptiform activity.

Experimental Protocols

Protocol 1: Determination of IC50 using a Thallium Flux Assay

This protocol describes a common method for determining the potency of KCC2 inhibitors.

IC50_Determination_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis p1 Plate KCC2-expressing cells in a 384-well plate p2 Incubate for 24 hours p1->p2 a1 Load cells with a thallium-sensitive fluorescent dye p2->a1 a2 Add varying concentrations of this compound a1->a2 a3 Incubate for a defined period a2->a3 a4 Add thallium-containing stimulus buffer a3->a4 a5 Measure fluorescence intensity over time a4->a5 d1 Calculate the rate of thallium influx for each concentration a5->d1 d2 Normalize data to control (no inhibitor) d1->d2 d3 Plot normalized data against log[this compound] d2->d3 d4 Fit a dose-response curve to determine the IC50 d3->d4

IC50 Determination Workflow

Methodology:

  • Cell Plating: Plate HEK-293 cells stably expressing KCC2 in a 384-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., Thallos-AM) according to the manufacturer's instructions.

  • Compound Addition: Prepare serial dilutions of this compound in an appropriate assay buffer. Add the compound dilutions to the wells and incubate.

  • Thallium Influx: Use a fluorescence plate reader equipped with an automated liquid handling system to add a stimulus buffer containing thallium.

  • Fluorescence Measurement: Immediately after the addition of the thallium buffer, measure the fluorescence intensity over time. The influx of thallium will cause an increase in fluorescence.

  • Data Analysis: Calculate the initial rate of fluorescence increase for each concentration of this compound. Normalize the rates to the vehicle control and plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Assessing Off-Target Effects using a Cytotoxicity Assay

This protocol outlines a general method to evaluate the potential cytotoxic effects of this compound.

Cytotoxicity_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis c1 Seed cells of interest in a 96-well plate c2 Allow cells to attach and grow for 24 hours c1->c2 t1 Prepare serial dilutions of this compound c2->t1 t2 Treat cells with different concentrations of this compound t1->t2 t4 Incubate for a relevant duration (e.g., 24-72 hours) t2->t4 t3 Include positive (e.g., staurosporine) and negative (vehicle) controls t3->t2 r1 Add cytotoxicity reagent (e.g., CellTox Green, MTT, LDH reagent) t4->r1 r2 Incubate as per manufacturer's protocol r1->r2 r3 Measure signal (fluorescence, absorbance, or luminescence) r2->r3 a1 Normalize data to controls r3->a1 a2 Plot cell viability (%) against log[this compound] a1->a2 a3 Determine the CC50 (cytotoxic concentration 50%) a2->a3

Cytotoxicity Assay Workflow

Methodology:

  • Cell Seeding: Plate the neuronal cell line or primary neurons of interest in a 96-well plate at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the cells with the compound for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Measurement: Use a commercially available cytotoxicity assay kit (e.g., CellTox™ Green Cytotoxicity Assay, MTT assay, or LDH release assay) and follow the manufacturer's protocol to measure cell viability.

  • Data Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability at each concentration. Plot the percentage of viability against the logarithm of the this compound concentration to determine the concentration that causes 50% cell death (CC50).

Signaling Pathway and Logical Relationships

KCC2 Inhibition and Neuronal Excitability

The following diagram illustrates the signaling pathway affected by this compound and the logical relationship between KCC2 inhibition and increased neuronal excitability.

KCC2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular KCC2 KCC2 Transporter Cl_in Low [Cl-] KCC2->Cl_in Extrudes Cl- K_in High [K+] KCC2->K_in Extrudes K+ Increased_Cl_in Increased Intracellular [Cl-] KCC2->Increased_Cl_in Inhibition leads to GABA_R GABA-A Receptor GABA_R->Cl_in Cl- influx Cl_out High [Cl-] Cl_out->KCC2 K_out Low [K+] K_out->KCC2 GABA GABA GABA->GABA_R Binds to This compound This compound This compound->KCC2 Inhibits Depolarized_EGABA Depolarized EGABA Increased_Cl_in->Depolarized_EGABA Results in Increased_Excitability Increased Neuronal Excitability Depolarized_EGABA->Increased_Excitability Leads to

This compound Mechanism of Action

References

Technical Support Center: Navigating the In Vivo Challenges of VU0463271

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the KCC2 inhibitor VU0463271. It provides troubleshooting guidance and frequently asked questions (FAQs) to address the well-documented challenges associated with its poor in vivo pharmacokinetics.

Frequently Asked Questions (FAQs)

Q1: What are the primary pharmacokinetic challenges associated with this compound?

A1: this compound is a potent and selective inhibitor of the KCC2 transporter, making it a valuable tool for in vitro and ex vivo studies. However, its application in systemic in vivo models is significantly limited by its poor pharmacokinetic properties.[1] The primary challenge is its rapid metabolism when administered systemically, which leads to low systemic exposure and hinders its ability to reach the target site in the central nervous system (CNS) at effective concentrations.[2]

Q2: Can I administer this compound orally for in vivo experiments?

Q3: How can I deliver this compound directly to the CNS to bypass its rapid systemic metabolism?

A3: Direct administration to the CNS is a highly effective strategy to study the effects of this compound while circumventing its poor systemic pharmacokinetics. Intrahippocampal microinfusion has been successfully used to deliver this compound directly to the brain and elicit localized pharmacological effects. This technique allows for precise delivery to a specific brain region, ensuring that the compound reaches its target at a sufficient concentration.

Q4: Are there any formulation strategies that can improve the in vivo performance of this compound for systemic administration?

A4: While overcoming the rapid metabolism of this compound with formulation strategies alone is challenging, optimizing the formulation is crucial for ensuring the compound is in a suitable state for administration and for maximizing the potential for systemic exposure, particularly for intraperitoneal injections. Strategies include using co-solvent systems to improve solubility. For instance, a formulation of DMSO and saline has been used for intraperitoneal injections in mice.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Compound precipitates out of solution during formulation. Poor aqueous solubility of this compound. 1. Use a co-solvent system: Dissolve this compound in a small amount of an organic solvent like DMSO first, and then slowly add the aqueous vehicle (e.g., saline or artificial cerebrospinal fluid) while vortexing. 2. Optimize the co-solvent concentration: Keep the final concentration of the organic solvent as low as possible to minimize potential toxicity. For intraperitoneal injections, a final DMSO concentration of 10% or less is often recommended. For direct CNS infusions, the final DMSO concentration should ideally be less than 1%. 3. Prepare fresh formulations: Do not store diluted formulations for extended periods, as the compound may precipitate over time. Prepare the final dosing solution immediately before administration.
Inconsistent or no observable in vivo effect after systemic (e.g., intraperitoneal) administration. Rapid metabolism and clearance of this compound. 1. Consider direct CNS delivery: If feasible for your experimental question, switch to a direct administration route like intrahippocampal microinfusion to bypass systemic metabolism. 2. Increase dosing frequency: If systemic administration is necessary, a more frequent dosing schedule may be required to maintain therapeutic concentrations. However, this should be approached with caution and may require pharmacokinetic studies to guide the dosing regimen. 3. Conduct pilot pharmacokinetic studies: Determine the half-life and clearance of this compound in your specific animal model and with your chosen formulation to inform an effective dosing strategy.
Signs of neurotoxicity or seizures observed after direct CNS administration. High local concentration of this compound. 1. Reduce the concentration: The concentration of this compound in the infusate may be too high. Perform a dose-response study to determine the optimal concentration that elicits the desired pharmacological effect without causing overt toxicity. 2. Slow down the infusion rate: A slower infusion rate can help to reduce the immediate local concentration and allow for better distribution of the compound in the target tissue.
Difficulty in achieving and maintaining a stable, soluble formulation for infusion. Incompatibility of formulation components or temperature effects. 1. Ensure all components are fully dissolved: Before mixing, ensure that this compound is completely dissolved in the organic solvent. Gentle warming and sonication can aid in dissolution, but the thermal stability of the compound should be considered. 2. Maintain a consistent temperature: Prepare and handle the formulation at a consistent temperature to avoid precipitation due to temperature fluctuations.

Quantitative Data Summary

Specific in vivo pharmacokinetic parameters for this compound are not extensively reported in the public domain. The following table highlights the key parameters that researchers should aim to determine in their own studies to optimize in vivo experiments.

Pharmacokinetic Parameter Description Importance for this compound Studies
Half-life (t½) The time it takes for the concentration of the drug in the body to be reduced by half.A short half-life, expected for this compound, necessitates frequent dosing or continuous infusion for systemic studies.
Clearance (CL) The volume of plasma cleared of the drug per unit time.High clearance indicates rapid elimination from the body, contributing to low systemic exposure.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Provides insight into the extent of drug distribution into tissues.
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Expected to be very low for oral administration of this compound.
Brain-to-Plasma Ratio (Kp) / Unbound Brain-to-Plasma Ratio (Kp,uu) The ratio of the drug concentration in the brain to that in the plasma. Kp,uu is the more relevant measure as it accounts for protein binding and reflects the concentration of free drug available to interact with the target.A critical parameter for any CNS-targeted drug. A low Kp,uu would indicate poor blood-brain barrier penetration, further compounding the issue of rapid systemic clearance.

Experimental Protocols

Protocol 1: Formulation and Intraperitoneal (i.p.) Injection in Mice

This protocol is adapted from methodologies used for in vivo studies with KCC2 inhibitors.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Appropriate syringes and needles for i.p. injection

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in 100% DMSO. A concentration of 10-20 mg/mL is a common starting point.

    • Ensure the compound is fully dissolved. Gentle warming or brief sonication may be used if necessary.

  • Working Solution Preparation (prepare fresh on the day of the experiment):

    • Calculate the required volume of the stock solution based on the desired final dose and injection volume.

    • Prepare a vehicle solution of 10% DMSO in 0.9% saline.

    • Slowly add the calculated volume of the this compound stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.

    • The final injection volume should be appropriate for the size of the animal (e.g., 10 mL/kg for mice).

  • Dosing and Administration:

    • Administer the freshly prepared this compound solution via intraperitoneal injection.

    • Include a vehicle-only control group in your experimental design.

Protocol 2: Intrahippocampal Microinfusion in Mice

This protocol is based on the methodology described by Sivakumaran et al. (2015) for direct CNS delivery of this compound.

Materials:

  • This compound powder

  • DMSO, sterile

  • Artificial cerebrospinal fluid (aCSF), sterile

  • Stereotaxic apparatus

  • Microinfusion pump

  • Hamilton syringe

  • Injection cannula

  • Anesthesia (e.g., isoflurane)

Procedure:

  • This compound Solution Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day of the experiment, dilute the stock solution in sterile aCSF to the desired final concentration (e.g., 100 µM).

    • Ensure the final concentration of DMSO is minimal (e.g., <1%) to avoid solvent-induced effects.

  • Animal Surgery:

    • Anesthetize the mouse and secure it in a stereotaxic frame.

    • Perform a craniotomy over the target brain region (e.g., dorsal hippocampus).

  • Microinfusion:

    • Lower the injection cannula to the precise stereotaxic coordinates for the target region.

    • Infuse the this compound solution at a slow and controlled rate (e.g., 100-200 nL/min) to minimize tissue damage and ensure proper distribution.

    • After the infusion, leave the cannula in place for a few minutes to prevent backflow upon retraction.

  • Post-operative Care:

    • Suture the incision and provide appropriate post-operative care, including analgesia and monitoring.

Visualizations

Signaling Pathway of KCC2 Inhibition

KCC2_Inhibition GABA GABA GABA_A_R GABA-A Receptor GABA->GABA_A_R binds Cl_influx Cl- Influx GABA_A_R->Cl_influx opens Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization KCC2 KCC2 Transporter Cl_efflux Cl- Efflux KCC2->Cl_efflux mediates High_Cl_in High Intracellular [Cl-] KCC2->High_Cl_in Low_Cl_in Low Intracellular [Cl-] Cl_efflux->Low_Cl_in Low_Cl_in->Hyperpolarization maintains gradient for This compound This compound This compound->KCC2 inhibits Depolarization Depolarization (Reduced Inhibition) High_Cl_in->Depolarization

Caption: Signaling pathway of KCC2 and its inhibition by this compound.

Experimental Workflow for Addressing Poor Pharmacokinetics

PK_Workflow Start Start: In vivo study with this compound Systemic Systemic Administration (e.g., i.p., i.v.) Start->Systemic Direct Direct CNS Administration (e.g., microinfusion) Start->Direct Formulation Formulation Optimization (e.g., co-solvents) Systemic->Formulation Efficacy_Study Efficacy Study Direct->Efficacy_Study PK_Study Pilot Pharmacokinetic Study Formulation->PK_Study Analyze_PK Analyze PK Data (t½, CL, Bioavailability) PK_Study->Analyze_PK No_Effect No/Inconsistent Effect Efficacy_Study->No_Effect Success Successful Experiment Efficacy_Study->Success No_Effect->Direct Switch to Direct Delivery No_Effect->PK_Study Re-evaluate PK Adjust_Dose Adjust Dosing Regimen Analyze_PK->Adjust_Dose Adjust_Dose->Efficacy_Study Formulation_Troubleshooting Precipitation Precipitation Observed in Formulation Check_Solvent Is a co-solvent (e.g., DMSO) being used? Precipitation->Check_Solvent Use_Cosolvent Action: Dissolve in organic solvent first Check_Solvent->Use_Cosolvent No Check_Order Was the stock solution added slowly to the aqueous vehicle with vigorous mixing? Check_Solvent->Check_Order Yes Use_Cosolvent->Check_Order Improve_Mixing Action: Improve mixing technique (e.g., vortexing) Check_Order->Improve_Mixing No Check_Concentration Is the final organic solvent concentration too low for solubility? Check_Order->Check_Concentration Yes Improve_Mixing->Check_Concentration Increase_Cosolvent Action: Cautiously increase co-solvent percentage Check_Concentration->Increase_Cosolvent Possibly Fresh_Prep Was the formulation prepared fresh? Check_Concentration->Fresh_Prep No Increase_Cosolvent->Fresh_Prep Prepare_Fresh Action: Always prepare formulation immediately before use Fresh_Prep->Prepare_Fresh No Resolved Issue Resolved Fresh_Prep->Resolved Yes Prepare_Fresh->Resolved

References

Technical Support Center: VU0463271 Experiments and DMSO Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing VU0463271 in their experiments while minimizing the confounding effects of its solvent, Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended final concentration of DMSO for in vitro experiments with this compound?

A1: To minimize toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. For most cell lines, a final DMSO concentration of ≤ 0.1% v/v is considered safe and is unlikely to cause significant cytotoxicity.[1][2] Some robust cell lines may tolerate up to 0.5%, but this should be determined empirically for your specific cell type.[1][2] Primary cells are often more sensitive and may require even lower concentrations.[1]

Q2: How should I prepare my this compound stock solution to minimize the final DMSO concentration in my experiment?

A2: It is recommended to prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO. This allows for a small volume of the stock solution to be added to a larger volume of cell culture medium, thereby keeping the final DMSO concentration low. For example, preparing a 10 mM stock of this compound in DMSO would require a 1:1000 dilution to achieve a 10 µM final concentration, resulting in a final DMSO concentration of 0.1%.

Q3: What are the signs of DMSO toxicity in my cell cultures?

A3: Signs of DMSO toxicity can include:

  • Reduced cell viability and proliferation.

  • Changes in cell morphology, such as rounding and detachment.

  • Induction of apoptosis or necrosis.

  • Alterations in gene expression and cell signaling pathways.

Q4: How can I be sure that the observed effects in my experiment are from this compound and not the DMSO solvent?

A4: It is crucial to include a vehicle control in your experimental design. The vehicle control should contain the same final concentration of DMSO as the wells treated with this compound. This allows you to subtract any effects caused by the solvent itself, isolating the specific effects of this compound.

Q5: What is the stability of this compound in DMSO stock solutions?

A5: this compound stock solutions in DMSO are generally stable. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Studies have shown that many small molecules are stable in DMSO for extended periods when stored properly. For instance, one source suggests that stock solutions can be stored at -80°C for up to 2 years and at -20°C for up to 1 year.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments that may be related to DMSO toxicity.

Problem 1: High cell death observed in both this compound-treated and vehicle control groups.

  • Possible Cause: The final DMSO concentration is too high for your specific cell line.

  • Solution:

    • Verify DMSO Concentration: Double-check your calculations for the final DMSO concentration.

    • Perform a DMSO Dose-Response Curve: Culture your cells with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%) to determine the maximum tolerable concentration for your specific cell type.

    • Prepare a More Concentrated Stock: If your current stock solution requires a large volume to achieve the desired final concentration of this compound, prepare a new, more concentrated stock solution in DMSO.

Problem 2: Inconsistent or not reproducible results between experiments.

  • Possible Cause 1: Inconsistent final DMSO concentrations across experiments.

  • Solution: Always use the same final DMSO concentration for all treatments and controls in every experiment.

  • Possible Cause 2: Degradation of this compound stock solution due to improper storage.

  • Solution: Aliquot your stock solution upon preparation to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C in tightly sealed vials.

  • Possible Cause 3: Precipitation of this compound upon dilution in aqueous cell culture medium.

  • Solution: Add the this compound stock solution to the pre-warmed cell culture medium while gently vortexing or swirling to ensure rapid and even distribution.

Problem 3: The observed effect of this compound is weaker than expected.

  • Possible Cause: The final DMSO concentration, while not overtly toxic, may be affecting cellular processes and masking the effect of this compound.

  • Solution: Lower the final DMSO concentration to the minimum required to keep this compound in solution (ideally ≤ 0.1%).

Quantitative Data Summary

The following tables summarize key quantitative data regarding recommended DMSO concentrations and the solubility of this compound.

Table 1: Recommended Final DMSO Concentrations in Cell Culture

RecommendationFinal DMSO Concentration (% v/v)Cell Type SuitabilityReference(s)
Ideal/Safe ≤ 0.1%Most cell lines, including sensitive and primary cells
Tolerable (Cell line dependent) 0.1% - 0.5%Robust cell lines (requires validation)
Potentially Toxic > 0.5%Generally not recommended for most applications

Table 2: Solubility of this compound

SolventMaximum ConcentrationReference(s)
DMSO 19.12 mg/mL (50 mM)

Key Experimental Protocols

Protocol 1: Determining DMSO Toxicity using the MTT Assay

This protocol allows for the assessment of cell metabolic activity as an indicator of viability in response to different DMSO concentrations.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Anhydrous DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • DMSO Treatment: Prepare serial dilutions of DMSO in complete cell culture medium to achieve a range of final concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%, 2%). Include a "no DMSO" control.

  • Incubation: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the "no DMSO" control.

Protocol 2: Assessing Cell Viability with Trypan Blue Exclusion Assay

This protocol provides a direct count of viable and non-viable cells based on membrane integrity.

Materials:

  • Cells treated with different DMSO concentrations

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

Procedure:

  • Cell Harvesting: After treating cells with various DMSO concentrations for the desired time, detach the cells (if adherent) and collect the cell suspension.

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).

  • Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature.

  • Counting: Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

Visualizations

KCC2_Signaling_Pathway KCC2 Signaling and Inhibition by this compound cluster_membrane Cell Membrane cluster_intracellular Intracellular Space KCC2 KCC2 Transporter K_in K+ KCC2->K_in Cl_in Low [Cl-] KCC2->Cl_in GABA_A_Receptor GABA-A Receptor Hyperpolarization Hyperpolarization (Inhibition) GABA_A_Receptor->Hyperpolarization K_out K+ K_out->KCC2 Efflux Cl_out Cl- Cl_out->KCC2 Efflux Cl_out->GABA_A_Receptor Influx GABA GABA GABA->GABA_A_Receptor Binds This compound This compound This compound->KCC2 Inhibits

Caption: KCC2 signaling pathway and its inhibition by this compound.

Experimental_Workflow Experimental Workflow for Assessing DMSO Toxicity start Start prepare_cells Prepare and Seed Cells start->prepare_cells prepare_solutions Prepare this compound Stock and DMSO Dilutions prepare_cells->prepare_solutions treat_cells Treat Cells with this compound and DMSO Controls prepare_solutions->treat_cells incubate Incubate for Desired Duration treat_cells->incubate cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT or Trypan Blue) incubate->cytotoxicity_assay data_analysis Analyze Data and Determine IC50/Toxicity Threshold cytotoxicity_assay->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for assessing DMSO toxicity.

Troubleshooting_Tree Troubleshooting DMSO-Related Toxicity start High Cell Death in All Treatment Groups? check_dmso_conc Is Final DMSO Concentration > 0.1%? start->check_dmso_conc Yes inconsistent_results Inconsistent Results Between Experiments? start->inconsistent_results No lower_dmso Lower DMSO Concentration and Repeat Experiment check_dmso_conc->lower_dmso Yes check_cell_sensitivity Perform DMSO Dose-Response Curve check_dmso_conc->check_cell_sensitivity No check_storage Are Stock Solutions Stored Properly? inconsistent_results->check_storage Yes no_issue No Obvious Issue inconsistent_results->no_issue No aliquot_and_store Aliquot New Stock and Store at -80°C check_storage->aliquot_and_store No check_precipitation Is Precipitation Observed Upon Dilution? check_storage->check_precipitation Yes improve_dilution Improve Dilution Technique (e.g., vortexing) check_precipitation->improve_dilution Yes check_precipitation->no_issue No

Caption: A decision tree for troubleshooting DMSO-related issues.

References

Reversibility of VU0463271 effects in washout protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the reversibility of effects for the KCC2 inhibitor, VU0463271, particularly in the context of washout protocols.

Frequently Asked Questions (FAQs)

Q1: Are the inhibitory effects of this compound on KCC2 reversible?

A1: Yes, the effects of this compound are reversible upon washout.[1][2] Studies have demonstrated that after application and subsequent removal of this compound, key electrophysiological parameters return to baseline levels.[1]

Q2: How long does it take to reverse the effects of this compound?

A2: A 5-minute washout period has been shown to be effective in reversing the effects of this compound on the glycine reversal potential (EGly) in KCC2-expressing HEK cells and the GABAA reversal potential (EGABA) in cultured hippocampal neurons.[1]

Q3: What evidence supports the reversibility of this compound?

A3: The primary evidence comes from electrophysiological studies measuring the reversal potentials of chloride-permeable channels. After a 5-minute perfusion with this compound, which causes a significant depolarizing shift in EGly and EGABA, a subsequent 5-minute washout with a this compound-free solution allows these reversal potentials to return to values that are statistically similar to the initial baseline measurements.[1]

Troubleshooting Guide

Issue: Incomplete reversal of this compound effects after washout.

Possible Cause 1: Insufficient Washout Duration

  • Solution: While a 5-minute washout has been shown to be effective, consider extending the washout period. Continuous perfusion with the control solution for 10-15 minutes may be necessary to ensure complete removal of the compound from the experimental system.

Possible Cause 2: Inadequate Perfusion Rate

  • Solution: Ensure that the perfusion rate is sufficient to allow for a complete exchange of the bath solution multiple times during the washout period. A slow or inconsistent perfusion rate may lead to residual this compound remaining in the system.

Possible Cause 3: Compound Adsorption

  • Solution: Like many hydrophobic compounds, this compound may adsorb to the tubing or chamber of the perfusion system. To mitigate this, consider flushing the system thoroughly with the control solution before and after the experiment. Using inert tubing materials can also minimize adsorption.

Possible Cause 4: Off-Target Effects or Cellular Health

  • Solution: If extended washout protocols do not reverse the observed effects, consider the possibility of off-target effects or a decline in the health of the cells or tissue preparation. It is crucial to have stable baseline recordings before the application of this compound to rule out any underlying issues with the experimental preparation.

Quantitative Data on Reversibility

The following tables summarize the quantitative data from studies demonstrating the reversibility of this compound's effects.

Table 1: Reversibility of this compound Effects on Glycine Reversal Potential (EGly) in KCC2-expressing HEK Cells

ConditionConcentration of this compoundEGly (mV, mean ± SEM)Statistical Significance (p-value) vs. Basal
Basal0 µM-71 ± 2-
During Application10 µM-35 ± 10.0002
After 5-min Washout0 µM-63 ± 20.0718
Basal0 µM-71 ± 2-
During Application100 nM-43 ± 1< 0.05
After Washout0 µM-71 ± 20.9602

Data extracted from Sivakumaran et al., 2015.

Table 2: Reversibility of this compound Effects on GABAA Reversal Potential (EGABA) in Cultured Hippocampal Neurons

ConditionConcentration of this compoundEGABA (mV, mean ± SEM)Statistical Significance (p-value) vs. Basal
Basal0 µM-76 ± 5-
During Application10 µM-36 ± 2< 0.0001
After Washout0 µM-80 ± 50.2280
Basal0 µM-73 ± 4-
During Application100 nM-42 ± 30.0011
After Washout0 µM-78 ± 70.7707

Data extracted from Sivakumaran et al., 2015.

Experimental Protocols

Key Experiment: Electrophysiological Recording and Washout

This protocol describes the general methodology used to assess the reversibility of this compound's effects on ion reversal potentials.

  • Preparation:

    • Prepare cultured hippocampal neurons or KCC2-expressing HEK cells for gramicidin perforated-patch clamp recording.

    • Prepare the external recording solution (e.g., artificial cerebrospinal fluid - aCSF).

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in the external solution on the day of the experiment.

  • Baseline Recording:

    • Establish a stable perforated-patch recording from a target cell.

    • Determine the baseline EGABA (using a GABAA agonist like muscimol) or EGly by applying voltage ramps or steps.

  • This compound Application:

    • Perfuse the experimental chamber with the external solution containing the desired concentration of this compound (e.g., 100 nM or 10 µM) for a set duration, typically 5 minutes.

    • During the application, periodically measure the EGABA or EGly to observe the shift in the reversal potential.

  • Washout Protocol:

    • Switch the perfusion back to the control external solution (without this compound).

    • Maintain a continuous and steady flow of the control solution for a minimum of 5 minutes to ensure complete washout of the compound.

    • During the washout period, continue to measure the EGABA or EGly to monitor the recovery of the reversal potential back to baseline levels.

  • Data Analysis:

    • Compare the reversal potentials measured during the baseline, application, and washout phases.

    • Perform statistical analysis to determine if the reversal potential after washout is significantly different from the baseline value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment prep_cells Prepare Cells baseline Baseline Recording (E_GABA / E_Gly) prep_cells->baseline prep_solutions Prepare Solutions prep_solutions->baseline application This compound Application (5 min) baseline->application Start Perfusion washout Washout (≥5 min) application->washout Switch to Control Solution analysis Data Analysis washout->analysis Post-Washout Recording

Experimental Workflow for Washout Protocol.

signaling_pathway cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular KCC2 KCC2 K_in K+ KCC2->K_in Extrusion Cl_in Cl- KCC2->Cl_in GABA_A GABA_A Receptor GABA_A->Cl_in Influx K_out K+ K_out->KCC2 Cl_out Cl- Cl_out->KCC2 Cl_out->GABA_A GABA Binding This compound This compound This compound->KCC2 Inhibition

Signaling Pathway of KCC2 Inhibition by this compound.

References

VU0463271 stability in working solutions during long experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of VU0463271 in working solutions for long-term experiments. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

Q2: How should I prepare working solutions of this compound for my experiments?

A2: Prepare working solutions by diluting the DMSO stock solution into your aqueous experimental buffer (e.g., artificial cerebrospinal fluid (aCSF), cell culture medium) on the day of the experiment. To avoid precipitation, it is advisable to add the DMSO stock to the aqueous buffer while vortexing. The final concentration of DMSO in the working solution should be kept low (typically <0.1%) to avoid solvent effects on the biological preparation.

Q3: Is there any known information on the stability of this compound in aqueous working solutions?

A3: Currently, there are no published studies that have specifically investigated the long-term stability of this compound in aqueous solutions using methods like LC-MS to quantify degradation over time. However, published research describes its successful use in various in vitro and in vivo experiments with incubation times ranging from minutes to a few hours, suggesting it remains active for at least this duration.[2] For experiments lasting longer than a few hours, the stability of the compound in the working solution is a critical consideration.

Q4: What are the potential signs of this compound degradation or precipitation in my experiment?

A4: Potential signs of instability include:

  • Precipitation: Visual cloudiness or particulate matter in the working solution.

  • Loss of Efficacy: A gradual decrease in the expected biological effect over the course of a long-term experiment, even with a constant concentration of the compound.

  • Inconsistent Results: High variability in experimental outcomes between different batches of working solutions prepared at different times.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced or no effect of this compound in a long-term experiment. Degradation of this compound in the working solution. - Prepare fresh working solution from a new aliquot of DMSO stock for each experiment.- If the experiment requires prolonged incubation, consider replacing the this compound-containing medium periodically (e.g., every few hours).- Protect the working solution from light and maintain it at the appropriate experimental temperature.
Precipitation of this compound in the aqueous buffer. - Ensure the final DMSO concentration is as low as possible while maintaining solubility.- Visually inspect the working solution for any signs of precipitation before and during the experiment.- Consider using a buffer containing a small amount of surfactant (e.g., Pluronic F-68) to improve solubility, but first verify its compatibility with your experimental system.
Inconsistent results between experiments. Inconsistent preparation of working solutions. - Standardize the protocol for preparing working solutions, including the source and age of the DMSO stock, final DMSO concentration, and the method of dilution.- Use a fresh aliquot of the DMSO stock for each new set of experiments.
Variability in experimental conditions. - Ensure all other experimental parameters (e.g., temperature, pH, cell density) are kept constant.

Experimental Protocols and Data

Preparation of this compound Stock and Working Solutions
Parameter Recommendation
Stock Solution Solvent DMSO
Stock Solution Concentration Up to 50 mM
Stock Solution Storage +4°C (short-term), -20°C or -80°C in aliquots (long-term)
Working Solution Preparation Dilute stock solution in aqueous buffer on the day of use.
Final DMSO Concentration Keep below 0.1% to avoid solvent effects.
Reported Experimental Concentrations of this compound
Experimental Model Concentration Used Incubation Time Reference
Cultured Hippocampal Neurons10 µM5 minutes
Mouse Hippocampal Slices10 µMUp to 120 minutes
In vivo microinfusion (mouse)1 mM in aCSF with 2% DMSON/A
Organotypic Hippocampal Slices0.1 µM and 1 µMN/A
In vitro rat entorhinal cortex10 µMN/A

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound is the inhibition of the K-Cl cotransporter 2 (KCC2). This transporter is crucial for maintaining low intracellular chloride concentrations in mature neurons, which is essential for the hyperpolarizing (inhibitory) action of GABAergic neurotransmission.

KCC2_Inhibition_Pathway cluster_neuron Neuron GABA GABA GABA_R GABA-A Receptor GABA->GABA_R binds Cl_channel Cl- Channel GABA_R->Cl_channel opens Cl_in High Intracellular [Cl-] Cl_channel->Cl_in Cl- influx KCC2 KCC2 Transporter KCC2->Cl_in normally extrudes Cl- Depolarization Depolarizing GABA Response (Excitation) Cl_in->Depolarization This compound This compound This compound->KCC2 inhibits

Figure 1. Signaling pathway of this compound action on GABAergic transmission.

Inhibition of KCC2 by this compound leads to an accumulation of intracellular chloride. Consequently, the activation of GABA-A receptors results in a chloride influx that is less hyperpolarizing or even depolarizing, leading to a reduction in GABAergic inhibition and potentially neuronal hyperexcitability.

experimental_workflow cluster_troubleshooting Troubleshooting for Long Experiments prep_stock Prepare this compound Stock Solution (in DMSO) store_stock Aliquot and Store Stock Solution at -20°C or -80°C prep_stock->store_stock prep_working Prepare Fresh Working Solution (Dilute stock in aqueous buffer) store_stock->prep_working apply_to_cells Apply Working Solution to Experimental System prep_working->apply_to_cells monitor_exp Monitor Experiment (Short-term or Long-term) apply_to_cells->monitor_exp analyze_data Analyze Data monitor_exp->analyze_data check_precip Visually Check for Precipitation monitor_exp->check_precip replace_medium Periodically Replace This compound Medium monitor_exp->replace_medium fresh_prep Prepare Fresh Solution if Efficacy Decreases monitor_exp->fresh_prep

Figure 2. Recommended experimental workflow for using this compound.

References

Potential artifacts in electrophysiological recordings with VU0463271

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using VU0463271 in electrophysiological recordings.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary effect of this compound on neuronal activity?

A1: this compound is a potent and selective inhibitor of the K-Cl cotransporter KCC2.[1] By blocking KCC2, this compound prevents the extrusion of chloride ions from neurons. This leads to an accumulation of intracellular chloride, causing a depolarizing (positive) shift in the GABA_A receptor reversal potential (E_GABA).[2] Consequently, GABAergic transmission can become less hyperpolarizing or even excitatory, leading to neuronal hyperexcitability and epileptiform discharges.[2][3][4] This is the intended pharmacological effect of the compound, not an artifact.

Q2: I applied this compound and observed increased spiking and seizure-like events. Is this an artifact?

A2: No, this is the expected physiological consequence of KCC2 inhibition. Application of this compound has been shown to increase the number of spontaneous action potentials in cultured neurons and induce recurrent epileptiform discharges in hippocampal slices.

Q3: What solvent should I use for this compound, and could it affect my recordings?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO). While DMSO is a common vehicle, it can have direct effects on neuronal excitability, especially at higher concentrations. Studies have shown that DMSO concentrations of 75% and 100% can alter evoked responses and increase excitability. It is crucial to use the lowest effective concentration of DMSO and to run vehicle-only controls to distinguish the effects of this compound from those of the solvent.

Q4: Are there any known off-target effects of this compound?

A4: this compound is highly selective for KCC2 over the related transporter NKCC1. However, off-target screening has identified potential interactions at higher concentrations. For example, it has shown some activity at the translocator protein (TSPO), the neurokinin 1 (NK1) receptor, and the 5-HT1A receptor, though at concentrations significantly higher than its IC50 for KCC2. Researchers should be mindful of these potential off-target effects when using high concentrations of this compound.

Troubleshooting Guide

Issue 1: Recording Instability or Drift After this compound Application

Q: My baseline is drifting or suddenly shifting after perfusing this compound. What should I check?

A: Baseline instability after drug application can stem from several sources. Consider the following troubleshooting steps:

  • Liquid Junction Potential: A change in the ionic composition of the extracellular solution upon drug application can alter the liquid junction potential. This is especially relevant if your drug solution has a different salt concentration than your base artificial cerebrospinal fluid (aCSF). Solution: Ensure your this compound solution is made in the exact same aCSF as your control perfusion.

  • Mechanical Instability: The perfusion system itself can introduce vibrations or slight movements of the slice or electrode. Solution: Ensure the brain slice is securely held in the recording chamber. Check for any movement in the micromanipulator and minimize the perfusion flow rate to a level that still allows for adequate solution exchange.

  • Vehicle Effects: High concentrations of DMSO can affect membrane properties. Solution: Run a vehicle-only control to see if DMSO alone causes baseline drift. If so, reduce the final DMSO concentration in your working solution.

  • Clogged Pipette: Particulate matter in the drug solution can partially clog the patch pipette. Solution: Filter all solutions, including the this compound stock, immediately before use with a 0.22 µm filter.

Issue 2: Increased High-Frequency Noise

Q: After breaking into whole-cell configuration and applying this compound, I see an increase in high-frequency noise. What could be the cause?

A: An increase in high-frequency noise often points to issues with the patch seal or the pipette itself.

  • Poor Seal Resistance: A seal resistance of less than 1 GΩ will significantly increase noise. Solution: Aim for a seal resistance of >1 GΩ before breaking in. If achieving a good seal is difficult, try pulling new pipettes, as the tip may be dirty or damaged.

  • Pipette Capacitance: The capacitance of the glass pipette can act as an antenna for high-frequency noise. Solution: Keep the bath solution level as low as possible to minimize pipette immersion. You can also coat the pipette with a hydrophobic material like Sylgard to reduce capacitance.

Issue 3: 50/60 Hz (Mains) Hum

Q: I'm observing significant 50/60 Hz noise in my recordings, which seems to worsen when my perfusion pump is on. How can I reduce this?

A: 50/60 Hz noise is a common environmental artifact.

  • Improper Grounding: This is the most frequent cause. A "ground loop" can occur when multiple instruments are connected to different ground points. Solution: Ensure all equipment (amplifier, microscope, perfusion system, etc.) is connected to a single, common ground point.

  • Unshielded Equipment: Electrical devices in the vicinity can radiate electromagnetic interference. Solution: Switch off non-essential equipment near the rig (e.g., centrifuges, personal electronics). Ensure the Faraday cage is properly sealed.

  • Perfusion System: The pump or heating element of the perfusion system can be a source of electrical noise. Solution: Physically distance the perfusion pump from the recording setup. If possible, use a gravity-fed perfusion system. Ensure the perfusion heater is properly grounded.

Issue 4: No Observable Effect of this compound

Q: I've applied this compound at the recommended concentration, but I don't see the expected shift in E_GABA or increase in excitability. What could be wrong?

A: Several factors could contribute to a lack of effect.

  • Drug Stability/Activity: Ensure the this compound stock solution is not degraded. Solution: Prepare fresh stock solutions and store them appropriately.

  • Incomplete Perfusion: The drug may not be reaching the tissue at the intended concentration. Solution: Check your perfusion system for blockages or leaks. Allow sufficient time for the solution to exchange completely in the recording chamber.

  • Cell Health: Unhealthy neurons may not exhibit the expected physiological responses. Solution: Ensure proper slice preparation and maintenance of healthy recording conditions (e.g., oxygenation, temperature).

  • Experimental Conditions: The effects of this compound are often more pronounced under conditions of heightened network activity. Many studies use a low-magnesium aCSF to induce epileptiform activity before applying the drug.

Data Summary

Table 1: Effect of this compound on GABA_A Reversal Potential (E_GABA) in Cultured Hippocampal Neurons

This compound ConcentrationBasal E_GABA (mV)E_GABA after this compound (mV)
100 nM-73 ± 4-42 ± 3
10 µM-76 ± 5-36 ± 2

Data summarized from Sivakumaran et al., 2015.

Table 2: Effect of this compound on Spontaneous Action Potential Firing in Cultured Hippocampal Neurons

This compound ConcentrationBasal Firing Rate (AP/min)Firing Rate after this compound (AP/min)
100 nM22 ± 683 ± 23
10 µM18 ± 578 ± 26

Data summarized from Sivakumaran et al., 2015.

Experimental Protocols

Perforated Patch-Clamp Recording to Measure E_GABA

This protocol is adapted from methods described in the literature for measuring changes in the GABA_A reversal potential.

  • Slice Preparation: Prepare acute brain slices (e.g., hippocampus) from rodents according to standard laboratory procedures. Maintain slices in oxygenated aCSF.

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ.

    • Prepare an internal solution containing KCl (e.g., 140 mM) and HEPES buffer.

    • Back-fill the pipette tip with a small amount of internal solution, then fill the rest of the pipette with the same solution containing gramicidin (50-100 µg/mL) to achieve the perforated patch configuration.

  • Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.

    • Establish a gigaohm seal with a neuron under visual guidance.

    • Monitor access resistance until it stabilizes (typically 20-60 MΩ), indicating successful perforation.

    • Clamp the neuron at a holding potential (e.g., -60 mV).

  • E_GABA Measurement:

    • Apply brief puffs of a GABA_A agonist (e.g., muscimol, 5 µM) while holding the neuron at different potentials to determine the reversal potential of the GABA-mediated current.

    • Establish a stable baseline E_GABA measurement.

  • This compound Application:

    • Bath-apply this compound at the desired concentration.

    • After a 5-10 minute incubation period, re-measure E_GABA using the same procedure as in the baseline condition.

  • Washout: Perfuse with control aCSF to determine the reversibility of the effect.

Visualizations

cluster_workflow Troubleshooting Workflow for Electrophysiological Artifacts Start Artifact Observed in Recording CheckGrounding Check Grounding (Single Common Ground) Start->CheckGrounding CheckEquipment Isolate Electrical Equipment (Turn off non-essential devices) CheckGrounding->CheckEquipment [ Grounding OK ] Resolved Artifact Minimized CheckGrounding->Resolved [ Ground Loop Found & Fixed ] CheckPerfusion Check Perfusion System (Flow rate, pump noise) CheckEquipment->CheckPerfusion [ Equipment OK ] CheckEquipment->Resolved [ Noise Source Found & Shielded ] CheckSeal Check Seal & Access Resistance CheckPerfusion->CheckSeal [ Perfusion OK ] CheckPerfusion->Resolved [ Mechanical/Electrical Noise Fixed ] RunVehicleControl Run Vehicle-Only Control (e.g., DMSO in aCSF) CheckSeal->RunVehicleControl [ Seal OK ] CheckSeal->Resolved [ New Pipette / Resealed ] RunVehicleControl->Resolved

Caption: Troubleshooting workflow for common electrophysiological artifacts.

cluster_pathway Signaling Pathway of this compound Action This compound This compound KCC2 KCC2 Transporter This compound->KCC2 Inhibits Cl_Extrusion Chloride (Cl⁻) Extrusion KCC2->Cl_Extrusion Mediates Intra_Cl Increased Intracellular [Cl⁻] Cl_Extrusion->Intra_Cl Prevents Decrease Of EGABA_Shift Depolarizing Shift in EGABA Intra_Cl->EGABA_Shift GABA_Effect Excitatory GABAergic Response EGABA_Shift->GABA_Effect Hyperexcitability Neuronal Hyperexcitability GABA_Effect->Hyperexcitability

Caption: Simplified signaling pathway illustrating the mechanism of this compound.

References

Experimental design considerations for in vivo studies with VU0463271

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: VU0463271

This guide provides technical support and experimental design considerations for researchers using this compound in in vivo studies.

Important Initial Clarification: Scientific literature consistently identifies this compound as a potent and selective inhibitor of the K-Cl cotransporter 2 (KCC2), not as an M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM).[1][2][3] KCC2 is a neuron-specific ion transporter vital for establishing the low intracellular chloride concentration required for fast hyperpolarizing inhibition by GABA-A and glycine receptors.[1] Inhibition of KCC2 with this compound disrupts this chloride balance, leading to a depolarizing shift in the GABA reversal potential, which can result in neuronal hyperexcitability and epileptiform discharges.

This guide is based on the established function of this compound as a KCC2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective pharmacological inhibitor of the neuronal K-Cl cotransporter 2 (KCC2). It has an IC50 of 61 nM for KCC2 and exhibits over 100-fold selectivity against the related Na-K-2Cl cotransporter 1 (NKCC1). Its mechanism is to block KCC2-mediated chloride extrusion from neurons. This action disrupts the electrochemical gradient for chloride, which is critical for the inhibitory function of GABAergic neurotransmission in the mature central nervous system.

Q2: What are the expected physiological effects of administering this compound in vivo?

A2: Due to its role in disrupting GABAergic inhibition, direct administration of this compound into the brain (e.g., via microinfusion into the hippocampus) has been shown to rapidly induce hyperexcitability and epileptiform discharges. Researchers should monitor animals for seizure activity and related behavioral changes.

Q3: this compound has poor pharmacokinetic properties. How does this impact experimental design?

A3: Yes, studies have noted that this compound has poor pharmacokinetic properties, including high plasma protein binding and high clearance, which make it poorly suited for systemic (e.g., intravenous, oral) administration in studies aiming for sustained exposure. Consequently, in vivo studies have primarily utilized direct intracerebral microinfusion to bypass these limitations and study its acute, localized effects.

Q4: How should I prepare this compound for in vivo administration?

A4: this compound has low aqueous solubility. It is soluble in DMSO up to at least 50 mM (19.12 mg/mL). For in vivo microinfusion, a stock solution in DMSO is typically prepared and then diluted to the final working concentration using an appropriate artificial cerebrospinal fluid (aCSF). It is critical to ensure the final concentration of DMSO is minimized to avoid vehicle-induced toxicity.

Troubleshooting Guide

Issue / ObservationPotential CauseSuggested Solution
No observable effect (e.g., no change in EEG or behavior) after administration. 1. Inadequate Dose/Concentration: The infused concentration may be too low to effectively inhibit KCC2 in the target region.Review literature for effective concentrations. A 100 µM solution has been shown to be effective when microinfused into the mouse hippocampus. Consider performing a dose-response study.
2. Poor Compound Stability: The compound may have degraded in the formulation.Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
3. Incorrect Cannula Placement: The infusion may have missed the target brain region.Verify cannula coordinates and placement accuracy using histology post-experiment.
Animal exhibits immediate and severe, uncontrolled seizures. 1. Concentration Too High: The dose of this compound is causing excessive, widespread neuronal hyperexcitation.Reduce the concentration of the infused solution. Ensure the infusion rate is slow and controlled (e.g., 100 nL/min) to allow for gradual diffusion and minimize tissue damage.
2. Leakage/Backflow: The solution may have spread to highly sensitive adjacent structures.Leave the infusion cannula in place for 5-10 minutes post-infusion to prevent backflow upon retraction.
Variability in results between animals. 1. Inconsistent Formulation: Small differences in the final DMSO concentration or pH of the vehicle could affect neuronal excitability.Prepare a single batch of infusion solution for each experimental cohort. Ensure precise and consistent dilution of the DMSO stock.
2. Animal Health/Stress: Baseline differences in animal stress or health can alter seizure thresholds.Ensure adequate animal acclimation and consistent handling procedures. Monitor animal health closely.

Quantitative Data Summary

Table 1: Potency and Selectivity of this compound

Target IC50 Selectivity Reference
KCC2 61 nM >100-fold vs. NKCC1
NKCC1 >10 µM -

| Panel of 68 GPCRs, ion channels, transporters | No significant activity | - | |

Table 2: Example In Vivo Microinfusion Parameters

Parameter Value Species Target Reference
Concentration 100 µM Mouse Dorsal Hippocampus
Infusion Volume 500 nL Mouse Dorsal Hippocampus

| Infusion Rate | 100 nL/min | Mouse | Dorsal Hippocampus | |

Experimental Protocols & Methodologies

Protocol: Intrahippocampal Microinfusion of this compound in Mice

This protocol is adapted from methodologies described in published studies to investigate the acute effects of KCC2 inhibition on neuronal activity in vivo.

1. Preparation of Infusion Solution: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. On the day of the experiment, dilute the stock solution in sterile aCSF to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., ≤1%) to prevent vehicle toxicity. c. Prepare a vehicle-only control solution with the same final concentration of DMSO in aCSF.

2. Surgical Procedure: a. Anesthetize the mouse using a standard protocol (e.g., isoflurane). b. Secure the animal in a stereotaxic frame. c. Perform a craniotomy over the target coordinates for the dorsal hippocampus. d. Implant a guide cannula aimed at the target region and secure it with dental cement. Allow the animal to recover from surgery for several days.

3. Microinfusion Procedure: a. On the day of the experiment, gently restrain the awake animal. b. Lower the injection cannula through the guide cannula to the target depth. c. Connect the cannula to a microinfusion pump. d. Infuse 500 nL of the 100 µM this compound solution (or vehicle) at a controlled rate of 100 nL/min. e. After infusion, leave the injector in place for 5-10 minutes to minimize backflow. f. Slowly withdraw the injector and replace the dummy cannula.

4. Post-Infusion Monitoring: a. Place the animal in a clean cage for observation. b. If performing electroencephalography (EEG), begin recording prior to infusion to establish a baseline and continue recording post-infusion. c. Monitor the animal for behavioral changes, particularly signs of seizure activity.

Visualizations

Signaling Pathway

KCC2_Inhibition_Pathway cluster_neuron Mature Neuron GABA_R GABA-A Receptor Hyperpol Hyperpolarization (Inhibition) GABA_R->Hyperpol GABA Binding (Cl- Influx) KCC2 KCC2 Transporter Cl_in Low Intracellular Cl- KCC2->Cl_in Extrudes Cl- Result Disrupted Cl- Gradient (Higher Intracellular Cl-) KCC2->Result Inhibition leads to... Cl_in->GABA_R Cl- Gradient Cl_out High Extracellular Cl- VU This compound VU->Block Depol Depolarization (Hyperexcitability) Result->Depol GABA Binding causes...

Caption: Mechanism of this compound action on neuronal chloride homeostasis and GABAergic signaling.

Experimental Workflow

experimental_workflow start Start: Hypothesis Formulation prep Prepare this compound & Vehicle Solutions start->prep surgery Stereotaxic Surgery (Cannula Implantation) prep->surgery recovery Animal Recovery Period surgery->recovery baseline Baseline Recording (e.g., EEG, Behavior) recovery->baseline infusion Microinfusion (this compound or Vehicle) baseline->infusion monitoring Post-Infusion Monitoring infusion->monitoring analysis Data Analysis (EEG, Behavior Scoring) monitoring->analysis histology Post-Mortem Histology (Verify Cannula Placement) analysis->histology end End: Conclusion histology->end

Caption: General workflow for an in vivo microinfusion study using this compound.

Troubleshooting Logic

troubleshooting_logic start Problem: No Observable Effect q_dose Was a validated concentration used (e.g., 100 µM)? start->q_dose q_prep Was the solution prepared freshly? q_dose->q_prep Yes sol_dose Solution: Perform a dose-response study. q_dose->sol_dose No q_place Has cannula placement been verified with histology? q_prep->q_place Yes sol_prep Solution: Prepare fresh solution and re-run. q_prep->sol_prep No sol_place Solution: Refine surgical coordinates and technique. q_place->sol_place No end Consider other factors: animal strain, age, etc. q_place->end Yes

Caption: Decision tree for troubleshooting experiments where this compound produces no effect.

References

Validation & Comparative

Validating KCC2 Inhibition: A Comparative Guide to VU0463271 and Alternatives in Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neuroscience and drug development, the precise modulation of neuronal chloride homeostasis is a critical area of study. The K+/Cl- cotransporter 2 (KCC2) is a key regulator of this process, and its inhibition presents a valuable tool for investigating synaptic inhibition and various neurological disorders. VU0463271 has emerged as a potent and selective inhibitor of KCC2, but a thorough evaluation of its performance against other available compounds is essential for rigorous experimental design. This guide provides a comparative analysis of this compound and alternative KCC2 inhibitors, supported by experimental data and detailed protocols for validation in neuronal cultures.

Comparative Analysis of KCC2 Inhibitors

The selection of an appropriate KCC2 inhibitor is contingent on factors such as potency, selectivity, and the specific experimental context. This compound is a well-characterized inhibitor, but other compounds, including DIOA and furosemide, have also been utilized. The following table summarizes key quantitative data for these inhibitors.

InhibitorIC50 (µM)Mechanism of ActionSelectivityKey References
This compound 0.630Non-competitive inhibitor of K+-Cl- cotransportHigh selectivity for KCC2 over NKCC1
DIOA ~40Blocks K+-Cl- cotransportAlso inhibits other anion exchangers
Furosemide >100Loop diuretic that inhibits Na-K-Cl cotransportersLow selectivity, inhibits both NKCC1 and KCC2

Signaling Pathway of KCC2 Inhibition

The primary role of KCC2 is to extrude chloride ions from neurons, thereby maintaining a low intracellular chloride concentration. This is crucial for the hyperpolarizing action of GABAergic and glycinergic neurotransmission. Inhibition of KCC2 leads to an accumulation of intracellular chloride, which can shift the GABAergic response from inhibitory to excitatory.

KCC2_Inhibition_Pathway cluster_neuron Neuron cluster_extracellular Extracellular Space GABA_R GABA-A Receptor Cl_in [Cl-]in GABA_R->Cl_in Cl- influx KCC2 KCC2 Transporter Cl_out [Cl-]out KCC2->Cl_out Cl- efflux GABA GABA GABA->GABA_R binds This compound This compound This compound->KCC2 inhibits

Caption: KCC2 inhibition by this compound blocks chloride efflux, leading to altered GABAergic signaling.

Experimental Workflow for Validating KCC2 Inhibition

Validating the efficacy and specificity of a KCC2 inhibitor in neuronal cultures requires a multi-faceted approach. The following workflow outlines the key experimental stages, from initial cell culture to functional and molecular validation.

KCC2_Validation_Workflow cluster_prep Preparation cluster_validation Validation cluster_analysis Data Analysis Culture Primary Neuronal Culture Treatment Inhibitor Treatment (e.g., this compound) Culture->Treatment PatchClamp Gramicidin-Perforated Patch-Clamp Electrophysiology Treatment->PatchClamp ThalliumFlux Thallium Flux Assay Treatment->ThalliumFlux Immunochem Immunocytochemistry Treatment->Immunochem GABA_shift Analysis of EGABA Shift PatchClamp->GABA_shift KCC2_activity Quantification of KCC2 Activity ThalliumFlux->KCC2_activity KCC2_expression Assessment of KCC2 Expression & Localization Immunochem->KCC2_expression

A Comparative Analysis of VU0463271 and Furosemide Selectivity for the K-Cl Cotransporter 2 (KCC2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profiles of two prominent inhibitors of the neuronal K-Cl cotransporter 2 (KCC2): the experimental compound VU0463271 and the widely-used diuretic, furosemide. The data presented herein, supported by detailed experimental protocols, is intended to aid researchers in selecting the appropriate tool compound for studies of KCC2 function and its role in neurological health and disease.

Executive Summary

The K-Cl cotransporter 2 (KCC2) is a neuron-specific ion transporter critical for establishing the low intracellular chloride concentration required for fast hyperpolarizing synaptic inhibition mediated by GABA-A and glycine receptors.[1][2][3] Dysregulation of KCC2 function is implicated in various neurological disorders, including epilepsy, neuropathic pain, and spasticity, making it a significant target for therapeutic development.[1][4]

While both this compound and furosemide inhibit KCC2, their selectivity profiles differ dramatically. This compound is a potent and highly selective antagonist of KCC2. In contrast, furosemide is a non-selective inhibitor, targeting both KCC and the Na-K-2Cl cotransporter (NKCC) family with similar potency. This lack of selectivity can confound experimental results when the specific contribution of KCC2 is under investigation.

Data Presentation: Inhibitor Potency and Selectivity

The following table summarizes the inhibitory potency (IC50/Ki) of this compound and furosemide against KCC2 and the closely related transporter, NKCC1.

CompoundTargetIC50 / KiSelectivity (KCC2 vs. NKCC1)
This compound KCC2 61 nM (IC50)>100-fold
NKCC1>10 µM
Furosemide KCC2 ~10 µM - 2 mM (IC50/Ki)Non-selective
NKCC1~7 µM - 50 µM (IC50/Ki)

Note: IC50 and Ki values can vary depending on the specific assay conditions, cell systems, and species used.

Key Experimental Methodologies

The determination of inhibitor potency and selectivity for KCC2 relies on functional assays that measure ion transport. The most common methods are detailed below.

Thallium (Tl⁺) Flux Assay

This is a widely used, high-throughput-compatible fluorescence-based assay. It leverages the ability of KCC2 to transport thallium (Tl⁺) as a surrogate for potassium (K⁺).

Principle: Cells expressing KCC2 are loaded with a Tl⁺-sensitive fluorescent dye. Upon stimulation, KCC2 transports Tl⁺ into the cell, causing an increase in fluorescence. The rate of this fluorescence increase is proportional to KCC2 activity. The potency of an inhibitor is determined by measuring the reduction in the Tl⁺ influx rate across a range of compound concentrations.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Plate KCC2-expressing cells in 384-well plates p2 Load cells with Tl⁺-sensitive dye p1->p2 a1 Add test compounds (e.g., this compound, Furosemide) at various concentrations p2->a1 a2 Add Tl⁺ stimulus solution to initiate influx a1->a2 a3 Measure fluorescence intensity over time using a plate reader a2->a3 d1 Calculate initial rate of Tl⁺ influx a3->d1 d2 Plot % Inhibition vs. Log[Inhibitor] d1->d2 d3 Fit data to dose-response curve to determine IC50 d2->d3 G cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Low [Cl⁻]) KCC2 KCC2 Transporter Ext_K K⁺ KCC2->Ext_K Extrusion Ext_Cl Cl⁻ KCC2->Ext_Cl Int_K K⁺ Int_K->KCC2 Int_Cl Cl⁻ Int_Cl->KCC2 VU This compound (Selective) VU->KCC2 Furo Furosemide (Non-selective) Furo->KCC2

References

Validating the Specificity of KCC2 Inhibition: A Comparative Guide to Control Experiments for VU0463271

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

VU0463271 is a potent and selective antagonist of the neuronal-specific potassium-chloride cotransporter 2 (KCC2), with an IC50 of 61 nM.[1][2][3][4] Its high selectivity, exceeding 100-fold over the closely related Na-K-2Cl cotransporter 1 (NKCC1), makes it a valuable tool for dissecting the physiological roles of KCC2. However, rigorous control experiments are paramount to ensure that the observed biological effects are unequivocally attributable to the inhibition of KCC2. This guide provides a comparative overview of essential control experiments for validating the specificity of this compound, complete with experimental data, detailed protocols, and visual workflows.

Comparative Analysis of KCC2 Inhibitors

A key strategy in validating the on-target effects of a pharmacological inhibitor is to compare its performance with other compounds with different properties. The following table summarizes the inhibitory potency of this compound against KCC2 and its primary off-target, NKCC1, in comparison to a structurally related, less potent analog (ML077) and a structurally distinct, non-selective inhibitor (DIOA).

CompoundChemical StructureKCC2 IC50NKCC1 IC50Selectivity (NKCC1/KCC2)Key Characteristics
This compound N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide61 nM>10 µM>164-foldPotent and highly selective KCC2 antagonist.
ML077 N-Methyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide537 nM>>50 µM>93-foldStructurally related to this compound but less potent. Useful for establishing structure-activity relationships.
DIOA (R)-(+)-[(2-n-Butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy]acetic acidMicromolar rangeMicromolar rangeNon-selectiveStructurally distinct from this compound and non-selective. Can help differentiate KCC2-specific effects from general effects on cation-chloride cotransport.
Inactive Analog Hypothetical>10 µM>10 µMN/AA structurally similar molecule to this compound that has been shown to be inactive against KCC2. Ideal for controlling for potential off-target effects unrelated to KCC2 inhibition.

Essential Control Experiments for Specificity Validation

To rigorously validate that the observed effects of this compound are due to specific KCC2 inhibition, a multi-pronged approach employing pharmacological, genetic, and functional assays is recommended.

Pharmacological Controls

Comparing the effects of this compound with other inhibitors is a fundamental step.

  • Structurally-Related, Less Potent Analog (ML077): Demonstrating that a less potent analog produces a proportionally weaker effect strengthens the argument for on-target activity.

  • Structurally Unrelated Inhibitor (DIOA): If a structurally distinct inhibitor recapitulates the effects of this compound, it suggests the observed phenotype is due to KCC2 inhibition rather than an artifact of a specific chemical scaffold.

  • Inactive Structural Analog: This is the gold standard for controlling for off-target effects. A molecule that is structurally very similar to this compound but does not inhibit KCC2 should not produce the same biological effect.

Genetic Controls

Genetic manipulation of the target protein provides the most definitive evidence of specificity.

  • KCC2 Knockdown (shRNA) or Knockout (CRISPR/Cas9): The biological effect of this compound should be mimicked by the genetic downregulation of KCC2. Furthermore, in a KCC2 knockdown or knockout model, this compound should have no further effect, demonstrating its reliance on the presence of KCC2.

Functional Readouts

Measuring the direct and downstream consequences of KCC2 inhibition is crucial.

  • Biochemical Assays (Ion Flux): These assays directly measure the transport activity of KCC2.

  • Electrophysiology (Measurement of EGABA): This technique provides a functional readout of the physiological consequences of KCC2 inhibition in neurons.

Experimental Protocols & Expected Outcomes

The following tables detail the protocols for key experiments and the expected outcomes for each control.

Biochemical Validation: Rubidium (⁸⁶Rb⁺) Flux Assay

This assay directly measures KCC2-mediated potassium (rubidium) influx.

Experimental ConditionProtocolExpected Outcome
Vehicle Control (DMSO) Treat cells with vehicle.Baseline ⁸⁶Rb⁺ influx.
This compound Treat cells with this compound (e.g., 1 µM).Significant reduction in ⁸⁶Rb⁺ influx compared to vehicle.
ML077 Treat cells with ML077 (e.g., 10 µM).A smaller reduction in ⁸⁶Rb⁺ influx compared to this compound.
DIOA Treat cells with DIOA (e.g., 50 µM).Reduction in ⁸⁶Rb⁺ influx, potentially with off-target effects at higher concentrations.
Inactive Analog Treat cells with the inactive analog (e.g., 1 µM).No significant change in ⁸⁶Rb⁺ influx compared to vehicle.
KCC2 Knockdown + this compound Transduce cells with KCC2 shRNA, then treat with this compound.Baseline ⁸⁶Rb⁺ influx will be low and this compound will have no further inhibitory effect.

Detailed Protocol: ⁸⁶Rb⁺ Flux Assay

  • Cell Culture: Plate HEK293 cells stably expressing human KCC2 in 24-well plates.

  • Pre-incubation: Wash cells with a chloride-free buffer and pre-incubate with the test compounds (this compound, ML077, DIOA, inactive analog) or vehicle for 10-15 minutes at 37°C.

  • Flux Initiation: Add the flux buffer containing ⁸⁶RbCl (1-2 µCi/mL) and continue incubation for 5-10 minutes.

  • Termination: Stop the influx by rapidly washing the cells three times with ice-cold chloride-free buffer.

  • Lysis and Measurement: Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100) and measure the radioactivity in a scintillation counter.

  • Data Analysis: Normalize the ⁸⁶Rb⁺ uptake to the protein concentration in each well. Calculate the percentage of inhibition relative to the vehicle control.

Electrophysiological Validation: Gramicidin-Perforated Patch-Clamp

This technique measures the reversal potential of GABAA receptor-mediated currents (EGABA), which is a direct functional consequence of changes in intracellular chloride concentration regulated by KCC2.

Experimental ConditionProtocolExpected Outcome
Vehicle Control (DMSO) Perfuse neurons with artificial cerebrospinal fluid (aCSF) containing vehicle.Stable, hyperpolarized EGABA.
This compound Perfuse neurons with aCSF containing this compound (e.g., 10 µM).A significant depolarizing shift in EGABA.
ML077 Perfuse neurons with aCSF containing ML077 (e.g., 50 µM).A smaller depolarizing shift in EGABA compared to this compound.
Inactive Analog Perfuse neurons with aCSF containing the inactive analog (e.g., 10 µM).No significant change in EGABA.
KCC2 Knockdown + this compound Record from neurons with KCC2 knockdown and perfuse with this compound.Baseline EGABA will be depolarized, and this compound will cause no further shift.

Detailed Protocol: Gramicidin-Perforated Patch-Clamp

  • Preparation: Prepare acute brain slices or cultured neurons.

  • Pipette Solution: Use a patch pipette solution containing gramicidin (50-100 µg/mL) to allow for perforated patch configuration, which maintains the endogenous intracellular chloride concentration.

  • Recording: Establish a gigaseal and allow time for the gramicidin to perforate the membrane.

  • EGABA Measurement: Voltage-clamp the neuron and apply brief puffs of a GABAA receptor agonist (e.g., muscimol or GABA) at various holding potentials to determine the reversal potential of the current.

  • Compound Application: Perfuse the slice or culture with the test compound and repeat the EGABA measurement.

  • Data Analysis: Compare the EGABA values before and after compound application.

Visualizing the Validation Workflow

The following diagrams illustrate the key signaling pathway and the logical flow of the experimental validation process.

KCC2_Signaling_Pathway KCC2 KCC2 Cl_out Extracellular Cl- KCC2->Cl_out Cl- Efflux K_out Extracellular K+ KCC2->K_out K+ Efflux Hyperpolarization Hyperpolarization (Inhibition) KCC2->Hyperpolarization Maintains low [Cl-]i Depolarization Depolarization (Excitation) KCC2->Depolarization Inhibition leads to Cl_in Intracellular Cl- Cl_in->KCC2 GABAaR GABAa Receptor Cl_out->GABAaR Cl- Influx K_in Intracellular K+ K_in->KCC2 GABAaR->Hyperpolarization GABAaR->Depolarization Elevated [Cl-]i GABA GABA GABA->GABAaR This compound This compound This compound->KCC2

Caption: KCC2 signaling pathway and the effect of this compound.

validation_workflow cluster_pharmacological Pharmacological Controls cluster_genetic Genetic Controls cluster_validation Specificity Validation This compound This compound (Test Compound) Biochem Biochemical Assays (Ion Flux) This compound->Biochem Ephys Electrophysiology (E-GABA) This compound->Ephys ML077 ML077 (Less Potent Analog) ML077->Biochem ML077->Ephys DIOA DIOA (Non-selective Inhibitor) DIOA->Biochem DIOA->Ephys Inactive Inactive Analog (Negative Control) Inactive->Biochem Inactive->Ephys shRNA KCC2 Knockdown (shRNA) shRNA->Biochem shRNA->Ephys Knockout KCC2 Knockout (CRISPR) Knockout->Biochem Knockout->Ephys Conclusion Observed effect is specific to KCC2 inhibition Biochem->Conclusion Ephys->Conclusion

Caption: Experimental workflow for validating the specificity of this compound.

By employing a combination of these control experiments, researchers can confidently attribute the biological effects of this compound to the specific inhibition of KCC2, thereby ensuring the robustness and reliability of their findings.

References

Confirming KCC2 Inhibition: A Comparative Guide to Biochemical Assays for VU0463271

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biochemical assays used to confirm the inhibition of the neuronal K-Cl cotransporter 2 (KCC2) by the selective inhibitor VU0463271. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of signaling pathways and experimental workflows.

The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a crucial neuron-specific transporter responsible for maintaining low intracellular chloride concentrations in mature neurons.[1] This low chloride environment is essential for the hyperpolarizing and inhibitory effects of GABAergic and glycinergic neurotransmission.[1][2] Dysregulation of KCC2 function has been implicated in a variety of neurological disorders, including epilepsy, neuropathic pain, and spasticity, making it a significant therapeutic target.[1][2] this compound is a potent and selective inhibitor of KCC2, with an IC50 of 61 nM, and displays over 100-fold selectivity against the Na-K-2Cl cotransporter 1 (NKCC1).

Comparative Inhibitor Performance

The inhibitory potency of this compound and other common cation-chloride cotransporter inhibitors against KCC2 and NKCC1 is summarized below. The data highlights the superior selectivity of this compound for KCC2.

CompoundKCC2 IC50 (nM)NKCC1 IC50 (µM)Selectivity (NKCC1/KCC2)Reference
This compound 61 >10 >164-fold
ML077537>>50>93-fold
D4560>50>89-fold
Furosemide~25,000~5~0.2
Bumetanide>10,000~1.0~0.1

KCC2 Signaling Pathway and Inhibition

KCC2 mediates the coupled, electroneutral transport of K⁺ and Cl⁻ ions out of the neuron, driven by the electrochemical gradient of these ions. This outward transport is critical for establishing the low intracellular chloride concentration necessary for the hyperpolarizing action of GABAergic neurotransmission. Inhibitors of KCC2, such as this compound, block this transport, leading to an accumulation of intracellular chloride and a subsequent depolarizing shift in the GABA reversal potential (EGABA). This disruption of inhibitory signaling can lead to neuronal hyperexcitability.

KCC2_Signaling_Pathway cluster_neuron Neuron cluster_extracellular Extracellular Space KCC2 KCC2 Cl_in Low [Cl⁻]in KCC2->Cl_in Cl⁻ extrusion GABA_A_R GABA-A Receptor Hyperpolarization Hyperpolarization (Inhibition) GABA_A_R->Hyperpolarization GABA binding (Cl⁻ influx) K_out K⁺ K_out->KCC2 K⁺ Cl_out Cl⁻ Cl_out->KCC2 Cl⁻ This compound This compound This compound->KCC2 Inhibition

Mechanism of KCC2-mediated ion transport and its inhibition.

Experimental Protocols

Several biochemical assays are employed to confirm KCC2 inhibition. The most common are the thallium flux assay, suitable for high-throughput screening, and the rubidium-86 flux assay, a more traditional and highly sensitive method for validation.

Thallium (Tl⁺) Flux Assay

This cell-based fluorescence assay measures KCC2 activity by monitoring the influx of thallium (Tl⁺), a surrogate for potassium (K⁺). The increase in intracellular Tl⁺ is detected by a Tl⁺-sensitive fluorescent dye.

Thallium_Flux_Assay_Workflow A Seed HEK-293 cells expressing KCC2 in 384-well plate B Incubate with Tl⁺-sensitive dye (1 hour, 37°C) A->B C Add this compound (or other inhibitors) at various concentrations B->C D Establish baseline fluorescence reading (FLIPR instrument) C->D E Add Stimulus Buffer containing Tl₂SO₄ and KCC2 activator (e.g., NEM) D->E F Record fluorescence intensity over time E->F G Calculate initial rate of fluorescence increase (slope) to determine KCC2 activity F->G H Plot % inhibition vs. log[inhibitor] to determine IC50 G->H

Workflow for the KCC2 Thallium (Tl⁺) Flux Assay.

Detailed Methodology:

  • Cell Plating: Seed HEK-293 cells stably expressing human KCC2 into 384-well microplates and culture overnight to form a confluent monolayer.

  • Dye Loading: Wash the cells with Assay Buffer and then incubate with Loading Buffer containing a Tl⁺-sensitive dye (e.g., from a FLIPR Potassium Assay Kit) for 1 hour at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye and add Assay Buffer containing the test compounds (e.g., this compound) at various concentrations. Incubate for 15-30 minutes at room temperature.

  • Assay Measurement: Place the microplate into a FLIPR (Fluorometric Imaging Plate Reader) instrument and initiate fluorescence reading to establish a baseline.

  • Stimulation and Data Acquisition: Add a Stimulus Buffer containing Tl₂SO₄ and a KCC2 activator (e.g., N-ethylmaleimide, NEM) to initiate Tl⁺ influx. Continue to record fluorescence intensity over time.

  • Data Analysis: The initial rate of fluorescence increase (slope) is calculated to determine the transporter activity. IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Rubidium-86 (⁸⁶Rb⁺) Flux Assay

This radioisotope-based assay directly measures the uptake of ⁸⁶Rb⁺, a radioactive potassium analog, through KCC2. It is a highly sensitive and specific method often used to validate findings from primary screens.

Rubidium_Flux_Assay_Workflow A Culture HEK-293 cells expressing KCC2 to confluence B Pre-incubate cells with Uptake Buffer containing KCC2 activator and test compounds A->B C Initiate uptake by adding Uptake Buffer containing ⁸⁶RbCl B->C D Terminate uptake after 5-10 minutes by washing with ice-cold buffer C->D E Lyse cells D->E F Measure radioactivity using a scintillation counter E->F G Calculate ⁸⁶Rb⁺ uptake rate F->G H Determine % inhibition and calculate IC50 G->H

Workflow for the KCC2 Rubidium-86 (⁸⁶Rb⁺) Flux Assay.

Detailed Methodology:

  • Cell Culture: Grow HEK-293 cells stably expressing human KCC2 to confluence in appropriate culture dishes.

  • Pre-incubation: Wash the cells and pre-incubate them in an Uptake Buffer containing a KCC2 activator and the test compounds at desired concentrations for a defined period.

  • Initiation of Uptake: Add Uptake Buffer containing ⁸⁶RbCl to initiate the radioactive ion uptake.

  • Termination of Uptake: After a defined period (e.g., 5-10 minutes), stop the uptake by aspirating the radioactive solution and washing the cells rapidly three times with an ice-cold wash buffer.

  • Cell Lysis and Measurement: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to a scintillation vial and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the ⁸⁶Rb⁺ uptake rate (e.g., in nmol/mg protein/min). Determine the percentage of inhibition for each compound concentration relative to a vehicle control and calculate IC50 values.

Other Confirmatory Assays

  • Chloride Flux Assays: These assays utilize genetically encoded chloride sensors, such as SuperClomeleon, to monitor changes in intracellular chloride concentration as a direct measure of KCC2 activity.

  • Gramicidin-Perforated Patch-Clamp Electrophysiology: This technique is considered a gold standard for measuring KCC2 function in neurons. It allows for the measurement of the GABA reversal potential (EGABA) without disturbing the native intracellular chloride concentration. Inhibition of KCC2 by this compound results in a positive (depolarizing) shift in EGABA.

References

Assessing the Potency of VU0463271: A Comparative Guide to KCC2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of VU0463271, a potent antagonist of the neuronal-specific potassium-chloride cotransporter 2 (KCC2), against other known inhibitors. The potency, measured by the half-maximal inhibitory concentration (IC50), is a critical parameter for evaluating drug candidates. This document presents supporting experimental data and protocols to aid researchers in their assessment of KCC2-targeted compounds.

Comparative Potency of KCC2 Inhibitors

This compound stands out as a highly potent and selective inhibitor of KCC2.[1][2] Its development from the lead compound ML077 resulted in a nearly 9-fold increase in potency.[1][2] When compared to older, less specific inhibitors like Furosemide and DIOA, this compound's potency is several orders of magnitude greater, highlighting its utility as a specific pharmacological tool for studying KCC2 function.

CompoundTargetIC50 / EC50Key Characteristics
This compound KCC2 61 nM Highly potent and selective; >100-fold selectivity vs. NKCC1.[1]
VU0240551KCC2560 nMA potent KCC2 antagonist, selective versus NKCC1.
ML077KCC2537 nMPrecursor to this compound with good selectivity.
DIOAKCCs~1 µMMore potent than furosemide but lacks specificity.
FurosemideNKCCs/KCCs~600 µMLoop diuretic with very low potency for KCC2.

Experimental Protocol: IC50 Determination via Thallium Flux Assay

The IC50 values for KCC2 inhibitors are commonly determined using a cell-based thallium flux assay. This high-throughput method utilizes engineered cells, such as HEK293, that stably overexpress the KCC2 transporter. Thallium (Tl⁺) acts as a surrogate for potassium (K⁺) and its influx through KCC2 is measured using a Tl⁺-sensitive fluorescent dye.

Principle: KCC2 activity is measured by the rate of Tl⁺ influx into the cell, which causes an increase in the fluorescence of an intracellular dye. An inhibitor will block this influx, resulting in a reduced rate of fluorescence increase.

Detailed Methodology:

  • Cell Culture and Plating:

    • HEK293 cells stably expressing human KCC2 are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

    • Cells are seeded into 384-well, black-walled, clear-bottom microplates at a density of 20,000-40,000 cells per well. The plates are incubated overnight to allow for cell adherence.

  • Dye Loading:

    • The next day, the culture medium is removed.

    • A loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluoZin-2) is added to each well.

    • The plate is incubated for 60 minutes at 37°C to allow the dye to enter the cells.

  • Compound Incubation:

    • Following incubation, the dye solution is removed by washing the plate with an assay buffer.

    • The test compounds (e.g., this compound) are serially diluted to various concentrations in assay buffer and added to the wells. A vehicle control (e.g., DMSO) is also included.

    • The plate is pre-incubated with the compounds for a defined period (e.g., 2-4 minutes) at room temperature.

  • Thallium Flux Measurement:

    • The plate is transferred to a Fluorometric Imaging Plate Reader (FLIPR).

    • A stimulus buffer containing a mixture of potassium and thallium is added to all wells simultaneously to initiate KCC2-mediated influx.

    • The fluorescence intensity in each well is measured kinetically, with readings taken every 1-2 seconds for approximately 2 minutes.

  • Data Analysis:

    • The rate of Tl⁺ influx is determined from the initial rate of fluorescence increase.

    • The activity in the presence of an inhibitor is normalized to the vehicle control wells (representing 100% activity) and a baseline control with a maximally effective concentration of a known inhibitor (representing 0% activity).

    • The normalized data is plotted against the logarithm of the inhibitor concentration, and the resulting dose-response curve is fitted to a four-parameter logistic equation to calculate the IC50 value.

Visualizing the Workflow

The following diagram illustrates the key steps in the thallium flux assay used for determining the IC50 of KCC2 inhibitors.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells 1. Plate KCC2-expressing HEK293 Cells load_dye 2. Load Cells with Fluorescent Tl⁺ Dye plate_cells->load_dye add_compound 3. Add Test Compound (e.g., this compound) load_dye->add_compound add_stimulus 4. Add Tl⁺ Stimulus Buffer add_compound->add_stimulus measure_fluor 5. Measure Fluorescence (FLIPR) add_stimulus->measure_fluor dose_response 6. Generate Dose-Response Curve measure_fluor->dose_response calc_ic50 7. Calculate IC50 dose_response->calc_ic50

References

Validating KCC2-Targeted Therapies: A Guide to Negative Control Experiments for VU0463271 in KCC2 Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a pharmacological agent is paramount. This guide provides a comparative framework for designing and interpreting negative control experiments for the KCC2 inhibitor, VU0463271, utilizing KCC2 knockout models. The data presented herein underscores the necessity of such controls to validate on-target effects and avoid misinterpretation of experimental outcomes.

The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter critical for maintaining low intracellular chloride concentrations. This chloride gradient is essential for the hyperpolarizing and inhibitory action of GABAergic neurotransmission in the mature central nervous system. Its dysfunction has been implicated in a variety of neurological disorders, including epilepsy, neuropathic pain, and spasticity, making it a key therapeutic target.

This compound is a potent and selective inhibitor of KCC2, widely used to probe the transporter's physiological roles. However, to definitively attribute its effects to KCC2 inhibition, experiments in models lacking KCC2 are the gold standard for negative control. In a true KCC2 knockout model, this compound is expected to have no effect, thus confirming its specificity.

Comparison of this compound Effects in Wild-Type vs. KCC2 Knockout Models

The ideal negative control experiment involves the application of this compound to neurons or animals with a confirmed knockout of the Slc12a5 gene. While complete KCC2 knockout is neonatally lethal, conditional knockout models (e.g., using Cre-Lox systems) allow for targeted deletion of KCC2 in specific neuronal populations or at specific developmental stages.

Experimental ModelTreatmentExpected Electrophysiological OutcomeExpected Biochemical Outcome (Ion Flux)Rationale for Control
Wild-Type Neurons/Animals This compoundDepolarizing shift in GABA reversal potential (EGABA), increased neuronal firing, generation of epileptiform activity.[1][2]Inhibition of K+-Cl- cotransport (e.g., reduced thallium or rubidium influx).Demonstrates the on-target effect of this compound on functional KCC2.
KCC2 Knockout Neurons/Animals This compoundNo significant change in EGABA or neuronal firing patterns beyond the baseline phenotype of the knockout.No inhibition of K+-Cl- cotransport attributable to KCC2.Confirms that the effects of this compound are specifically mediated by KCC2. The absence of the target should render the inhibitor ineffective.
Wild-Type Neurons/Animals Vehicle (e.g., DMSO)No significant change in EGABA or neuronal firing.No change in baseline K+-Cl- cotransport.Controls for any effects of the solvent used to dissolve this compound.

Alternative Negative Control Strategies and Comparative Compounds

In the absence of a KCC2 knockout model, other strategies and compounds can be employed to support the specificity of this compound, although they are less definitive.

InhibitorTarget(s)Typical Concentration for KCC2 InhibitionAdvantagesLimitations
This compound KCC2 (highly selective)100 nM - 10 µMHigh potency and selectivity for KCC2 over other transporters like NKCC1.[3]Off-target effects at higher concentrations are possible and require validation.
Furosemide KCCs and NKCC1100 µM - 1 mMWidely available and historically used.Non-selective, inhibits both KCC and NKCC transporters, often with higher affinity for NKCC1.[3][4]
Bumetanide NKCC1 (high affinity), KCCs (lower affinity)>50 µMCan be used to distinguish KCC2 effects from NKCC1 effects at lower concentrations.Poor brain penetrance and less potent for KCC2 compared to this compound.

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Electrophysiological Recording of GABA Reversal Potential (EGABA)

This protocol is used to measure the functional consequence of KCC2 inhibition on neuronal chloride gradients.

Methodology:

  • Cell Preparation: Use primary cultured neurons or acute brain slices from wild-type and KCC2 conditional knockout mice.

  • Recording Configuration: Perform gramicidin-perforated patch-clamp recordings to maintain the endogenous intracellular chloride concentration.

  • GABA Application: Locally apply GABA or a GABAA receptor agonist (e.g., muscimol) to elicit GABAergic currents.

  • Voltage Protocol: Apply a series of voltage steps or a voltage ramp to determine the reversal potential of the GABA-mediated current (EGABA).

  • Drug Application: After establishing a baseline EGABA, perfuse the bath with this compound (e.g., 10 µM) and re-measure EGABA.

  • Data Analysis: Compare the shift in EGABA induced by this compound in wild-type neurons versus the lack of a significant shift in KCC2 knockout neurons.

Thallium (Tl+) Influx Assay

This high-throughput assay is used to measure the transport activity of KCC2 by using thallium as a surrogate for potassium.

Methodology:

  • Cell Culture: Use HEK293 cells stably expressing KCC2. For a negative control, use wild-type HEK293 cells that do not express KCC2.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., Thallos-AM).

  • Compound Incubation: Incubate the cells with varying concentrations of this compound or a vehicle control.

  • Thallium Stimulation: Add a solution containing thallium to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the rate of thallium influx via KCC2.

  • Data Analysis: Calculate the IC50 value for this compound by plotting the inhibition of thallium influx against the drug concentration. Compare the robust inhibition in KCC2-expressing cells to the lack of effect in non-expressing cells.

Visualizing Experimental Logic and Pathways

To further clarify the experimental design and the underlying biological rationale, the following diagrams are provided.

G Experimental Workflow for this compound Specificity Testing cluster_0 In Vitro / Ex Vivo Models cluster_1 Treatment cluster_2 Outcome Measurement cluster_3 Interpretation Wild-Type Neurons Wild-Type Neurons This compound This compound Wild-Type Neurons->this compound Wild-Type Neurons->this compound Vehicle Vehicle Wild-Type Neurons->Vehicle KCC2 Knockout Neurons KCC2 Knockout Neurons KCC2 Knockout Neurons->this compound KCC2 Knockout Neurons->this compound KCC2 Knockout Neurons->Vehicle Electrophysiology (E_GABA) Electrophysiology (E_GABA) This compound->Electrophysiology (E_GABA) This compound->Electrophysiology (E_GABA) Biochemical Assay (Ion Flux) Biochemical Assay (Ion Flux) This compound->Biochemical Assay (Ion Flux) This compound->Biochemical Assay (Ion Flux) Vehicle->Electrophysiology (E_GABA) Vehicle->Biochemical Assay (Ion Flux) On-Target Effect On-Target Effect Electrophysiology (E_GABA)->On-Target Effect No Effect (Specificity Confirmed) No Effect (Specificity Confirmed) Electrophysiology (E_GABA)->No Effect (Specificity Confirmed) Baseline Baseline Electrophysiology (E_GABA)->Baseline Biochemical Assay (Ion Flux)->On-Target Effect Biochemical Assay (Ion Flux)->No Effect (Specificity Confirmed) Biochemical Assay (Ion Flux)->Baseline

Workflow for this compound Specificity Testing

G Signaling Pathway of KCC2 Inhibition GABA GABA GABA_A_Receptor GABA_A_Receptor GABA->GABA_A_Receptor Cl_Influx Cl- Influx (Hyperpolarization) GABA_A_Receptor->Cl_Influx Cl_Efflux Cl- Efflux (Depolarization) GABA_A_Receptor->Cl_Efflux Inhibition Inhibition Cl_Influx->Inhibition KCC2 KCC2 Low_Intracellular_Cl Low [Cl-] KCC2->Low_Intracellular_Cl maintains High_Intracellular_Cl High [Cl-] KCC2->High_Intracellular_Cl inhibition leads to Low_Intracellular_Cl->GABA_A_Receptor This compound This compound This compound->KCC2 inhibits High_Intracellular_Cl->GABA_A_Receptor Excitation Excitation Cl_Efflux->Excitation

Signaling Pathway of KCC2 Inhibition

References

Unraveling Neuronal Chloride Homeostasis: A Comparative Analysis of VU0463271 and KCC2 Genetic Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Neuroscience and Drug Development

The precise regulation of intracellular chloride (Cl⁻) is paramount for inhibitory neurotransmission in the mature central nervous system. The neuron-specific potassium-chloride cotransporter 2 (KCC2) is the primary driver of Cl⁻ extrusion, establishing the low intracellular Cl⁻ concentration necessary for the hyperpolarizing action of GABAergic signaling. Dysregulation of KCC2 function is implicated in a host of neurological disorders, including epilepsy, neuropathic pain, and spasticity, making it a critical target for therapeutic intervention.

This guide provides a detailed comparison of two key experimental approaches used to probe the function of KCC2: pharmacological inhibition with VU0463271 and genetic knockdown of the SLC12A5 gene encoding KCC2. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows, this document aims to equip researchers with the necessary information to design and interpret experiments targeting this crucial neuronal transporter.

At a Glance: Key Differences and Effects

ParameterThis compound (Pharmacological Inhibition)KCC2 Genetic Knockdown (e.g., shRNA)
Target Direct, reversible inhibition of KCC2 protein function.[1][2]Reduction of KCC2 protein expression via mRNA degradation.[3][4]
Onset of Effect Rapid (minutes).[1]Delayed (days), dependent on transfection and protein turnover rates.
Duration of Effect Reversible upon washout.Long-lasting, potentially permanent depending on the genetic tool used.
Specificity Highly selective for KCC2 over other cation-chloride cotransporters like NKCC1.Specific to the KCC2 gene; potential for off-target effects of the knockdown construct should be considered.
Typical Effect on EGABA Depolarizing shift.Depolarizing shift.
Effect on [Cl⁻]i Increase in intracellular chloride concentration.Increase in intracellular chloride concentration.
Observed Phenotypes Increased neuronal excitability, epileptiform discharges.Increased neuronal excitability, seizures, compromised neuronal survival.

Quantitative Comparison of Effects

The following tables summarize quantitative data from published studies, highlighting the impact of both this compound and KCC2 knockdown on key physiological parameters.

Table 1: Effect on the Reversal Potential of GABAA Receptor-Mediated Currents (EGABA)

Experimental ConditionBaseline EGABA (mV)EGABA after Intervention (mV)Change in EGABA (mV)Reference
Cultured Hippocampal Neurons + 10 µM this compound-76 ± 5-36 ± 2+40
Cultured Hippocampal Neurons + 100 nM this compound-73 ± 4-42 ± 3+31
Rat Hippocampal Neurons with KCC2 shRNAControl: -68.7 ± 2.1KCC2 shRNA: -47.4 ± 3.4+21.3

Table 2: Effect on Intracellular Chloride Concentration ([Cl⁻]i)

Experimental ConditionBaseline [Cl⁻]i (mM)[Cl⁻]i after Intervention (mM)Change in [Cl⁻]i (mM)Reference
Cultured Hippocampal Neurons + 10 µM this compound9.8 ± 1.639.1 ± 2.6+29.3
Cultured Hippocampal Neurons + 100 nM this compound10.4 ± 1.332.4 ± 4.4+22.0
Rat Hippocampal Neurons with KCC2 shRNANot explicitly statedSignificantly increased-

Table 3: Effects on Neuronal Firing and Network Activity

InterventionModelObserved EffectQuantitative ChangeReference
This compound (1 µM)In vitro rat entorhinal cortex slices (4-AP model)Transformation of ictal discharges to shorter ictal-like events; increased frequency of interictal events.-
This compound (10 µM)Mouse hippocampal slices (low-Mg²⁺ model)Induction of unremitting recurrent epileptiform discharges.-
KCC2 Knockdown (shRNA)In vivo mouse hippocampusSpontaneous seizure activity.-
KCC2 Knockdown (Dlx5-Cre)In vivo mouse cortical interneuronsEarly seizures and premature death.-

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.

KCC2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space K_out K⁺ KCC2 KCC2 K_out->KCC2 1 Cl_out Cl⁻ Cl_out->KCC2 1 GABA GABA GABA_A_R GABA-A Receptor GABA->GABA_A_R K_in K⁺ KCC2->K_in 1 Cl_in_low Low [Cl⁻]i KCC2->Cl_in_low 1 Cl_in_high High [Cl⁻]i KCC2->Cl_in_high dysfunction leads to GABA_A_R->Cl_out Hyperpolarization Hyperpolarization (Inhibition) GABA_A_R->Hyperpolarization Cl⁻ influx Depolarization Depolarization (Excitation) GABA_A_R->Depolarization Cl⁻ efflux Cl_in_low->GABA_A_R Cl_in_high->GABA_A_R This compound This compound This compound->KCC2 inhibits function shRNA KCC2 shRNA KCC2_gene SLC12A5 gene shRNA->KCC2_gene inhibits transcription/ translation KCC2_gene->KCC2 expression

Caption: KCC2-mediated chloride extrusion and its disruption.

Experimental_Workflow cluster_interventions Interventions cluster_assays Assays start Start: Neuronal Culture or In Vivo Model pharma Pharmacological Inhibition: Apply this compound start->pharma genetic Genetic Knockdown: Transfect with KCC2 shRNA start->genetic electrophys Electrophysiology: Gramicidin Perforated Patch-Clamp (E-GABA) pharma->electrophys imaging Fluorescence Imaging: MQAE ([Cl⁻]i) pharma->imaging network Network Activity: Multi-electrode Array or In Vivo EEG pharma->network genetic->electrophys genetic->imaging genetic->network data_analysis Data Analysis and Comparison electrophys->data_analysis imaging->data_analysis network->data_analysis

Caption: Comparative experimental workflow.

Detailed Experimental Protocols

Measurement of EGABA using Gramicidin-Perforated Patch-Clamp Electrophysiology

This technique is crucial for accurately measuring the reversal potential of GABAA receptor-mediated currents without disturbing the native intracellular chloride concentration.

Materials:

  • Borosilicate glass capillaries for patch pipettes.

  • Micropipette puller.

  • Patch-clamp amplifier and data acquisition system.

  • Microscope with DIC optics.

  • Micromanipulators.

  • Gramicidin stock solution (e.g., 50 mg/mL in DMSO).

  • Pipette solution (e.g., in mM: 150 KCl, 10 HEPES; pH adjusted to 7.2 with KOH).

  • Artificial cerebrospinal fluid (aCSF) appropriate for the preparation.

  • GABAA receptor agonist (e.g., muscimol or isoguvacine).

Procedure:

  • Pipette Preparation: Pull patch pipettes to a resistance of 3-5 MΩ.

  • Gramicidin Solution: Prepare the final gramicidin-containing pipette solution by diluting the stock solution to a final concentration of 50-100 µg/mL. Sonicate the solution for at least 1 minute to ensure gramicidin is well-dispersated.

  • Pipette Filling: Back-fill the pipette tip with gramicidin-free solution for about 100 µm, then fill the remainder of the pipette with the gramicidin-containing solution. This prevents gramicidin from being in the very tip, which can hinder giga-seal formation.

  • Seal Formation: Approach a neuron and form a high-resistance (>1 GΩ) seal.

  • Perforation: Monitor the access resistance. Perforation, indicated by a gradual decrease in access resistance, typically occurs within 15-45 minutes as gramicidin molecules incorporate into the membrane patch and form pores permeable to monovalent cations but not chloride.

  • EGABA Measurement: Once a stable access resistance is achieved, apply the GABAA receptor agonist locally. Use a voltage-ramp or step protocol to determine the reversal potential of the induced current.

Determination of Intracellular Chloride Concentration using MQAE Fluorescence Imaging

N-(6-Methoxyquinolyl) acetoethyl ester (MQAE) is a fluorescent indicator whose fluorescence is quenched by chloride ions, providing a means to measure intracellular chloride concentration.

Materials:

  • MQAE powder.

  • DMSO for stock solution.

  • Neuronal culture medium or aCSF.

  • Fluorescence microscope with appropriate filters for MQAE (excitation ~350 nm, emission ~460 nm).

  • Image acquisition and analysis software.

  • Chloride ionophores (e.g., nigericin and tributyltin) for calibration.

  • Calibration solutions with known chloride concentrations.

Procedure:

  • MQAE Loading: Prepare a stock solution of MQAE in DMSO. Dilute the stock solution in culture medium or aCSF to a final loading concentration (typically 1-10 mM). Incubate the cells or tissue with the MQAE solution for 30-60 minutes at 37°C.

  • Washing: Wash the preparation thoroughly with fresh medium or aCSF to remove extracellular dye.

  • Imaging: Acquire baseline fluorescence images.

  • Intervention: Apply this compound or analyze cells with KCC2 knockdown.

  • Post-Intervention Imaging: Acquire fluorescence images after the intervention. A decrease in fluorescence intensity corresponds to an increase in intracellular chloride.

  • Calibration: At the end of the experiment, perfuse the cells with calibration solutions containing known concentrations of chloride and ionophores to permeabilize the membrane to chloride. This allows for the generation of a standard curve (Stern-Volmer plot) to convert fluorescence intensity values to absolute chloride concentrations.

KCC2 Genetic Knockdown using shRNA

Short hairpin RNA (shRNA) can be used to silence the expression of the SLC12A5 gene, leading to a reduction in KCC2 protein levels.

Materials:

  • Plasmid vector containing an shRNA sequence targeting KCC2 and a fluorescent reporter gene (e.g., GFP).

  • Control (scrambled) shRNA vector.

  • Transfection reagent (e.g., Lipofectamine) or viral vector (e.g., AAV).

  • Neuronal culture medium.

Procedure:

  • Vector Preparation: Obtain or construct a validated shRNA vector targeting the desired region of the KCC2 mRNA.

  • Transfection/Transduction: For in vitro studies, transfect primary neuronal cultures with the shRNA vector using a suitable transfection reagent. For in vivo studies, stereotactically inject a viral vector carrying the shRNA construct into the brain region of interest.

  • Incubation: Allow sufficient time for the shRNA to be expressed and to knockdown KCC2 expression. This typically takes several days (e.g., 3-7 days in vitro).

  • Verification of Knockdown: Confirm the reduction of KCC2 protein levels using immunocytochemistry or Western blotting in a subset of the samples.

  • Functional Assays: Perform functional experiments (e.g., electrophysiology, imaging) on the transfected/transduced neurons and compare the results to control neurons expressing a scrambled shRNA.

Conclusion

Both pharmacological inhibition with this compound and genetic knockdown of KCC2 are powerful tools for investigating the role of this critical transporter in neuronal function and disease. The choice between these methods will depend on the specific experimental question. This compound offers acute and reversible inhibition, ideal for studying the immediate consequences of KCC2 blockade. In contrast, genetic knockdown provides a means to investigate the long-term effects of reduced KCC2 expression, which may more closely mimic chronic pathological conditions. By understanding the distinct advantages and limitations of each approach, and by employing the detailed methodologies outlined in this guide, researchers can continue to elucidate the complex role of KCC2 in neuronal chloride homeostasis and advance the development of novel therapeutics for a range of neurological disorders.

References

Safety Operating Guide

Proper Disposal of VU0463271: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat VU0463271 as a hazardous chemical waste. Segregate from other waste streams and dispose of in a designated, properly labeled container for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

This document provides essential guidance on the proper disposal procedures for this compound, a potent and selective inhibitor of the neuronal K-Cl cotransporter, KCC2. Adherence to these protocols is critical to ensure personnel safety and compliance with environmental regulations. This information is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below. This information is essential for understanding its potential hazards and for making informed decisions regarding its handling and disposal.

PropertyValue
Chemical Name N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide
Molecular Formula C₁₉H₁₈N₄OS₂
Molecular Weight 382.50 g/mol [1]
CAS Number 1391737-01-1[1]
Appearance Off-white to yellow solid[1]
Solubility Soluble in DMSO (up to 50 mM)[2]
Storage Store at +4°C for short term or -20°C for long term.

Disposal Procedures

The following step-by-step procedures outline the recommended method for the disposal of this compound. These guidelines are based on standard laboratory safety practices for handling chemical waste.

Experimental Protocol: Decontamination of Non-Consumable Labware
  • Initial Rinse: Immediately after use, rinse all non-disposable glassware and equipment that has come into contact with this compound with a suitable organic solvent in which the compound is soluble, such as DMSO. This initial rinse should be performed in a chemical fume hood.

  • Solvent Collection: Collect the solvent rinseate in a designated hazardous waste container. This container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and the solvent used (e.g., "DMSO").

  • Secondary Wash: Wash the rinsed labware with an appropriate laboratory detergent and water.

  • Final Rinse: Thoroughly rinse the labware with deionized water.

  • Drying: Allow the labware to air dry completely in a well-ventilated area or use an oven, as appropriate.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.

G cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_labeling Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal A This compound Waste (Solid, Solutions, Contaminated Materials) B Segregate into designated Hazardous Chemical Waste Container A->B C Label container with: - 'Hazardous Waste' - 'this compound' - Associated Solvents - Date B->C D Store in a designated, secure and well-ventilated area C->D E Arrange for pickup by Institution's EHS Department D->E

Caption: Workflow for the proper disposal of this compound waste.

Signaling Pathway Considerations

While not directly related to disposal, it is important for researchers to be aware of the biological activity of this compound as a potent and selective antagonist of the KCC2 cotransporter. Accidental exposure could have pharmacological effects. The diagram below illustrates the simplified signaling pathway affected by this compound.

G This compound inhibits the KCC2-mediated extrusion of chloride and potassium ions from neurons. cluster_membrane Neuronal Cell Membrane KCC2 KCC2 Transporter Cl_out Cl⁻ (out) KCC2->Cl_out Extrusion K_out K⁺ (out) KCC2->K_out Extrusion Cl_in Cl⁻ (in) Cl_in->KCC2 K_in K⁺ (in) K_in->KCC2 This compound This compound This compound->Inhibition Inhibition->KCC2

Caption: Simplified diagram of this compound's mechanism of action.

Disclaimer: The information provided here is for guidance only and should not supersede local, state, or federal regulations, nor the specific protocols of your institution. Always consult your institution's Environmental Health and Safety (EHS) department for definitive disposal procedures. The user is solely responsible for compliance with all applicable laws and regulations.

References

Personal protective equipment for handling VU0463271

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for VU0463271

This document provides immediate safety, handling, and disposal protocols for this compound, a potent and selective antagonist of the neuronal-specific potassium-chloride cotransporter 2 (KCC2). All personnel must review this guide and the full Safety Data Sheet (SDS) before handling this compound.

Chemical and Physical Properties

PropertyValue
Molecular Formula C19H18N4OS2
Molecular Weight 382.50 g/mol
CAS Number 1391737-01-1
Appearance Off-white to yellow solid
Purity ≥98% (HPLC)
Solubility Soluble in DMSO to 50 mM
Storage Powder: -20°C for up to 3 years. Stock solution: -80°C for up to 2 years, -20°C for up to 1 year.
Hazard Identification and Precautionary Measures

While this compound is shipped as a non-hazardous chemical, its full toxicological properties have not been extensively studied. Therefore, it should be handled with caution, assuming it is potentially hazardous.

Potential Hazards:

  • May cause skin and eye irritation upon direct contact.

  • May be harmful if swallowed or inhaled.

  • As a KCC2 antagonist, it can induce hyperexcitability and epileptiform discharges in neuronal tissue.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Operational Plan: Handling and Personal Protective Equipment (PPE)

A risk assessment should be conducted prior to any experiment involving this compound. The following are minimum PPE requirements.

1. Engineering Controls:

  • Always handle the solid compound and concentrated stock solutions within a certified chemical fume hood.

  • Ensure a safety shower and eyewash station are readily accessible.

2. Personal Protective Equipment (PPE):

PPE ItemSpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile), changed regularly and immediately if contaminated.
Eye Protection Safety glasses with side shields or safety goggles.
Skin and Body Protection A lab coat must be worn at all times. Ensure it is fully buttoned.
Respiratory Protection Generally not required when handling in a fume hood. If weighing outside of a ventilated enclosure, a NIOSH-approved respirator may be necessary.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_exp Experiment cluster_cleanup Cleanup & Disposal A Don appropriate PPE B Prepare work area in chemical fume hood A->B C Weigh solid this compound B->C D Prepare stock solution (e.g., in DMSO) C->D E Perform serial dilutions D->E F Introduce compound to experimental system E->F G Decontaminate surfaces F->G H Segregate and label waste G->H I Dispose of waste according to institutional guidelines H->I J Remove and dispose of PPE I->J K Wash hands thoroughly J->K

Caption: Standard workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

1. Waste Segregation:

  • Solid Waste: Unused this compound powder, contaminated weigh boats, and pipette tips should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused stock solutions, experimental media containing this compound, and solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste unless permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container.

2. Labeling and Storage:

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

3. Final Disposal:

  • All waste must be disposed of through your institution's EHS-approved hazardous waste management program. Do not pour any solutions containing this compound down the drain.

Emergency Procedures

SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's EHS team immediately.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.